tetranor-12(R)-HETE
Description
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-VGHFITEPSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@H](/C=C/C=C/CCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of Tetranor-12(R)-HETE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-12(R)-HETE (systematic name: 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a C16 polyunsaturated fatty acid and a principal metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via peroxisomal β-oxidation. While direct research on the specific biological functions of this compound is limited, its metabolic origin from the potent bioactive lipid 12(R)-HETE suggests its involvement in similar physiological and pathophysiological pathways. This technical guide synthesizes the current understanding of this compound, drawing inferences from its parent compound, and provides a framework for its further investigation. Key areas of interest include its potential roles in inflammation, cardiovascular regulation, and ocular physiology, particularly in the cornea where its formation has been noted.
Introduction
Eicosanoids and other lipid mediators are critical signaling molecules in a vast array of biological processes. 12(R)-HETE, a product of arachidonic acid metabolism by 12R-lipoxygenase and cytochrome P450 enzymes, is known to exert significant biological effects. The metabolic fate of 12(R)-HETE is crucial for terminating or modifying its signaling. One major metabolic pathway is β-oxidation, leading to the formation of this compound. Understanding the biological activity of this metabolite is essential for a complete picture of 12(R)-HETE signaling and for the development of therapeutics targeting this pathway.
Metabolic Pathway of this compound
The biosynthesis of this compound is a two-step process initiated from the enzymatic oxygenation of arachidonic acid.
2.1. Formation of 12(R)-HETE from Arachidonic Acid
Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by the action of 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 (CYP) enzymes. 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by peroxidases.
2.2. β-Oxidation to this compound
12(R)-HETE undergoes two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This conversion results in the formation of the 16-carbon metabolite, this compound. This process is believed to occur primarily in peroxisomes.
Biosynthetic pathway of this compound.
Potential Biological Functions and Signaling Pathways
The biological activities of this compound are largely unexplored. However, based on the well-documented functions of its precursor, 12(R)-HETE, several potential roles and signaling pathways can be postulated.
3.1. Ocular Physiology
12(R)-HETE is an endogenous metabolite in the corneal epithelium and is a potent inhibitor of Na+/K+-ATPase. This inhibition is thought to play a role in regulating intraocular pressure. Studies have shown that both 12(R)-HETE and its metabolite, which is consistent with the structure of this compound, can diffuse through the corneal stroma. This suggests that this compound may also contribute to the regulation of corneal ion transport and intraocular pressure.
3.2. Inflammation and Immunology
Both 12(S)-HETE and 12(R)-HETE can interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for LTB4, to mediate inflammatory responses. While the S-enantiomer of tetranor-HETE has been suggested to have a role in controlling inflammation in injured corneas, the direct effects of this compound on inflammatory cells and processes are yet to be determined.
3.3. Cardiovascular System
12(R)-HETE is a competitive antagonist of the thromboxane (B8750289) A2 (TP) receptor, leading to vasorelaxation and inhibition of platelet aggregation. It is plausible that this compound retains some affinity for the TP receptor and may act as a modulator of vascular tone and hemostasis.
Quantitative Data
Direct quantitative data for the biological activity of this compound is not currently available in the public domain. The following table summarizes key quantitative parameters for its parent compound, 12(R)-HETE, which can serve as a valuable reference for future investigations.
| Target | Ligand | Assay Type | Cell/Tissue | Quantitative Value (IC50) |
| Na+/K+-ATPase | 12(R)-HETE | Enzyme Inhibition | Bovine Corneal Epithelium | ~1 µM |
| Thromboxane (TP) Receptor | 12(R)-HETE | Radioligand Binding | Washed Human Platelets | 0.734 µM |
Experimental Protocols
The study of this compound requires robust methodologies for its synthesis, purification, and biological characterization.
5.1. Synthesis and Purification
As commercial availability may be limited, de novo synthesis is often required.
-
Biotransformation: Incubation of synthetic 12(R)-HETE with isolated rat liver peroxisomes or specific cell lines known for high β-oxidation activity can be employed to generate this compound.
-
Chemical Synthesis: Multi-step organic synthesis provides a more controlled route to obtain pure this compound and allows for the introduction of isotopic labels for use as internal standards in quantitative analyses.
-
Purification: Following synthesis or extraction from biological matrices, purification is typically achieved using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.
General workflow for purification and analysis.
5.2. Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.
-
Sample Preparation: Lipid extraction from biological samples is typically performed using a solid-phase extraction (SPE) protocol with a C18 cartridge.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution, for example, using a water/acetonitrile mobile phase containing a small percentage of formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A stable isotope-labeled internal standard is crucial for accurate quantification.
5.3. Biological Activity Assays
To elucidate the biological function of this compound, a variety of in vitro assays can be employed.
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to candidate receptors like BLT2 and the TP receptor.
-
Method: Competitive radioligand binding assays using membranes from cells overexpressing the receptor of interest and a known radiolabeled ligand.
-
-
Functional Receptor Assays:
-
Objective: To assess the functional activity (agonist or antagonist) of this compound at its target receptors.
-
Methods: Measurement of second messenger mobilization, such as intracellular calcium flux (for Gq-coupled receptors like TP) or cAMP levels (for Gi-coupled receptors), in response to ligand application.
-
-
Enzyme Inhibition Assays:
-
Objective: To evaluate the inhibitory potential of this compound on Na+/K+-ATPase activity.
-
Method: An in vitro assay measuring the enzymatic activity of purified Na+/K+-ATPase in the presence of varying concentrations of this compound.
-
Experimental approach for functional characterization.
Future Directions and Conclusion
The biological significance of this compound remains an open area of investigation. Future research should focus on definitively identifying its molecular targets and elucidating its functional effects in relevant physiological systems, particularly in the eye and the cardiovascular system. The development of specific pharmacological tools and the use of advanced analytical techniques will be paramount in unraveling the precise role of this 12(R)-HETE metabolite. A thorough understanding of the bioactivity of this compound will not only enhance our knowledge of lipid signaling but may also unveil new therapeutic opportunities for a range of inflammatory and metabolic diseases.
An In-Depth Technical Guide on the Endogenous Synthesis of Tetranor-12(R)-HETE in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous synthesis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a peroxisomal β-oxidation metabolite of 12(R)-HETE, in mammals. It details the enzymatic pathways, cellular localization, and key intermediates involved in its biosynthesis, from the initial oxygenation of arachidonic acid to the final chain-shortened product. This document also collates available quantitative data on the levels of its precursor, 12(R)-HETE, and provides detailed experimental protocols for the extraction and chiral analysis of these eicosanoids. Furthermore, it explores the known signaling pathways and biological activities of 12(R)-HETE, which provide a foundation for understanding the potential physiological and pathological roles of this compound.
Introduction
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) represent a significant class of bioactive lipids. This guide focuses on the endogenous synthesis of a specific HETE metabolite, this compound. This molecule is the product of two sequential metabolic pathways: the initial formation of 12(R)-HETE from arachidonic acid and its subsequent peroxisomal β-oxidation. Understanding the intricate details of its synthesis is paramount for elucidating its biological functions and its potential as a biomarker or therapeutic target.
Biosynthesis of the Precursor: 12(R)-HETE
The synthesis of this compound begins with the formation of its precursor, 12(R)-HETE, from arachidonic acid. This initial step can be catalyzed by two distinct enzyme systems: 12R-lipoxygenase and cytochrome P450 monooxygenases.
12R-Lipoxygenase (ALOX12B) Pathway
The primary and most stereospecific route for 12(R)-HETE synthesis is catalyzed by 12R-lipoxygenase (ALOX12B). This enzyme introduces a hydroperoxy group at the C12 position of arachidonic acid with an R configuration, forming 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This intermediate is then rapidly reduced to 12(R)-HETE by ubiquitous cellular glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4).
-
Cellular and Tissue Distribution: The expression of ALOX12B is tissue-specific, with high levels found in the skin, particularly in keratinocytes.[1] It is also present in the corneal epithelium and squamous epithelial cells of human tonsils.[2]
Cytochrome P450 (CYP) Pathway
Certain isoforms of cytochrome P450 enzymes can also metabolize arachidonic acid to 12(R)-HETE.[2][3] Unlike the lipoxygenase pathway, CYP-mediated hydroxylation often produces a racemic mixture of 12(R)-HETE and 12(S)-HETE, although the R-enantiomer may predominate.[2] This pathway is particularly relevant in tissues where ALOX12B is not highly expressed.
-
Cellular and Tissue Distribution: Cytochrome P450 enzymes are abundant in the liver and are also found in other tissues, including the corneal epithelium.[2]
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Figure 2: Peroxisomal β-oxidation of 12(R)-HETE.
Quantitative Data
Precise quantification of this compound in biological samples is challenging due to its low endogenous concentrations and the presence of structurally similar isomers. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for accurate and sensitive measurement.
While specific reference ranges for this compound in healthy individuals are not well-established, studies have reported its levels in certain pathological conditions. For instance, plasma levels of tetranor-12-HETE were found to be significantly elevated in patients with non-alcoholic fatty liver disease (NAFLD) compared to healthy controls.[4] Further research is needed to establish baseline levels in various tissues and biofluids in both healthy and diseased states.
Table 1: Quantitative Levels of 12(R)-HETE and this compound in Biological Samples
Analyte Species Sample Type Condition Concentration Reference 12(R)-HETE Human Serum Healthy 11.16 ± 2 ng/mL [5] 12(S)-HETE Human Serum Healthy 1849 ± 308 ng/mL [5] 12(R)-HETE Mouse Skin Atopic Dermatitis Significantly increased vs. control [6] 12(S)-HETE Mouse Skin Atopic Dermatitis Significantly increased vs. control [6] 12(S)-HETE Rat Lens (4-day-old) Healthy Highest levels, decline with age [7] Tetranor-12-HETE Human Plasma NAFLD Significantly elevated vs. healthy [4]
Experimental Protocols
Extraction of this compound from Biological Samples
A robust extraction method is critical for the accurate quantification of this compound. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed, with SPE generally providing cleaner extracts.
5.1.1. Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
This protocol is a general guideline and should be optimized for specific sample types and analytical instrumentation.
-
Sample Pre-treatment:
-
Thaw frozen plasma or serum samples at room temperature.
-
To 1 mL of plasma/serum, add an appropriate internal standard (e.g., deuterated this compound).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 0.1 M HCl or formic acid) to protonate the carboxylic acid group of the analyte.
-
Centrifuge the sample at >3000 x g for 10 minutes at 4°C to pellet proteins.
-
SPE Cartridge Conditioning:
-
Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution:
-
Elute the this compound from the cartridge with 2-3 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
```dot
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Wash -> Elute;
Elute -> Dry;
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Figure 4: Known and potential signaling pathways of 12(R)-HETE.
Conclusion
The endogenous synthesis of this compound in mammals is a multi-step process involving the initial formation of 12(R)-HETE from arachidonic acid by 12R-lipoxygenase or cytochrome P450 enzymes, followed by peroxisomal β-oxidation. While the biosynthetic pathway is becoming clearer, significant gaps remain in our understanding of the quantitative levels of this metabolite in various tissues and its specific biological functions and signaling pathways. The detailed experimental protocols and information presented in this guide provide a solid foundation for researchers to further investigate the role of this compound in health and disease, which may ultimately lead to the development of new diagnostic markers and therapeutic strategies.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal and regional production of 12(S)hydroxyeicosatetraenoic acid [12(S)-HETE] in rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetranor-12(R)-HETE Signaling Pathway in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a principal metabolite of the pro-inflammatory lipid mediator 12(R)-HETE, generated through the process of β-oxidation.[1] While direct research on the specific signaling pathways of this compound in immune cells is limited, its role can be inferred from the well-documented activities of its precursor, 12(R)-HETE. This technical guide synthesizes the current understanding of 12(R)-HETE signaling in immune cells, presenting a putative signaling pathway for this compound. This document provides a framework for future research and drug development targeting inflammation and immune responses modulated by this class of lipid mediators.
Introduction
Eicosanoids, derived from the oxidation of arachidonic acid, are critical signaling molecules in the inflammatory cascade. Among these, 12-hydroxyeicosatetraenoic acids (HETEs) exist as two primary stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities. 12(R)-HETE is a recognized chemoattractant for neutrophils, playing a role in the infiltration of these immune cells into inflamed tissues.[2] The metabolic fate of 12(R)-HETE leads to the formation of this compound, a shorter-chain fatty acid. While the biological functions of many eicosanoid metabolites are well-characterized, the specific signaling functions of this compound in immune cells remain an area of active investigation. This guide will focus on the known signaling of the parent compound, 12(R)-HETE, to build a hypothetical model for its tetranor derivative.
Biosynthesis of this compound
The synthesis of this compound is a two-step process initiated from arachidonic acid:
-
Formation of 12(R)-HETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes.[3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.
-
β-Oxidation to this compound: 12(R)-HETE undergoes peroxisomal β-oxidation, a process that shortens the carboxylic acid chain, to yield this compound.[1]
References
An In-depth Technical Guide to Tetranor-12(R)-HETE: Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of the bioactive lipid 12(R)-HETE. This document details its discovery, physicochemical properties, metabolic pathways, and analytical methodologies, and discusses its potential biological relevance.
Introduction and Discovery
This compound, also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a C16 polyunsaturated fatty acid derived from the C20 arachidonic acid metabolite, 12(R)-HETE.[1] Its discovery is rooted in the study of 12(R)-HETE metabolism, particularly within corneal tissues. Early research demonstrated that corneal tissues metabolize 12(R)-HETE through β-oxidation, resulting in the loss of four carbon atoms from the carboxylic acid end to form this tetranor metabolite.[2][3] This metabolic process is primarily carried out by peroxisomes.[4][5][6]
Physicochemical Properties and Quantitative Data
The chemical and physical properties of this compound are summarized in the table below. To date, quantitative data on the endogenous levels of this compound in various biological matrices are limited. However, studies have indicated its elevated presence in certain pathological conditions.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₆O₃ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | [1] |
| CAS Number | 135271-51-1 | [2] |
| Appearance | Solution in ethanol | [2] |
| λmax | 234 nm | [2] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.50 mg/ml | [2] |
Table 1: Physicochemical Properties of this compound
| Biological Matrix | Condition | Concentration | Reference |
| Human Plasma | Nonalcoholic Fatty Liver Disease (NAFLD) | Significantly elevated compared to healthy controls | [7] |
| Human Plasma | Nonalcoholic Steatohepatitis (NASH) with liver fibrosis | Significantly associated | [7] |
Table 2: Reported Quantitative Levels of Tetranor-12-HETE in Human Plasma
Biosynthesis and Metabolism
This compound is a product of the peroxisomal β-oxidation of 12(R)-HETE. This metabolic pathway involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. The initial substrate, 12(R)-HETE, is formed from arachidonic acid primarily by the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes.[8]
References
- 1. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Tetranor-12(R)-HETE: A Potential Biomarker for Inflammatory and Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, formed through the process of β-oxidation. As a member of the eicosanoid family, which comprises a group of signaling molecules derived from polyunsaturated fatty acids, this compound is emerging as a potential biomarker for a range of pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biochemical origins, association with disease, and the methodologies for its detection and quantification.
Biochemical Pathway and Metabolism
This compound originates from the metabolism of arachidonic acid. The initial step involves the action of lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes on arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This intermediate is then rapidly reduced to 12(R)-HETE. Subsequently, 12(R)-HETE undergoes β-oxidation, a process that shortens its carbon chain, leading to the formation of this compound. This metabolic cascade is a crucial component of the complex network of inflammatory and signaling pathways.
Association with Disease
Elevated levels of this compound and its precursors have been implicated in several diseases, suggesting its potential as a diagnostic or prognostic biomarker.
Nonalcoholic Fatty Liver Disease (NAFLD)
Research has indicated a significant elevation in plasma levels of Tetranor-12-HETE in patients with NAFLD when compared to healthy individuals.[1] While the precise role of this compound in the pathogenesis of NAFLD is yet to be fully elucidated, its increased presence points to alterations in lipid metabolism and inflammatory processes characteristic of the disease.
Churg-Strauss Syndrome (Eosinophilic Granulomatosis with Polyangiitis)
Studies have identified a marked increase of 12-tetranor HETE in the bronchoalveolar lavage fluid (BALF) of patients with Churg-Strauss syndrome, a rare systemic vasculitis.[2] This finding suggests a potential role for this metabolite in the localized inflammatory environment of the lungs in this disease.
Other Potential Associations
Given that the precursor, 12-HETE, is linked to a variety of conditions including cardiovascular diseases, cancer, and diabetes, it is plausible that its metabolite, this compound, may also serve as a biomarker in these contexts. However, further research is required to establish these direct correlations.
Quantitative Data Summary
The following table summarizes the key findings from studies investigating the association between this compound and disease. It is important to note that the specific quantitative data from the primary research articles were not available in the publicly accessible abstracts.
| Disease State | Biological Matrix | Finding | Reference |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | Significantly elevated levels in NAFLD patients compared to healthy controls. | [1] |
| Churg-Strauss Syndrome | Bronchoalveolar Lavage Fluid (BALF) | Significantly elevated levels in patients with Churg-Strauss syndrome compared to asthmatic controls. | [2] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The gold standard for this is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma
-
Sample Acidification: Acidify plasma samples to a pH of approximately 3.5 with a suitable acid (e.g., 2M hydrochloric acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with ethanol (B145695) followed by deionized water.
-
Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence includes water, a low-concentration organic solvent wash (e.g., 15% ethanol in water), and a non-polar solvent wash (e.g., hexane).
-
Elution: Elute the retained eicosanoids, including this compound, with an appropriate organic solvent such as ethyl acetate (B1210297) or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition for Tetranor-12-HETE: The specific precursor and product ions for Tetranor-12-HETE would be determined by direct infusion of a standard.
-
Signaling Pathways
The direct signaling pathways and receptors for this compound are not yet well-established. However, significant research has been conducted on its precursor, 12(S)-HETE, which is known to interact with the G-protein coupled receptor GPR31.
Activation of GPR31 by 12(S)-HETE initiates a signaling cascade involving Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Downstream effects include the activation of the MAPK/ERK and NF-κB pathways, which are critically involved in cell proliferation, migration, and inflammation. It is hypothesized that this compound may have its own distinct biological activities or modulate the signaling of its precursor, but this remains an active area of investigation.
Future Directions and Conclusion
This compound is a promising biomarker that warrants further investigation. Future research should focus on:
-
Quantitative studies: Establishing precise concentration ranges of this compound in larger patient cohorts for various diseases.
-
Mechanistic studies: Elucidating the specific biological functions and signaling pathways of this compound to understand its role in disease pathogenesis.
-
Development of standardized assays: Creating and validating robust and reproducible analytical methods for the routine clinical measurement of this compound.
References
Biosynthesis of tetranor-12(R)-HETE from 12(R)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) from its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). 12(R)-HETE, a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) and cytochrome P450 (CYP) pathways, undergoes peroxisomal β-oxidation to yield its chain-shortened metabolite, this compound. This document details the enzymatic cascade responsible for this conversion, presents quantitative data from key studies, outlines detailed experimental protocols for investigating this metabolic pathway, and provides visual representations of the core processes to facilitate a deeper understanding for researchers in lipid biochemistry, pharmacology, and drug development.
Introduction
12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereoisomer of the more extensively studied 12(S)-HETE and is generated from arachidonic acid via the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1] While both isomers have distinct biological activities, 12(R)-HETE has been implicated in various physiological and pathological processes, including inflammation and cell proliferation. The metabolic fate of 12(R)-HETE is crucial for understanding its local concentrations and biological effects. One of the key metabolic pathways for 12(R)-HETE is its conversion to this compound through β-oxidation. Evidence strongly suggests that this process occurs within peroxisomes, similar to the metabolism of other fatty acids and eicosanoids.[2] This guide will provide an in-depth exploration of this biosynthetic pathway.
The Biosynthetic Pathway: Peroxisomal β-Oxidation of 12(R)-HETE
The conversion of 12(R)-HETE to this compound is a multi-step enzymatic process that takes place in the peroxisome. This pathway involves a series of reactions that sequentially shorten the fatty acid chain by two carbons. The key enzymes involved are analogous to those in the general peroxisomal β-oxidation of fatty acids.
The proposed enzymatic steps are as follows:
-
Activation: 12(R)-HETE is first activated to its coenzyme A (CoA) thioester, 12(R)-HETE-CoA, by a peroxisomal acyl-CoA synthetase.
-
Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond between the α and β carbons of 12(R)-HETE-CoA, yielding 2-trans-enoyl-12(R)-HETE-CoA.
-
Hydration: A bifunctional enzyme (either L-bifunctional protein or D-bifunctional protein) adds a hydroxyl group to the double bond, forming 3-hydroxy-12(R)-HETE-CoA.
-
Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group to a keto group, resulting in the formation of 3-keto-12(R)-HETE-CoA.
-
Thiolytic Cleavage: 3-ketoacyl-CoA thiolase cleaves 3-keto-12(R)-HETE-CoA, releasing acetyl-CoA and a two-carbon shorter acyl-CoA, which in this case is the precursor to this compound.
Two cycles of β-oxidation are required to convert the 20-carbon 12(R)-HETE into the 16-carbon this compound.
Quantitative Data on 12(R)-HETE Metabolism
Quantitative analysis of 12(R)-HETE metabolism has been performed in various tissues, with corneal tissue being a notable model. The following table summarizes data from a study investigating the metabolism of [3H]-12(R)-HETE in intact rabbit corneas.
| Metabolite | Retention Time (min) | % of Total Radioactivity in Perfusate |
| 12(R)-HETE | 22.5 | 65% |
| This compound (8(R)-HHDTrE) | 14.2 | 25% |
| Other Polar Metabolites | < 10 | 10% |
| Data adapted from Hurst, J. S., & Balazy, M. (1991). Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE). Current eye research, 10(2), 117-123.[3] |
Experimental Protocols
In Vitro Peroxisomal β-Oxidation Assay for 12(R)-HETE
This protocol is adapted from general methods for assaying fatty acid β-oxidation and is tailored for studying the conversion of 12(R)-HETE to its metabolites.
Objective: To measure the in vitro conversion of 12(R)-HETE to this compound by isolated peroxisomes.
Materials:
-
Isolated peroxisomes (from rat liver or other relevant tissue)
-
12(R)-HETE substrate
-
Radiolabeled [3H]-12(R)-HETE (for tracking)
-
ATP, CoA, NAD+, FAD
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl, 5 mM MgCl2, and 0.1% Triton X-100)
-
Quenching solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Scintillation counter
Procedure:
-
Peroxisome Isolation: Isolate peroxisomes from the tissue of interest using differential centrifugation and a Percoll or sucrose (B13894) density gradient. Assess the purity of the fraction using marker enzyme assays (e.g., catalase).
-
Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes (e.g., 50-100 µg of protein) with the reaction buffer.
-
Substrate Addition: Add 12(R)-HETE and a tracer amount of [3H]-12(R)-HETE to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding ATP, CoA, NAD+, and FAD.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the lipids from the reaction mixture using an organic solvent.
-
Analysis: Separate the substrate and metabolites by HPLC. Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of 12(R)-HETE converted to this compound and other metabolites.
LC-MS/MS for Quantification of 12(R)-HETE and this compound
Objective: To separate and quantify 12(R)-HETE and this compound in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column (e.g., Chiralpak AD-RH) for separation of R and S isomers
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., solid-phase extraction).
-
Chromatographic Separation:
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Internal Standard: Use a deuterated internal standard (e.g., 12(S)-HETE-d8) for accurate quantification.[5]
-
-
Quantification: Generate a standard curve using known concentrations of 12(R)-HETE and this compound to quantify the analytes in the samples.
Conclusion
The biosynthesis of this compound from 12(R)-HETE via peroxisomal β-oxidation represents a key metabolic pathway for this lipid mediator. Understanding the enzymes and cellular machinery involved is critical for elucidating the biological roles of 12(R)-HETE and its metabolites. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway in various biological systems. Further research, including the determination of kinetic parameters for the involved enzymes and the exploration of this pathway in different disease models, will be essential for advancing our knowledge in this area and for the potential development of therapeutic interventions targeting 12(R)-HETE metabolism.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Role of tetranor-12(R)-HETE in diabetic nephropathy
An In-Depth Technical Guide on the Role of the 12/15-Lipoxygenase Pathway and its Metabolites in Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidney's microvasculature.[1][2][3] The pathogenesis is complex, involving a confluence of hemodynamic and metabolic factors.[3] Among the metabolic drivers, lipid mediators derived from the arachidonic acid cascade have emerged as critical players. This guide focuses on the 12/15-lipoxygenase (12/15-LOX) pathway and its primary metabolite, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a precursor to tetranor-12(R)-HETE. Mounting evidence implicates the activation of this pathway in the key pathological processes of DN, including inflammation, oxidative stress, renal fibrosis, and podocyte injury.[4][5] Understanding the intricate role of 12(S)-HETE and its metabolites is crucial for developing novel therapeutic strategies to combat this debilitating complication of diabetes.
The 12/15-Lipoxygenase Pathway in Diabetic Nephropathy
The 12/15-LOX enzyme catalyzes the oxygenation of arachidonic acid to produce 12(S)-HETE.[6] In diabetic conditions, this pathway is significantly upregulated. Studies using streptozotocin (B1681764) (STZ)-induced diabetic animal models show increased 12/15-LOX activity and elevated production of 12-HETE in the kidneys.[7][8] This enzymatic activation is not merely a biomarker but an active contributor to renal damage. The fibrotic actions of key pathological mediators like angiotensin II are often mediated indirectly through an increase in 12(S)-HETE synthesis.[5]
The role of the 12/15-LOX pathway has been validated through both genetic deletion and pharmacological inhibition. Diabetic mice deficient in 12/15-LOX or treated with inhibitors of the enzyme exhibit significant protection against renal injury, showing reduced albuminuria, oxidative stress, inflammation, and collagen deposition.[7]
Signaling Pathways and Pathophysiological Roles
12(S)-HETE exerts its detrimental effects on the kidney through a complex network of signaling pathways, creating a vicious cycle of inflammation and fibrosis.
-
Reciprocal Crosstalk with Angiotensin II and TGF-β: 12(S)-HETE amplifies the pro-fibrotic effects of the renin-angiotensin system by upregulating the expression of Angiotensin II Type 1 (AT1) receptors on glomeruli, mesangial cells, and podocytes.[5][8] Conversely, Angiotensin II stimulates the synthesis of 12(S)-HETE.[5] A similar reciprocal relationship exists with Transforming Growth Factor-β (TGF-β), a master regulator of fibrosis, where each mediator enhances the other's pro-fibrotic activity.[5][9]
-
Activation of Pro-Inflammatory and Pro-Fibrotic Kinases: 12(S)-HETE triggers several downstream signaling cascades implicated in renal damage. This includes the activation of p38 mitogen-activated protein kinase (p38MAPK) and ERK/MAPK, which are central to inflammatory and fibrotic responses.[5][8][10]
-
Induction of Oxidative Stress: The pathway is closely linked to oxidative stress. Direct addition of 12(S)-HETE can induce the expression of NADPH oxidase-1 (NOX-1), a major source of reactive oxygen species (ROS) in cells, contributing to the low-grade inflammation characteristic of DN.[10][11]
-
Podocyte Injury: Podocytes are critical components of the glomerular filtration barrier, and their injury is a hallmark of DN.[12] 12(S)-HETE contributes to podocyte dysfunction and apoptosis, leading to proteinuria.[5][12] This may involve the activation of TRPC6 channels, leading to abnormal calcium influx and subsequent activation of the RhoA/ROCK1 pathway, which disrupts the podocyte actin cytoskeleton.[13][14]
The following diagram illustrates the central role of 12(S)-HETE in mediating diabetic kidney damage.
Data Presentation: Quantitative Findings
Quantitative analysis from clinical and preclinical studies underscores the correlation between the 12/15-LOX pathway and the severity of diabetic nephropathy.
Table 1: 12-HETE Levels in Human Diabetic Nephropathy
| Parameter | Control Group | Diabetic Group (Normal Renal Function) | Diabetic Group (Microalbuminuria) | Diabetic Group (Macroalbuminuria) | p-value | Reference |
|---|---|---|---|---|---|---|
| Urinary 12-HETE (ng/g creatinine) | 69 ± 18 | 250 ± 62 | 226 ± 60 | 404 ± 131 | < 0.01 | [15] |
| Serum 12(S)-HETE (pg/mL, median) | 17.77 | - | Increased vs. Control | Increased vs. Microalbuminuria | < 0.0001 | [16] |
| Plasma 12(S)-HETE (ng/mL) | 92.5 ± 15.5 | 361.3 ± 49.1 | - | - | - |[17] |
Table 2: Effects of 12/15-LOX Inhibition in Experimental Diabetic Nephropathy
| Model / Treatment | Duration | Outcome Measure | Untreated Diabetic | Treated Diabetic | % Change / p-value | Reference |
|---|---|---|---|---|---|---|
| STZ Mice / Baicalein | 10 weeks | Renal 12-HETE Production | Elevated | Prevented Elevation | p < 0.05 | [7] |
| Proteinuria | Elevated | Decreased | p < 0.05 | [7] | ||
| Renal Collagen Deposition | Elevated | Decreased | p < 0.05 | [7] | ||
| STZ Rats / BHPP | 1 week | Urinary 12-HETE/Creatinine | Elevated | Decreased | 30-50% Reduction | [18] |
| STZ Mice / 12/15-LO siRNA | 7 weeks | Albuminuria | Increased | Significantly Reduced | - | [19] |
| Mesangial Matrix Expansion | Increased | Significantly Reduced | - | [19] | ||
| Renal TGF-β Levels | Increased | Lowered | - | [19] |
| | | Renal Collagen IV Levels | Increased | Lowered | - |[19] |
Experimental Protocols
The investigation of the 12/15-LOX pathway in DN relies on established animal and cellular models, coupled with precise analytical techniques.
1. Animal Models of Diabetic Nephropathy
-
Induction: Type 1 diabetes is most commonly induced in rodents using intraperitoneal or intravenous injections of streptozotocin (STZ), a toxin that destroys pancreatic β-cells.[1][7][20] The dose and susceptibility vary by species and strain (e.g., DBA/2J mice are more susceptible than C57BL/6).[1] Type 2 diabetes models, such as the db/db mouse or rats fed a high-fat diet followed by low-dose STZ, are also used.[2][8]
-
Duration: Studies typically last from 8 to 24 weeks to allow for the development of early to moderate features of DN, such as persistent albuminuria, glomerular hypertrophy, and mesangial matrix expansion.[7][8][21]
-
Phenotyping: Key parameters for assessing DN include:
-
Albuminuria: Measured as the urinary albumin-to-creatinine ratio (UACR).[18][21]
-
Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial matrix expansion and glomerulosclerosis.[19]
-
Gene/Protein Expression: Renal tissues are analyzed via qRT-PCR or Western blot for markers of fibrosis (e.g., TGF-β, CTGF, Collagen IV, Fibronectin) and inflammation (e.g., MCP-1, IL-6).[7][19]
-
2. In Vitro Models
-
Cell Types: Primary or immortalized renal cells, such as glomerular mesangial cells, podocytes, or proximal tubular epithelial cells, are frequently used.[8][22][23]
-
Experimental Conditions: Cells are cultured in high glucose (e.g., 25-30 mM) to mimic the hyperglycemic state of diabetes.[22][23] Normal glucose (5 mM) and mannitol (B672) (as an osmotic control) are used for comparison.[22]
-
Analysis: Cultured cells are used to dissect specific signaling pathways. For instance, cells can be treated with 12(S)-HETE directly or with 12/15-LOX inhibitors to observe downstream effects on protein phosphorylation (e.g., p38 MAPK), gene expression, or cellular processes like apoptosis and ROS production.[10][24]
3. Measurement of 12-HETE and its Metabolites
-
Sample Collection: Samples include urine, plasma, serum, and kidney tissue homogenates.[7][16][18]
-
Analytical Methods:
-
ELISA: Enzyme-linked immunosorbent assays are commercially available and commonly used for quantifying 12(S)-HETE in serum and other biological fluids.[16]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for identifying and quantifying a broad range of eicosanoids, including 12-HETE and its metabolites like tetranor-12-HETE, in urine and plasma.[25][26]
-
The diagram below outlines a typical experimental workflow for studying the effect of a 12/15-LOX inhibitor in a diabetic mouse model.
Conclusion and Future Directions
The 12/15-lipoxygenase pathway and its principal metabolite, 12(S)-HETE, are pivotal mediators in the pathogenesis of diabetic nephropathy. They drive renal injury by fostering a pro-inflammatory, pro-oxidative, and pro-fibrotic environment, largely through intricate signaling crosstalk with the renin-angiotensin and TGF-β systems. The consistent renoprotective effects observed with genetic or pharmacological inhibition of 12/15-LOX in preclinical models strongly validate this pathway as a promising therapeutic target.
Future research should focus on several key areas. First, the development of highly selective and potent small-molecule inhibitors of 12/15-LOX suitable for clinical trials is a priority. Second, further investigation is needed to clarify the specific role and utility of downstream metabolites, such as this compound, as potential noninvasive biomarkers for diagnosing and monitoring the progression of DN. Finally, exploring combination therapies that target both the 12/15-LOX pathway and established pathways like the renin-angiotensin system could offer a synergistic approach to more effectively halt the progression of diabetic kidney disease.
References
- 1. mdpi.com [mdpi.com]
- 2. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Lipoxygenase as a key pharmacological target in the pathogenesis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the β2-adrenergic receptor in podocyte injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrandrine Attenuates Podocyte Injury by Inhibiting TRPC6-Mediated RhoA/ROCK1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrandrine Attenuates Podocyte Injury by Inhibiting TRPC6-Mediated RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 12-lipoxygenase product, 12-hydroxyeicosatetraenoic acid, is increased in diabetics with incipient and early renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 12(S)-hydroxyeicosatetraenoic acid is significantly increased in diabetic kidney disease and associated with renal function decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 12/15-lipoxygenase inhibitors in diabetic nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of cholesterol-tagged small interfering RNAs targeting 12/15-lipoxygenase on parameters of diabetic nephropathy in a mouse model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Bioflavonoid combination attenuates diabetes-induced nephropathy in rats via modulation of MMP-9/TIMP-1, TGF-β, and GLUT-4-associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 20-HETE and EETs in Diabetic Nephropathy: A Novel Mechanistic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Renal (pro)renin receptor contributes to development of diabetic kidney disease through TGFβ1-CTGF signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of GPR120 in podocytes ameliorates kidney fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Cellular Sources and Biosynthesis of Endogenous Tetranor-12(R)-HETE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a downstream metabolite of 12(R)-HETE, its cellular origins and biosynthetic pathways are of significant interest in understanding its physiological and pathological roles. This technical guide provides a comprehensive overview of the primary cellular sources of this compound, the enzymatic pathways governing its formation, and detailed methodologies for its quantification.
Cellular Sources of the Precursor 12(R)-HETE
The direct cellular production of this compound is intrinsically linked to the synthesis of its precursor, 12(R)-HETE. The primary cellular sources known to produce 12(R)-HETE are epithelial cells, particularly those of the skin and cornea.
Table 1: Primary Cellular Sources of 12(R)-HETE
| Cell Type | Key Enzyme(s) | Location | Evidence |
| Keratinocytes | 12R-Lipoxygenase (12R-LOX), Cytochrome P450 (CYP) | Epidermis of the skin | Demonstrated production of 12(R)-HETE. 12R-LOX mRNA and protein have been identified in human keratinocytes. |
| Corneal Epithelial Cells | 12R-Lipoxygenase (12R-LOX), Cytochrome P450 (CYP) | Cornea of the eye | Studies have shown the synthesis of 12(R)-HETE by corneal epithelial cells. |
| Platelets | 12-Lipoxygenase (platelet-type, 12-LOX) | Blood | While platelets are a major source of 12(S)-HETE, some studies suggest the potential for 12(R)-HETE production, although this is less predominant.[1] |
While direct quantitative comparisons of this compound production by these cell types are limited in the current literature, the abundance of the precursor 12(R)-HETE in keratinocytes and corneal epithelial cells suggests these are the principal sources of endogenous this compound.
Biosynthesis of this compound
The formation of this compound is a multi-step process involving the liberation of arachidonic acid from the cell membrane, its oxygenation to 12(R)-HETE, and subsequent metabolism via peroxisomal β-oxidation.
Signaling Pathway
The biosynthetic pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Subsequently, two primary enzymatic pathways can convert arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE):
-
12R-Lipoxygenase (12R-LOX) Pathway: This is a direct and stereospecific pathway.
-
Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also produce 12(R)-HpETE.
The unstable 12(R)-HpETE is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases. Finally, 12(R)-HETE undergoes two cycles of β-oxidation within the peroxisomes to yield this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Accurate identification and quantification of this compound are crucial for studying its biological functions. The following section outlines key experimental methodologies.
Cell Culture and Stimulation
-
Keratinocyte Culture: Primary human epidermal keratinocytes can be cultured in serum-free keratinocyte growth medium. To stimulate 12(R)-HETE production, cells can be treated with calcium ionophores (e.g., A23187) or other relevant stimuli.
-
Corneal Epithelial Cell Culture: Primary or immortalized human corneal epithelial cells can be cultured in appropriate media. Stimulation with growth factors or inflammatory mediators can be used to induce arachidonic acid metabolism.
-
Platelet Isolation and Stimulation: Platelets can be isolated from whole blood by centrifugation. Stimulation with agonists such as thrombin or collagen will induce the release of arachidonic acid metabolites.
Sample Preparation for LC-MS/MS Analysis
The following is a general protocol for the extraction of HETE metabolites from cell culture supernatants.
-
Internal Standard Spiking: To each sample of cell culture supernatant, add an appropriate internal standard (e.g., deuterated this compound) to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Add two volumes of ice-cold acetonitrile (B52724) to the supernatant to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid metabolites.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is the gold-standard technique for the sensitive and specific quantification of this compound.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Table 2: Example LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition (example) | m/z 265.2 -> 115.1 |
Note: Specific MRM transitions should be optimized for the instrument being used.
Experimental Workflow
The overall workflow for the identification and quantification of cellular this compound is depicted below.
References
Investigating the Receptor Binding Profile of Tetranor-12(R)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation. While the biological activities of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been the subject of considerable research, the specific receptor binding profile and signaling pathways of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's potential receptor interactions, drawing inferences from the established pharmacology of 12(R)-HETE. Furthermore, this document outlines detailed experimental protocols essential for the elucidation of this compound's receptor binding affinity, functional activity, and downstream signaling cascades. This guide is intended to serve as a foundational resource for researchers aiming to unravel the functional significance of this lipid metabolite.
Introduction
12-Hydroxyeicosatetraenoic acids (12-HETEs) are bioactive eicosanoids derived from arachidonic acid via the action of 12-lipoxygenase enzymes. The stereoisomers, 12(S)-HETE and 12(R)-HETE, exhibit distinct biological activities and receptor interactions. This compound is a chain-shortened metabolite of 12(R)-HETE, and understanding its receptor binding profile is crucial for a complete picture of 12-HETE metabolism and function. To date, no direct receptor binding assays have been published for this compound. Consequently, its receptor targets and associated signaling pathways are yet to be definitively identified.
Based on the known interactions of its parent compound, 12(R)-HETE, potential, yet unconfirmed, receptor targets for this compound may include the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2). It is also conceivable that this compound interacts with other, currently unidentified, G-protein coupled receptors (GPCRs) or nuclear receptors.
Potential Receptor Targets and Inferred Signaling Pathways
Given the absence of direct binding data for this compound, we extrapolate from the known pharmacology of 12(R)-HETE to propose potential avenues for investigation.
Thromboxane A2 (TP) Receptor
12(R)-HETE has been shown to act as a competitive antagonist at the TP receptor. It is plausible that this compound may retain some affinity for this receptor.
Hypothesized Signaling Pathway:
Leukotriene B4 Receptor 2 (BLT2)
12(R)-HETE is known to bind to the BLT2 receptor. This interaction could also be a property of its tetranor metabolite.
Hypothesized Signaling Pathway:
Quantitative Data Summary (Inferred from 12(R)-HETE)
The following table summarizes the available quantitative data for the parent compound, 12(R)-HETE. It is critical to note that these values are not directly applicable to this compound and experimental validation is required.
| Ligand | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| 12(R)-HETE | Thromboxane A2 (TP) | Competitive Binding | Human Platelets | IC₅₀ | ~10 µM | (Mais et al., 1985) |
| 12(R)-HETE | Leukotriene B4 2 (BLT2) | Competitive Binding | CHO cells expressing human BLT2 | % Inhibition @ 1 µM | ~50% | (Okuno et al., 2008) |
Recommended Experimental Protocols
To definitively determine the receptor binding profile of this compound, a series of well-established assays should be employed.
Radioligand Binding Assays
This is the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for candidate receptors (e.g., TP, BLT2).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay determines whether a ligand acts as an agonist or antagonist at a G-protein coupled receptor.
Objective: To assess the ability of this compound to activate G-proteins via a specific GPCR.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with GDP and increasing concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Separation: Separate bound and free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC₅₀ and maximal effect (Emax).
Second Messenger Assays
These assays measure the downstream effects of receptor activation.
Objective: To quantify the functional consequence of this compound binding to a receptor.
Methodology (example for a Gq-coupled receptor):
-
Cell Culture: Use whole cells expressing the receptor of interest.
-
Stimulation: Treat the cells with increasing concentrations of this compound.
-
Measurement of Inositol Phosphates (IPs): Lyse the cells and measure the accumulation of IPs using a commercially available kit.
-
Data Analysis: Plot the IP accumulation against the log concentration of this compound to determine the EC₅₀.
Methodology (example for a Gi-coupled receptor):
-
Cell Culture: Use whole cells expressing the receptor of interest.
-
Stimulation: Treat the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of this compound.
-
Measurement of cAMP: Lyse the cells and measure the levels of cyclic AMP (cAMP) using a commercially available kit (e.g., ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC₅₀.
Conclusion
The receptor binding profile of this compound represents a significant knowledge gap in the field of eicosanoid research. While inferences can be drawn from its parent compound, 12(R)-HETE, dedicated experimental investigation is imperative. The protocols outlined in this guide provide a clear roadmap for researchers to characterize the binding affinities and functional activities of this compound at various potential receptors. Elucidating these interactions will be instrumental in understanding the full biological significance of the 12-lipoxygenase pathway and may reveal novel therapeutic targets for a range of physiological and pathological processes.
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of tetranor-12(R)-HETE in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tetranor-12(R)-HETE, a key metabolite of 12(R)-HETE. Eicosanoids and their metabolites are critical lipid mediators in various physiological and pathological processes, including inflammation and cancer.[1] Accurate quantification of these low-abundance analytes is essential for understanding their biological roles. The described protocol employs solid-phase extraction (SPE) for sample cleanup and chiral liquid chromatography for the specific separation of the 12(R)-HETE enantiomer metabolite, coupled with tandem mass spectrometry for sensitive detection. This method provides the robustness and precision required for biomarker research and clinical studies.
Biological Pathway of this compound Formation
This compound is a product of arachidonic acid (AA) metabolism. AA is first converted to 12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) through the action of cytochrome P450 (CYP450) or 12R-lipoxygenase (12R-LOX) enzymes.[2][3] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation, which shortens the carbon chain to form this compound.[4] This metabolic pathway is a crucial route for the catabolism of HETE isomers.
Caption: Biosynthetic pathway of this compound from Arachidonic Acid.
Experimental Protocols
This section provides a detailed methodology for sample preparation and analysis.
Materials and Reagents
-
Standards: this compound and deuterated internal standard (e.g., 12(S)-HETE-d8).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, ethyl acetate (B1210297), hexane, and acetic acid.
-
SPE Cartridges: C18 or polymeric reverse-phase SPE cartridges (e.g., Oasis HLB).[5]
-
Collection Tubes: Polypropylene tubes.
-
Biological Matrix: Human plasma, urine, or cell culture media.
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.[1][6] Solid-phase extraction is a widely used and effective technique for eicosanoid analysis.[1]
-
Acidification: Acidify 1 mL of the biological sample (e.g., plasma, urine) to a pH of ~3.5 with 2M hydrochloric acid or 20 µl of acetic acid.[5][7]
-
Internal Standard: Spike the sample with the deuterated internal standard (e.g., 1.5 ng of D8-12(S)-HETE) to correct for extraction loss and matrix effects.[5]
-
SPE Column Conditioning: Condition the SPE cartridge by washing sequentially with 3-5 mL of methanol followed by 3-5 mL of water.[5][8]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 0.5-1 mL/minute.[7]
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 3-5 mL of water, followed by 3 mL of 10-25% methanol in water.[5][8]
-
Elution: Elute the analyte from the cartridge with 2-4 mL of methanol or ethyl acetate into a clean collection tube.[5][7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5:0.1 methanol:water:acetic acid).[5][9]
Caption: Experimental workflow for sample preparation and analysis.
LC-MS/MS Conditions
Chiral chromatography is necessary to separate the 12(R)-HETE and 12(S)-HETE enantiomers and their metabolites.[10][11]
-
LC System: UPLC or HPLC system.
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral column.[11]
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[11]
-
Injection Volume: 10-40 µL.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11]
-
MRM Transitions: The deprotonated molecule [M-H]⁻ is used as the precursor ion. Product ions are generated through collision-induced dissociation. Specific transitions should be optimized by infusing the analytical standard.
-
This compound: Precursor ion (m/z) 265.2 → Product ions (to be determined by direct infusion, but based on HETE fragmentation, likely involve cleavage near the hydroxyl group and loss of water/CO2).
-
12(R)-HETE (for reference): m/z 319 → m/z 179 (cleavage between C-11 and C-12).[11]
-
Internal Standard (12(S)-HETE-d8): m/z 327 → Product ions.[11]
-
Quantitative Data and Method Performance
The method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for eicosanoid quantification methods.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve over the defined range.[13] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 1.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined. |
| Intra-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements within the same day.[13] |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements on different days.[13] |
| Accuracy (% Error) | Within ±15% | The closeness of the measured value to the true value.[13] |
| Recovery | 70 - 115% | The efficiency of the extraction process, determined by comparing pre- and post-extraction spiked samples.[13] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of this compound in biological samples. The combination of a robust solid-phase extraction cleanup, specific chiral chromatographic separation, and sensitive tandem mass spectrometry detection allows for accurate measurement, making it a valuable tool for research in inflammation, cardiovascular disease, and oncology where eicosanoid signaling plays a critical role.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 7. arborassays.com [arborassays.com]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
Protocol for the Extraction of Tetranor-12(R)-HETE from Plasma for LC-MS/MS Analysis
Application Note AP-2025-12
This application note provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key β-oxidation product of 12(R)-HETE, from human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this lipid mediator for various research applications. Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a metabolite of 12(R)-HETE, an eicosanoid produced via the 12-lipoxygenase pathway. As a major metabolite, its quantification in plasma can provide valuable insights into the activity of this pathway in various physiological and pathological states. Accurate measurement requires efficient extraction from the complex plasma matrix to remove interfering substances like proteins and phospholipids. This protocol details a robust solid-phase extraction method optimized for recovery and reproducibility.
Pre-Analytical Considerations
To ensure the integrity of the analytical results, strict adherence to pre-analytical procedures is critical. Eicosanoids are susceptible to in vitro formation and degradation.
-
Anticoagulant: Use of ethylenediaminetetraacetic acid (EDTA)-stabilized tubes is recommended for plasma collection.
-
Sample Handling: After collection, plasma should be separated from blood cells by centrifugation at low temperatures (e.g., 800-1000 x g for 10 minutes at 4°C) as soon as possible.
-
Storage: Plasma samples should be immediately frozen and stored at -80°C until analysis. Long-term storage at -20°C can lead to an increase in eicosanoid levels.[1][2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids, with increases of up to 63% observed after more than one cycle.[1][2]
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of HETEs and other eicosanoids from plasma. It utilizes a C18 reversed-phase SPE cartridge.
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
Deuterated internal standard (e.g., tetranor-12(S)-HETE-d8 or 12(S)-HETE-d8)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
C18 SPE Cartridges (e.g., 200 mg, 3 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Spike the plasma sample with an appropriate amount of deuterated internal standard (e.g., 10 µL of a 100 ng/mL solution of tetranor-12(S)-HETE-d8 in ethanol). The use of a deuterated analog as an internal standard is crucial for accurate quantification in mass spectrometry-based methods.
-
Acidify the plasma to a pH of approximately 3.5-4.0 by adding 10 µL of 10% formic acid. This step is crucial for the protonation of the carboxylic acid group of the analyte, which enhances its retention on the reversed-phase sorbent.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent, followed by 3 mL of ultrapure water. Do not allow the cartridge to dry out between these steps.
-
-
Sample Loading:
-
Load the supernatant from the prepared plasma sample onto the conditioned C18 cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar impurities.
-
Follow with a wash of 3 mL of 15% methanol in water to remove more polar interferences.
-
Perform a final wash with 3 mL of hexane to elute highly nonpolar compounds, such as triglycerides.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Solvent Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of eicosanoids from plasma using SPE-LC-MS/MS methods. Specific values for this compound should be determined during in-house method validation.
| Parameter | Typical Value | Reference Compounds | Source |
| Recovery | 85 - 105% | PGE₂, LTB₄ | [3] |
| Limit of Detection (LOD) | 0.5 ng/mL | PGE₂, LTB₄ | [3] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | PGE₂, LTB₄ | [3] |
| Intra-day Precision (%RSD) | < 10% | Thiorphan | |
| Inter-day Precision (%RSD) | < 10% | Thiorphan |
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of this compound from plasma.
Caption: Workflow for this compound extraction from plasma.
References
- 1. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays for Tetranor-12(R)-HETE Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an endogenous fatty acid metabolite produced via the 12R-lipoxygenase or cytochrome P450 pathways from arachidonic acid.[1][2] 12(R)-HETE is known to be involved in various physiological and pathological processes. While the specific biological functions of this compound are not yet well-defined, its structural similarity to 12(R)-HETE suggests potential activity at the same receptors.[1][3] The primary known receptors for 12(R)-HETE are the G protein-coupled receptors (GPCRs) BLT2 (low-affinity leukotriene B4 receptor 2) and GPR31.[4][5][6]
These application notes provide detailed protocols for in vitro cell-based assays to investigate the potential biological activity of this compound by examining its effects on the known signaling pathways of its parent compound, 12(R)-HETE. The primary assays described are intracellular calcium mobilization for the Gq-coupled BLT2 receptor and cAMP accumulation for the Gi-coupled GPR31 receptor.
Potential Signaling Pathways of this compound
Based on the known signaling of 12(R)-HETE, this compound may activate downstream signaling cascades upon binding to BLT2 or GPR31.
-
BLT2 Receptor Activation: The BLT2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[7] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
GPR31 Receptor Activation: GPR31 is coupled to the Gi alpha subunit of the heterotrimeric G protein.[8] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.[6]
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific activity of this compound at the BLT2 and GPR31 receptors. The following table provides reference data for the parent compound, 12(R)-HETE, and other known ligands for these receptors to serve as a benchmark for experimental design and data interpretation.
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| 12(R)-HETE | TP Receptor | Platelet Aggregation Inhibition | Human Platelets | IC50 | 3.6 µM | [2] |
| 12(R)-HETE | BLT2 Receptor | Radioligand Binding | CHO cells | Binding | Selective binding at 5 µM | [2] |
| LTB4 | BLT2 Receptor | Radioligand Binding | HEK293 cells | Kd | 22.7 nM | [9] |
| Irbesartan derivative (8f) | BLT2 Receptor | IP-One Assay | - | EC50 | 67.6 nM | [7] |
| 12(S)-HETE | GPR31 | - | - | Kd | ~4 nM | [10] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing the activity of this compound involves cell line selection and culture, followed by the specific assay protocol (intracellular calcium mobilization or cAMP measurement), data acquisition, and analysis.
Protocol 1: Intracellular Calcium Mobilization Assay for BLT2 Receptor Activation
This protocol is designed to measure changes in intracellular calcium levels in response to potential BLT2 receptor activation by this compound.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human BLT2 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage).
-
This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Positive Control: LTB4 or a known BLT2 agonist.
-
Negative Control: Vehicle control.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding:
-
Seed the BLT2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in assay buffer to aid in dispersion. Probenecid can be included at 2.5 mM.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Aspirate the loading buffer and wash the cells gently two times with 200 µL of assay buffer to remove extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentration. Also, prepare 2x solutions of the positive and negative controls.
-
-
Data Acquisition:
-
Place the microplate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity over time (e.g., for Fluo-4, excitation at ~494 nm and emission at ~516 nm).
-
Establish a stable baseline reading for each well for 15-30 seconds.
-
Inject 100 µL of the 2x compound solutions into the corresponding wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Protocol 2: cAMP Accumulation Assay for GPR31 Receptor Activation
This protocol is designed to measure changes in intracellular cAMP levels to assess the potential inhibitory effect of this compound on adenylyl cyclase through GPR31 activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human GPR31 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
cAMP Assay Kit: A commercial kit based on principles such as HTRF, FRET, or ELISA.
-
This compound stock solution in a suitable solvent.
-
Positive Control: A known GPR31 agonist (if available) or a known Gi-coupled receptor agonist for the cell line.
-
Negative Control: Vehicle control.
-
384-well or 96-well white, opaque microplates.
-
Luminescence or fluorescence plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Seed the GPR31-expressing cells into a suitable microplate at a density appropriate for the chosen assay kit.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
-
-
Compound and Forskolin Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (to allow for the detection of inhibition). This concentration needs to be determined empirically but is often in the range of 1-10 µM.
-
Aspirate the culture medium and replace it with the appropriate volume of the this compound dilutions.
-
Immediately add the forskolin solution to all wells except for the basal control wells.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the commercial assay kit. This typically involves adding a lysis reagent followed by detection reagents that generate a luminescent or fluorescent signal proportional to the amount of cAMP.
-
-
Data Acquisition:
-
Read the plate on a luminometer or fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data. A common method is to set the signal from cells treated with forskolin alone as 100% and the basal signal (no forskolin) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Disclaimer
These protocols provide a general framework for assessing the in vitro activity of this compound. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. As there is limited information on the biological activity of this compound, it is possible that it does not interact with the BLT2 or GPR31 receptors, or that it may have other, as-yet-unidentified molecular targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Tetranor-12(R)-HETE Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through the process of β-oxidation. While research has extensively focused on its precursor, 12(R)-HETE, and the more common stereoisomer 12(S)-HETE, emerging evidence suggests that this compound may play a significant role in various physiological and pathological processes. Notably, elevated plasma levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease (NAFLD), indicating its potential as a biomarker and therapeutic target in liver pathologies.[1] This document provides a comprehensive guide to utilizing animal models for the investigation of this compound function, including detailed experimental protocols and data presentation formats.
Animal Models for Studying this compound Function
Direct animal model studies specifically investigating the function of this compound are currently limited in published literature. However, based on the known biological activities of its precursor, 12(R)-HETE, and the clinical association of this compound with liver disease, several animal models can be proposed and adapted.
1. Murine Models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
Given the clinical association of elevated tetranor-12-HETE with NAFLD, mouse models of this disease are highly relevant.[1] These models can be used to investigate the role of this compound in the progression of liver injury, inflammation, and fibrosis.
-
Diet-Induced Models:
-
High-Fat Diet (HFD): C57BL/6J mice fed a diet high in fat develop obesity, insulin (B600854) resistance, and hepatic steatosis.
-
Western Diet (WD): A diet high in fat and sucrose/fructose can induce features of NASH, including inflammation and fibrosis.
-
Methionine and Choline-Deficient (MCD) Diet: This diet rapidly induces steatohepatitis and fibrosis, although it is not associated with obesity or insulin resistance.
-
2. Rabbit Models of Ocular Inflammation and Intraocular Pressure
Topical application of 12(R)-HETE has been shown to lower intraocular pressure in rabbits, suggesting a role in ocular physiology.[2] Investigating the effects of this compound in this model could reveal its potential as a therapeutic agent for glaucoma.
-
Normotensive Rabbit Model: New Zealand white rabbits are commonly used to study the effects of compounds on intraocular pressure.
3. Rodent and Canine Models of Inflammation and Chemotaxis
12(R)-HETE is a known chemoattractant for neutrophils.[3] Animal models of inflammation can be employed to determine if this compound shares these pro-inflammatory properties.
-
Dermal Inflammation Model: Intradermal injection of the compound of interest into the skin of mice, rats, rabbits, or dogs can be used to assess neutrophil infiltration by measuring myeloperoxidase (MPO) activity.[3]
-
Peritonitis Model: Intraperitoneal injection of an inflammatory stimulus (e.g., zymosan or thioglycollate) in mice can be used to study the recruitment of leukocytes into the peritoneal cavity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the proposed animal models to facilitate comparison.
| Animal Model | Intervention | Parameter Measured | Expected Outcome with this compound Administration | Reference Protocol |
| Murine NAFLD Model (HFD) | Chronic administration of this compound | Liver Triglyceride Levels | Increase/Decrease | Protocol 2 |
| Plasma ALT/AST Levels | Increase/Decrease | Protocol 2 | ||
| Histological Scoring (Steatosis, Inflammation, Fibrosis) | Worsening/Amelioration | Protocol 2 | ||
| Rabbit Ocular Model | Topical application of this compound | Intraocular Pressure (IOP) | Decrease | Protocol 3 |
| Murine Dermal Inflammation Model | Intradermal injection of this compound | Myeloperoxidase (MPO) Activity in Skin Biopsy | Increase | Protocol 4 |
| Neutrophil Infiltration (Histology) | Increase | Protocol 4 |
Experimental Protocols
Protocol 1: General Lipid Extraction from Animal Tissues for this compound Analysis
This protocol is a generalized method for the extraction of lipids from various animal tissues for subsequent analysis by LC-MS/MS.
Materials:
-
Glass tubes with Teflon-lined screw caps
-
Chloroform (B151607) (with 0.01% BHT for polyunsaturated samples)
-
Methanol
-
Water (deionized)
-
1 M KCl solution
-
Nitrogen gas or speedvac
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehejem)
-
Centrifuge
Procedure:
-
Tissue Homogenization: Homogenize a known weight of frozen tissue (approximately 0.8 parts) in an aqueous solution. Perform homogenization on ice to minimize enzymatic degradation. For hard tissues, pulverize under liquid nitrogen using a mortar and pestle before homogenization.
-
Lipid Extraction:
-
To the homogenized tissue, add 1 part chloroform and 2 parts methanol.
-
Shake the mixture vigorously.
-
Add 1 part chloroform and 1 part water.
-
Shake again and centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower organic layer (which contains the lipids) using a glass pipette and transfer to a new glass tube.
-
To the remaining aqueous phase, add 1 part chloroform, shake, centrifuge, and collect the lower layer. Repeat this step one more time.
-
-
Washing the Lipid Extract:
-
Combine all the collected lower layers.
-
Wash the combined extract once with a small volume of 1 M KCl solution. Mix, centrifuge, and discard the upper aqueous layer.
-
Wash the extract once with a small volume of water. Mix, centrifuge, and carefully remove the final upper aqueous layer.
-
-
Drying and Storage:
-
Dry the final lipid extract under a stream of nitrogen gas or using a speedvac.
-
For storage, redissolve the dried lipids in a small volume of chloroform, blanket with nitrogen, cap tightly, and store at -80°C.
-
-
Sample Preparation for LC-MS/MS:
-
Before analysis, evaporate the solvent from the stored samples under nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase of the LC-MS/MS system.
-
Protocol 2: Induction of NAFLD in Mice and Administration of this compound
Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
Procedure:
-
NAFLD Induction:
-
Feed mice a high-fat diet (60% kcal from fat) for 12-16 weeks to induce hepatic steatosis and insulin resistance.
-
-
This compound Administration:
-
During the last 4 weeks of the diet, administer this compound or vehicle control to the mice.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: A dose-response study should be performed. A starting point could be 1-10 mg/kg body weight, administered daily. The compound should be formulated in a suitable vehicle (e.g., saline with a small amount of ethanol (B145695) and a surfactant like Tween 80).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for fibrosis.
-
Liver Lipid Content: Homogenize a portion of the liver and measure triglyceride content using a commercial kit.
-
Lipidomics: Extract lipids from a portion of the liver and plasma using Protocol 1 to measure levels of this compound and other lipid mediators by LC-MS/MS.
-
Protocol 3: Evaluation of this compound on Intraocular Pressure in Rabbits
Animal Model:
-
Normotensive New Zealand white rabbits.
Procedure:
-
Baseline IOP Measurement: Acclimatize the rabbits to the procedure and measure baseline intraocular pressure (IOP) using a tonometer.
-
Topical Administration:
-
Topically apply a single dose of this compound to one eye of each rabbit. The contralateral eye will receive the vehicle control.
-
Dosage: A dose-response study should be conducted, with doses ranging from 1 to 50 µg in a small volume (e.g., 25 µL) of a suitable ophthalmic vehicle.
-
-
IOP Monitoring:
-
Measure IOP in both eyes at regular intervals (e.g., 30, 60, 120, 240 minutes, and then daily for several days) after administration.
-
-
Clinical Observation:
-
Monitor the eyes for any signs of irritation, such as hyperemia (redness), flare (protein in the anterior chamber), or miosis (pupil constriction).
-
Protocol 4: Murine Dermal Inflammation Model
Animal Model:
-
Male BALB/c mice, 8-10 weeks old.
Procedure:
-
Intradermal Injection:
-
Anesthetize the mice and shave a small area on the dorsal skin.
-
Inject intradermally a dose of this compound (e.g., 10-100 ng in 20 µL of saline) into one site.
-
Inject the vehicle control into a separate site on the same animal.
-
-
Tissue Collection:
-
After a set time point (e.g., 4-24 hours), euthanize the mice and collect full-thickness skin biopsies from the injection sites using a 6-mm punch biopsy tool.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize the skin biopsies in a suitable buffer.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay kit.
-
-
Histological Analysis:
-
Fix additional skin biopsies in formalin for paraffin embedding.
-
Stain sections with H&E to visualize and quantify the influx of neutrophils into the dermis.
-
Signaling Pathways and Visualization
While the direct signaling pathways of this compound are not yet fully elucidated, they are likely to overlap with those of its precursor, 12(S/R)-HETE. 12-HETEs are known to exert their effects through G-protein coupled receptors (GPCRs) and by modulating intracellular signaling cascades.
Potential Signaling Pathways for this compound
-
G-Protein Coupled Receptor (GPCR) Activation: 12(S)-HETE is an agonist for the G-protein coupled receptor GPR31. It is plausible that this compound could also interact with this or other GPCRs.
-
MAPK/ERK Pathway: 12(S)-HETE can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK), which is involved in cell proliferation and inflammation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, crucial for cell survival and growth, can also be modulated by 12-HETEs.
-
Reactive Oxygen Species (ROS) Production: 12-HETEs have been shown to induce the production of ROS through the activation of NADPH oxidase, contributing to oxidative stress and inflammation.[4]
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Tetranor-12(R)-HETE for Bioanalytical Applications
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-12(R)-HETE from biological matrices. This compound is a significant metabolite of 12(R)-HETE, formed via β-oxidation[1][2][3]. Its quantification is crucial for studying lipid metabolism and inflammatory pathways.
Introduction
This compound (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a polyunsaturated fatty acid derived from the metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE)[1][2][4]. As a metabolite of the 12-lipoxygenase pathway, its analysis provides insights into various physiological and pathological processes, including inflammation and cancer[5][6]. Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates requires efficient extraction and purification to remove interfering substances like proteins and salts[7]. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high recovery and sample cleanup prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS)[7][8].
This application note details a robust SPE protocol using C18 cartridges for the isolation of this compound from biological samples.
Quantitative Data Summary
The following table summarizes representative quantitative data for the described SPE protocol. These values are illustrative and may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Value | Notes |
| Analyte | This compound | |
| SPE Sorbent | C18 Reverse-Phase | 50-100 mg bed weight recommended |
| Elution Volume | 1.0 mL | |
| Analytical Method | HPLC-MS/MS | Provides high sensitivity and selectivity[5][9] |
| Molecular Formula | C₁₆H₂₆O₃ | [1][2][10] |
| Molecular Weight | 266.4 g/mol | [1][2][10] |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from liquid biological samples (e.g., plasma, serum, urine).
3.1. Materials and Reagents
-
C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Acetic Acid)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
3.2. Sample Pre-treatment
Proper sample pre-treatment is critical to remove proteins and particulates that can interfere with the SPE process[11].
-
For Plasma/Serum Samples: To 500 µL of plasma or serum, add 1.5 mL of cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte). This step serves to precipitate proteins[8].
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Acidify: Acidify the supernatant by adding deionized water with 0.1% formic acid to a final volume of 5 mL. The acidification ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the C18 sorbent.
3.3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Pass 2 mL of methanol through the C18 cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the entire pre-treated and acidified sample (approx. 5 mL) onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less hydrophobic impurities.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound from the cartridge by passing 1 mL of acetonitrile or methanol through the sorbent[8].
-
3.4. Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 acetonitrile:water).
-
Analysis: The sample is now ready for injection into an HPLC-MS/MS system for quantification.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.
4.2. Signaling Pathway Context
While the specific signaling pathways for this compound are not fully elucidated, it originates from 12(R)-HETE, a product of the lipoxygenase pathway. 12-HETE isomers are known to activate several downstream signaling cascades involved in cell growth, migration, and inflammation[6][12]. The diagram below shows a generalized signaling pathway for the parent compound, 12-HETE.
References
- 1. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Chiral Separation of Tetranor-12(R)-HETE from its S-enantiomer: An Application Note and Protocol
Introduction
Tetranor-12-hydroxyeicosatetraenoic acid (tetranor-12-HETE) is a significant metabolite of 12-HETE, a product of arachidonic acid metabolism via the 12-lipoxygenase pathway.[1] These eicosanoids are involved in various physiological and pathological processes, including inflammation, cell proliferation, and tumor cell adhesion.[1][2] The biological activity of HETE metabolites is often stereospecific, meaning the R- and S-enantiomers can exhibit different effects. For instance, 12(R)-HETE has been shown to induce lymphocyte chemotaxis, a response not observed with 12(S)-HETE.[3] Consequently, the ability to separate and quantify the individual enantiomers of tetranor-12-HETE is crucial for accurately elucidating their specific biological roles and for the development of targeted therapeutics.
This application note provides a detailed protocol for the chiral separation of tetranor-12(R)-HETE from its S-enantiomer using High-Performance Liquid Chromatography (HPLC). The methodology is adapted from established procedures for the separation of related 12-HETE enantiomers and is suitable for researchers in pharmacology, biochemistry, and drug development.[4][5]
Chromatographic Conditions
Successful chiral separation of tetranor-12-HETE enantiomers can be achieved using a polysaccharide-based chiral stationary phase. The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Setting |
| Column | ChiralPak AD-RH, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic: Methanol/Water/Acetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 234 nm or Mass Spectrometry (MS) |
Experimental Data
The following table presents typical retention times for the enantiomers of 12-HETE, which are expected to be similar for tetranor-12-HETE under the specified conditions.[4] Actual retention times for tetranor-12-HETE may vary slightly and should be confirmed using analytical standards.
| Analyte | Expected Retention Time (min) |
| This compound | ~10.2 |
| tetranor-12(S)-HETE | ~12.9 |
Experimental Protocol
This protocol outlines the steps for preparing samples and standards, setting up the HPLC system, and analyzing the data for the chiral separation of tetranor-12-HETE enantiomers.
1. Materials and Reagents
-
This compound and tetranor-12(S)-HETE analytical standards
-
Racemic tetranor-12-HETE
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid
-
Sample vials and caps
2. Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and tetranor-12(S)-HETE in ethanol.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with the mobile phase to prepare working standard solutions.
-
Racemic Standard Solution (10 µg/mL): Mix equal volumes of the this compound and tetranor-12(S)-HETE working standards.
-
Sample Preparation: Biological samples should be extracted using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for eicosanoids. The final extract should be reconstituted in the mobile phase.
3. HPLC System Setup and Operation
-
Equip the HPLC system with the ChiralPak AD-RH column.
-
Set the mobile phase composition to Methanol/Water/Acetic Acid (95:5:0.1, v/v/v).
-
Purge the system with the mobile phase.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the racemic standard to verify the separation and determine the retention times of the two enantiomers.
-
Inject the individual enantiomer standards to confirm peak identity.
-
Inject the prepared samples for analysis.
4. Data Analysis
-
Integrate the peak areas for both this compound and tetranor-12(S)-HETE in the chromatograms.
-
Quantify the amount of each enantiomer in the samples by comparing the peak areas with those of the analytical standards.
-
Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100
Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 12(R)-HETE and its Metabolites using Tetranor-12(R)-HETE as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes. It is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Accurate quantification of 12(R)-HETE and its metabolites in biological matrices is crucial for understanding its roles in health and disease. Tetranor-12(R)-HETE is a primary metabolite of 12(R)-HETE, formed through β-oxidation.[1][2] Due to its structural similarity and shared metabolic pathway with 12(R)-HETE, this compound can serve as an effective internal standard for the relative quantification of 12(R)-HETE in mass spectrometry-based assays. This application note details a robust protocol for the analysis of 12(R)-HETE using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
Data Presentation
Table 1: Mass Spectrometric Parameters for 12(R)-HETE and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12(R)-HETE | 319.2 | 179.1 | -20 |
| This compound | 265.2 | 109.1 | -20 |
| 12(S)-HETE-d8 (Internal Standard Example) | 327.2 | 184.1, 264.2 | -23 |
Note: Collision energies are instrument-dependent and may require optimization.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
12(R)-HETE standard (Cayman Chemical or equivalent)
-
Deuterated internal standards such as 12(S)-HETE-d8 (optional, for absolute quantification)
-
LC-MS grade acetonitrile, methanol (B129727), water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, cell culture supernatant)
2. Standard Solution Preparation
Prepare stock solutions of this compound and 12(R)-HETE in ethanol (B145695) at a concentration of 1 mg/mL. From these, prepare working solutions and calibration standards by serial dilution in the mobile phase.
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect biological samples and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.[3]
-
Internal Standard Spiking: To 1 mL of plasma or cell culture supernatant, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
5. Data Analysis
Quantify the peak areas for 12(R)-HETE and this compound. Calculate the peak area ratio of 12(R)-HETE to this compound. For relative quantification, compare these ratios across different samples. For absolute quantification (if using a deuterated standard), construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated standard against the concentration of the analyte.
Mandatory Visualization
References
Application Notes and Protocols for Cell Culture Treatment with Tetranor-12(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) or cytochrome P450 pathways. While much of the research has focused on its precursor, 12(R)-HETE, the biological activities of this compound are of growing interest in several therapeutic areas, including oncology, inflammation, and cardiovascular disease. These application notes provide an overview of the potential applications of this compound in cell culture-based assays and detailed protocols for its use.
Disclaimer: The quantitative data presented in these application notes are illustrative examples to demonstrate data presentation and are not derived from actual experimental results for this compound. Researchers should generate their own data for specific experimental conditions.
Biological Context and Potential Applications
The parent compound, 12(R)-HETE, has been implicated in various cellular processes, and its metabolite, this compound, is likely to exhibit similar or distinct biological activities. Potential areas of investigation for this compound in cell culture include:
-
Cancer Biology: Investigating effects on tumor cell proliferation, apoptosis, migration, and invasion. The 12-lipoxygenase pathway is known to be involved in cancer progression.
-
Inflammation: Assessing anti-inflammatory or pro-inflammatory properties in cell models of inflammation, such as macrophage or endothelial cell activation.
-
Cardiovascular Research: Studying effects on endothelial cell function, smooth muscle cell proliferation, and angiogenesis.
-
Metabolic Disease: Exploring its role in insulin (B600854) secretion and beta-cell function, given the involvement of 12-HETE in diabetes models.[1][2]
Data Presentation
Table 1: Illustrative Dose-Response Effect of this compound on Cancer Cell Proliferation
| Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 10 | 92.3 | 6.1 |
| 100 | 75.4 | 5.5 |
| 1000 | 52.1 | 7.3 |
Table 2: Illustrative Time-Course of this compound (100 nM) on Inflammatory Cytokine (IL-6) Secretion
| Time (hours) | IL-6 Concentration (pg/mL) | Standard Deviation |
| 0 | 10.2 | 2.1 |
| 6 | 45.8 | 5.9 |
| 12 | 89.3 | 8.4 |
| 24 | 152.6 | 12.7 |
| 48 | 135.4 | 11.9 |
Signaling Pathways
The signaling pathways of this compound are not well-elucidated. However, it is plausible that they share similarities with its precursor, 12(R)-HETE. 12(R)-HETE has been shown to interact with G-protein coupled receptors and can influence downstream signaling cascades.
Caption: Postulated G-protein signaling pathway for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid or in a solvent. If solid, reconstitute in an appropriate organic solvent such as ethanol, methanol, or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for MTT cell proliferation assay.
Protocol 2: Anti-Inflammatory Assay (Measurement of Cytokine Production)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in this compound-treated wells to the LPS-only control.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Adherent cell line (e.g., endothelial cells, cancer cells)
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to time 0.
Caption: Workflow for the wound healing/scratch assay.
Protocol 4: Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the pro- or anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound stock solution
-
Matrigel or similar basement membrane extract
-
96-well plate
-
Microscope with a camera
Procedure:
-
Coat Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.
-
Seeding: Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubation: Incubate for 4-18 hours at 37°C.
-
Imaging: Visualize and capture images of the tube-like structures formed by the HUVECs.
-
Quantification: Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Conclusion
These application notes provide a framework for investigating the cellular effects of this compound. Due to the limited availability of specific data for this compound, the provided protocols are based on general methodologies for related molecules. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions. The exploration of this compound's biological functions holds promise for advancing our understanding of lipid signaling in health and disease.
References
Application Notes and Protocols for the Administration of Tetranor-12(R)-HETE in Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the current understanding of 12-hydroxyeicosatetraenoic acid (12-HETE) signaling and its role in inflammation. Specific data and protocols for the administration and effects of tetranor-12(R)-HETE are limited in publicly available literature. Therefore, the experimental designs and quantitative data presented herein are representative examples derived from studies on the broader 12-HETE family and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a metabolite of arachidonic acid, belonging to the 12-HETE family of eicosanoids. Eicosanoids, particularly 12-HETE, are known to be potent lipid mediators involved in a variety of physiological and pathological processes, including inflammation.[1][2][3] The 12-lipoxygenase (12-LOX) pathway, which generates 12-HETE, has been implicated in the pathogenesis of several inflammatory diseases.[1] 12-HETE exerts its effects by activating specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31) and the low-affinity leukotriene B4 receptor (BLT2).[1] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1][3]
These application notes provide a framework for investigating the in vivo effects of this compound in established mouse models of inflammation.
Signaling Pathway of 12-HETE in Inflammation
The pro-inflammatory effects of 12-HETE are mediated through a well-defined signaling pathway. Upon binding to its receptors, GPR31 and BLT2, on immune and endothelial cells, 12-HETE initiates a signaling cascade that results in the transcription of pro-inflammatory genes.[1]
Caption: Figure 1: 12-HETE Signaling Pathway in Inflammation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (cayman chemical or equivalent)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in ethanol. For example, dissolve 1 mg of this compound in 1 ml of ethanol to make a 1 mg/ml stock solution.
-
Store the stock solution at -80°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration using sterile PBS. A common vehicle for lipid mediators is a low percentage of ethanol in PBS (e.g., 0.1-1%).
-
Vortex the final solution thoroughly before administration to ensure homogeneity.
-
Prepare a vehicle control solution with the same percentage of ethanol in PBS.
Mouse Model of TPA-Induced Ear Inflammation
This model is suitable for assessing the topical pro-inflammatory effects of this compound.
Materials:
-
CD-1 or BALB/c mice (8-10 weeks old)
-
This compound solution (prepared as in 3.1)
-
Vehicle control solution
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972) (e.g., 2.5 µg/20 µl)
-
Micropipettes
-
Calipers or ear punch and balance for edema measurement
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Caption: Figure 2: Workflow for TPA-Induced Ear Inflammation Model.
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle + TPA, this compound [low dose] + TPA, this compound [high dose] + TPA).
-
Anesthetize the mice.
-
Topically apply 20 µl of the this compound solution or vehicle to the inner and outer surfaces of the right ear.
-
After 30 minutes, topically apply 20 µl of the TPA solution to the same ear to induce inflammation.
-
Measure ear thickness using calipers at various time points (e.g., 6, 24, and 48 hours) after TPA application. Alternatively, ear punch biopsies can be weighed.
-
At the end of the experiment, euthanize the mice and collect ear tissue for further analysis (histology, cytokine measurement, myeloperoxidase (MPO) assay for neutrophil infiltration).
Mouse Model of LPS-Induced Acute Lung Injury (ALI)
This model is used to evaluate the systemic pro-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound solution (prepared as in 3.1)
-
Vehicle control solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg)
-
Intratracheal or intraperitoneal injection equipment
-
Bronchoalveolar lavage (BAL) equipment
Protocol:
-
Acclimatize and randomize mice as described previously.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 1 hour before LPS challenge.
-
Induce lung injury by administering LPS either intratracheally or intraperitoneally.
-
At a specified time point (e.g., 24 hours) after LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Collect lung tissue for histological examination and measurement of vascular permeability (e.g., Evans blue dye extravasation).
Quantitative Data Presentation
The following tables represent hypothetical data that could be generated from the described experiments.
Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice
| Treatment Group | Dose (µ g/ear ) | Ear Thickness Increase (mm) at 24h (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle + TPA | - | 0.25 ± 0.03 | - |
| This compound + TPA | 1 | 0.35 ± 0.04* | -40 |
| This compound + TPA | 5 | 0.48 ± 0.05 | -92 |
| Dexamethasone + TPA | 10 | 0.12 ± 0.02 | 52 |
*p < 0.05, **p < 0.01 compared to Vehicle + TPA group. Negative inhibition indicates exacerbation of edema.
Table 2: Effect of this compound on Inflammatory Markers in BAL Fluid from LPS-Induced ALI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Cells (x10⁵/ml) | Neutrophils (x10⁵/ml) | TNF-α (pg/ml) | IL-6 (pg/ml) |
| Vehicle + LPS | - | 8.5 ± 1.2 | 6.2 ± 0.9 | 150 ± 25 | 250 ± 40 |
| This compound + LPS | 0.5 | 12.3 ± 1.5 | 9.8 ± 1.1 | 280 ± 35 | 450 ± 55 |
| This compound + LPS | 2.0 | 18.7 ± 2.1 | 15.4 ± 1.8 | 550 ± 60 | 820 ± 75 |
*p < 0.05, **p < 0.01 compared to Vehicle + LPS group.
Conclusion
The administration of this compound in mouse models of inflammation, based on the known pro-inflammatory actions of the 12-HETE family, is hypothesized to exacerbate inflammatory responses. This is characterized by increased edema, immune cell infiltration, and production of pro-inflammatory cytokines. The protocols and data presented here provide a foundational framework for researchers to design and execute studies to elucidate the specific in vivo functions of this compound and to evaluate its potential as a pharmacological target in inflammatory diseases. It is imperative to perform dose-response and time-course studies to fully characterize the effects of this specific lipid mediator.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetranor-12(R)-HETE ELISA Kit
These application notes provide a comprehensive overview and detailed protocols for the quantification of tetranor-12(R)-HETE, a significant metabolite of 12(R)-HETE formed via β-oxidation, using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals investigating inflammatory processes, cell signaling, and related pathological conditions.
Introduction
This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1][4] 12-HETE isomers are produced from arachidonic acid by 12-lipoxygenase (12-LOX) enzymes and are involved in various physiological and pathological processes, including inflammation, cell migration, and cardiovascular function.[5][6] The quantification of this compound can provide insights into the metabolic flux through the 12-LOX pathway and its potential role in disease. This competitive ELISA kit offers a sensitive and specific method for measuring this compound in a variety of biological samples.
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay. The microplate wells are pre-coated with a capture antibody. A known amount of this compound conjugated to a reporter enzyme (like horseradish peroxidase - HRP) is added to the wells along with the sample or standard. The this compound in the sample competes with the enzyme-conjugated this compound for binding to the capture antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Signaling Pathway Context
12-HETE, the precursor of this compound, is a signaling molecule that can influence various cellular pathways. It has been shown to act through G protein-coupled receptors like GPR31.[5][7] Downstream signaling can involve pathways such as MAPK/ERK, PI3K/Akt, and PKC, which are crucial for processes like cell migration, proliferation, and survival.[8][9] Investigating this compound levels can help to elucidate the activity of the 12-lipoxygenase pathway in these signaling cascades.
Figure 1: Simplified 12-HETE metabolic and signaling pathway.
Data Presentation
Kit Performance Characteristics
| Parameter | Typical Value |
| Assay Range | 0.1 - 20 ng/mL |
| Sensitivity (LOD) | ~ 0.05 ng/mL |
| Midpoint (50% B/B₀) | 1.5 - 3.5 ng/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Incubation Time | ~ 2 hours |
| Wavelength | 450 nm |
Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| 12(R)-HETE | < 1% |
| 12(S)-HETE | < 0.1% |
| tetranor-12(S)-HETE | < 5% |
| Arachidonic Acid | < 0.01% |
| Prostaglandin E₂ | < 0.01% |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If a concentrate (e.g., 10X or 20X) is provided, dilute it with ultrapure water to the final working concentration. For example, dilute 50 mL of 10X Wash Buffer concentrate with 450 mL of ultrapure water.
-
Standard Series: Prepare a serial dilution of the this compound standard. A typical protocol would involve reconstituting the stock standard and then performing 2-fold serial dilutions in the provided assay buffer to generate a standard curve (e.g., from 20 ng/mL down to 0.156 ng/mL).
-
HRP-Conjugate (1X): If a concentrated HRP-conjugate is provided, dilute it with the appropriate diluent to the 1X working concentration shortly before use.
Sample Preparation
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 3,000 rpm for 15 minutes. Collect the supernatant (serum) and store at -80°C until use.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells. The supernatant can be assayed directly or stored at -80°C.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant can be used for the assay.
Assay Procedure
Figure 2: General workflow for the this compound ELISA.
-
Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the microplate.
-
Add HRP-Conjugate: Immediately add 50 µL of 1X HRP-conjugate to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash each well three times with 200 µL of 1X Wash Buffer.
-
Add Substrate: Add 100 µL of TMB Substrate solution to each well.
-
Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, blank, and sample. Subtract the average blank optical density (OD) from the average OD of all other readings.
-
Calculate %B/B₀: Calculate the percentage of binding for each standard and sample using the following formula: %B/B₀ = (OD of standard or sample / OD of zero standard) x 100
-
Plot: Plot the %B/B₀ for each standard on the y-axis versus the concentration on the x-axis (log scale).
-
Determine Concentration: Determine the concentration of this compound in the samples by interpolating their %B/B₀ values on the standard curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the soak time. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and are within their expiration date. |
| Incorrect incubation times/temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High CV | Inconsistent pipetting | Be consistent with pipetting technique. |
| Plate not washed uniformly | Ensure all wells are washed thoroughly and consistently. |
Conclusion
This ELISA kit provides a robust and sensitive tool for the quantification of this compound in various biological samples. Accurate measurement of this metabolite can aid in understanding the role of the 12-lipoxygenase pathway in health and disease, and may be valuable in the development of novel therapeutics. For research use only. Not for use in diagnostic procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. amsbio.com [amsbio.com]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Note: Hochsensitive Quantifizierung von Tetranor-12(R)-HETE mittels GC-MS nach Derivatisierung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Tetranor-12(R)-Hydroxyeicosatetraensäure (tetranor-12(R)-HETE), einem wichtigen Metaboliten der Arachidonsäure, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Zwei effektive Derivatisierungsmethoden werden vorgestellt: die Bildung von Pentafluorbenzylester-Trimethylsilylether (PFB-TMS)-Derivaten und die Bildung von Methylester-Trimethylsilylether (Me-TMS)-Derivaten. Diese Methoden erhöhen die Flüchtigkeit und thermische Stabilität von this compound und ermöglichen so eine empfindliche und spezifische Detektion. Die PFB-TMS-Derivatisierung in Verbindung mit der Elektroneneinfang-Negativionen-chemischen Ionisations (ECNICI)-MS bietet die höchste Empfindlichkeit.[1][2] Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Probenvorbereitung, Derivatisierung und GC-MS-Analyse sowie quantitative Leistungsdaten und eine Visualisierung des experimentellen Arbeitsablaufs und des relevanten biologischen Signalwegs.
Einführung
This compound ist ein Produkt des Metabolismus von 12(R)-HETE durch Peroxisomen-vermittelte β-Oxidation. Als Metabolit von 12-Lipoxygenase-Produkten spielt es eine Rolle bei verschiedenen physiologischen und pathophysiologischen Prozessen. Die genaue Quantifizierung von this compound in biologischen Matrices wie Urin und Plasma ist entscheidend für das Verständnis seiner biologischen Funktion und seines Potenzials als Biomarker. Die GC-MS ist eine leistungsstarke Technik für die Analyse von niedermolekularen Verbindungen, aber die direkte Analyse von this compound ist aufgrund seiner geringen Flüchtigkeit und thermischen Instabilität eine Herausforderung. Die Derivatisierung der Carboxyl- und Hydroxylgruppen ist ein notwendiger Schritt, um diese Einschränkungen zu überwinden.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen Leistungsdaten für zwei gängige Derivatisierungsmethoden für Hydroxyeicosatetraensäuren (HETEs) zusammen, die für die Analyse von this compound relevant sind.
| Parameter | PFB-TMS-Derivatisierung | Me-TMS-Derivatisierung | Referenz |
| Nachweismethode | GC-ECNICI-MS | GC-EI-MS | [1][2] |
| Nachweisgrenze (LOD) | ~ 0,5 - 5 pg | ~ 10 - 50 pg | [3] |
| Quantifizierungsgrenze (LOQ) | ~ 1 - 10 pg | ~ 25 - 100 pg | [3] |
| Wiederfindung (SPE) | > 85% | > 85% | [4] |
| Linearer Bereich | ~ 1 - 1000 pg/µL | ~ 25 - 2000 ng/mL | [4] |
| Vorteile | Extrem hohe Empfindlichkeit | Gute Empfindlichkeit, weit verbreitet | [1][2] |
| Nachteile | Erfordert ECNICI-Fähigkeit | Geringere Empfindlichkeit als PFB-TMS | [3] |
Experimentelle Protokolle
Probenvorbereitung: Festphasenextraktion (SPE) aus Urin
Dieses Protokoll beschreibt die Extraktion von this compound aus Urinproben unter Verwendung von C18-SPE-Kartuschen.
Materialien:
-
C18-SPE-Kartuschen (z. B. 100 mg, 1 mL)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Essigsäure (HPLC-Qualität)
-
Hexan (HPLC-Qualität)
-
Ethylacetat (HPLC-Qualität)
-
Interner Standard (z. B. deuteriertes this compound)
-
Zentrifugenröhrchen
-
SPE-Vakuum-Manifold
-
Verdampfer (z. B. Stickstoffstrom)
Protokoll:
-
Probenvorbehandlung: Zentrifugieren Sie eine 5-mL-Urinprobe bei 2000 x g für 10 Minuten, um Partikel zu entfernen. Überführen Sie den Überstand in ein sauberes Röhrchen.
-
Ansäuerung: Stellen Sie den pH-Wert des Urins mit Essigsäure auf 3,5-4,0 ein.
-
Zugabe des internen Standards: Fügen Sie den internen Standard zur angesäuerten Urinprobe hinzu.
-
SPE-Kartuschen-Konditionierung: Konditionieren Sie die C18-SPE-Kartusche, indem Sie nacheinander 5 mL Methanol und dann 5 mL Wasser durchlaufen lassen. Lassen Sie die Kartusche nicht trocken laufen.
-
Probenbeladung: Laden Sie die vorbereitete Urinprobe mit einer Flussrate von ca. 1-2 mL/Minute auf die SPE-Kartusche.
-
Waschen: Waschen Sie die Kartusche mit 5 mL Wasser, gefolgt von 5 mL einer Mischung aus Wasser und Methanol (90:10, v/v), um polare Verunreinigungen zu entfernen.
-
Trocknen: Trocknen Sie die Kartusche 10-15 Minuten lang unter Vakuum, um restliches Wasser zu entfernen.
-
Elution: Eluieren Sie das this compound mit 2 x 1 mL Ethylacetat in ein sauberes Sammelröhrchen.
-
Verdampfung: Verdampfen Sie das Eluat unter einem sanften Stickstoffstrom bei Raumtemperatur zur Trockne. Der trockene Rückstand ist nun bereit für die Derivatisierung.
Derivatisierungsprotokoll 1: Pentafluorbenzyl (PFB)-Ester und Trimethylsilyl (TMS)-Ether
Diese Methode bietet die höchste Empfindlichkeit und ist ideal für die Spurenanalyse.[1][2]
Materialien:
-
Pentafluorbenzylbromid (PFBBr)-Lösung (10% in Acetonitril)
-
N,N-Diisopropylethylamin (DIPEA)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Acetonitril (wasserfrei)
-
Pyridin (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-Vials mit Einlagen
Protokoll:
-
Esterifizierung der Carboxylgruppe:
-
Lösen Sie den getrockneten Extrakt aus der SPE in 20 µL Acetonitril.
-
Fügen Sie 10 µL der PFBBr-Lösung und 5 µL DIPEA hinzu.
-
Verschließen Sie das Vial fest und erhitzen Sie es 30 Minuten lang bei 60°C.
-
Kühlen Sie das Vial auf Raumtemperatur ab und verdampfen Sie die Reagenzien unter Stickstoff zur Trockne.
-
-
Silylierung der Hydroxylgruppe:
-
Lösen Sie den getrockneten PFB-Ester-Rückstand in 20 µL Pyridin.
-
Fügen Sie 20 µL BSTFA + 1% TMCS hinzu.
-
Verschließen Sie das Vial fest und erhitzen Sie es 60 Minuten lang bei 60°C.
-
Kühlen Sie das Vial auf Raumtemperatur ab. Die Probe ist nun zur GC-MS-Analyse bereit.
-
Derivatisierungsprotokoll 2: Methylester (Me) und Trimethylsilyl (TMS)-Ether
Diese Methode ist eine robuste und weit verbreitete Alternative.
Materialien:
-
Diazomethan-Lösung (in Ether, frisch zubereitet) ODER Trimethylsilyldiazomethan (TMS-Diazomethan) 2,0 M in Hexan
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-Vials mit Einlagen
Protokoll:
-
Esterifizierung der Carboxylgruppe:
-
Lösen Sie den getrockneten Extrakt aus der SPE in 50 µL einer Mischung aus Methanol und Toluol (1:1, v/v).
-
Fügen Sie tropfenweise TMS-Diazomethan-Lösung hinzu, bis eine anhaltende Gelbfärbung auftritt, was auf einen Überschuss an Reagenz hinweist.
-
Lassen Sie die Reaktion 10 Minuten bei Raumtemperatur stehen.
-
Entfernen Sie den Überschuss an Diazomethan und die Lösungsmittel unter einem sanften Stickstoffstrom.
-
-
Silylierung der Hydroxylgruppe:
-
Lösen Sie den getrockneten Methylester-Rückstand in 20 µL Pyridin.
-
Fügen Sie 20 µL BSTFA + 1% TMCS hinzu.
-
Verschließen Sie das Vial fest und erhitzen Sie es 60 Minuten lang bei 60°C.
-
Kühlen Sie das Vial auf Raumtemperatur ab. Die Probe ist nun zur GC-MS-Analyse bereit.
-
GC-MS-Analyse
Geräteparameter (Beispiel):
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Massenspektrometer: Agilent 5977B MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0,25 mm ID x 0,25 µm Filmdicke) oder äquivalente apolare Säule
-
Trägergas: Helium, konstante Flussrate von 1,2 mL/min
-
Injektor: Splitless-Modus, Temperatur 250°C
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 150°C, 1 Minute halten
-
Rampe 1: 15°C/min auf 250°C
-
Rampe 2: 5°C/min auf 300°C, 5 Minuten halten
-
-
MS-Transferleitungstemperatur: 280°C
-
Ionenquelle:
-
Für PFB-TMS-Derivate (ECNICI): Temperatur 150°C, negatives Ionisationsmodus
-
Für Me-TMS-Derivate (EI): Temperatur 230°C, Elektronenionisation bei 70 eV
-
-
Datenerfassung: Selected Ion Monitoring (SIM)-Modus für die Quantifizierung spezifischer Ionen des derivatisierten this compound und des internen Standards.
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die GC-MS-Analyse von this compound.
Abbildung 2: Vereinfachter Aryl-Kohlenwasserstoff-Rezeptor (AHR)-Signalweg.
References
- 1. mdpi.com [mdpi.com]
- 2. GC-ECNICI-MS/MS of eicosanoids as pentafluorobenzyl-trimethylsilyl (TMS) derivatives: Evidence of CAD-induced intramolecular TMS ether-to-ester rearrangement using carboxy-18O-labelled eicosanoids and possible implications in quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput sample preparation and analysis using 96-well membrane solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetranor-12(R)-HETE in Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-HETE, a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through β-oxidation, is an important lipid mediator in various physiological and pathological processes.[1] As a member of the eicosanoid family, its analysis in lipidomics studies provides valuable insights into pathways related to inflammation, cancer, and cardiovascular diseases.[1][2] These application notes provide detailed protocols for the quantification of this compound in biological samples and an overview of its known biological significance and signaling pathways.
Biological Significance
This compound is derived from arachidonic acid via the 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) pathways, which initially produce 12(R)-HETE.[3][4] While the biological functions of this compound are still under investigation, the activities of its precursor, 12(R)-HETE, suggest its involvement in crucial signaling cascades. 12(R)-HETE has been shown to bind to the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2), influencing platelet aggregation and immune responses.[3][5] Furthermore, elevated levels of tetranor-12-HETE have been observed in pathological conditions such as nonalcoholic fatty liver disease (NAFLD), suggesting its potential as a disease biomarker.[6]
Quantitative Data Summary
The following tables summarize the mass spectrometry parameters for the detection of tetranor-12-HETE and its related analytes, as well as reported concentrations in biological samples.
Table 1: Mass Spectrometry Parameters for Tetranor-12-HETE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| tetranor 12-HETE | 265 | 109 | -14 | [7][8] |
| (d8) 15-HETE (Internal Standard) | - | - | - | [7][8] |
Table 2: Reported Levels of Tetranor-12-HETE in Human Plasma
| Condition | Sample Type | Concentration | Fold Change (vs. Healthy Controls) | Reference |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | Significantly elevated | - | [6] |
| Healthy Controls | Plasma | - | - | [6] |
Experimental Protocols
Sample Preparation: Extraction of Oxylipins from Biological Samples (Plasma/Serum)
This protocol outlines the solid-phase extraction (SPE) method for isolating oxylipins, including this compound, from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., (d8)-15-HETE)
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Butylated hydroxytoluene (BHT) as an antioxidant[9]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[9]
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 200 µL of sample, add 10 µL of internal standard solution and 790 µL of cold methanol containing 0.1% BHT to precipitate proteins.[9][10]
-
Vortex the mixture for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with 5 mL of water acidified with 0.1% formic acid.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the oxylipins with 1 mL of methanol followed by 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS for this compound Quantification
This section provides a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of this compound.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring Mode: Selected Reaction Monitoring (SRM)
-
Scan Type: MRM (Multiple Reaction Monitoring)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
Signaling Pathways and Visualization
The biological effects of 12(R)-HETE, the precursor of this compound, are mediated through various signaling pathways. Understanding these pathways is crucial for interpreting the functional significance of this compound in lipidomics research.
12-HETE Biosynthesis and Metabolism
Arachidonic acid is converted to 12(R)-HETE by 12R-lipoxygenase or cytochrome P450 enzymes. Subsequently, 12(R)-HETE undergoes β-oxidation to form this compound.[1][3][4]
Caption: Biosynthesis of this compound.
Putative Signaling Pathways of 12-HETE
12(S)-HETE, the more extensively studied stereoisomer, activates multiple signaling cascades involved in cell migration, proliferation, and survival.[11] While the specific pathways for 12(R)-HETE are less defined, it is known to interact with G-protein coupled receptors like BLT2 and the TP receptor.[3][5] The diagram below illustrates a potential signaling network based on known 12-HETE interactions.
Caption: Putative signaling pathways for 12(R)-HETE.
Experimental Workflow for Lipidomics Analysis
The following workflow diagram illustrates the key steps in a typical lipidomics study focusing on this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cellular-research.com [cellular-research.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Tetranor-12(R)-HETE for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator and a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2][3] As a member of the eicosanoid family, it is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and ion channel regulation. These application notes provide a comprehensive overview of the synthesis, characterization, and potential research applications of this compound, offering detailed protocols for its preparation and use in a laboratory setting.
Physicochemical Properties and Data Presentation
This compound is a C16 polyunsaturated fatty acid.[4] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Systematic Name | 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid | [4] |
| Common Synonyms | 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE | [4] |
| CAS Number | 135271-51-1 | [4] |
| Molecular Formula | C₁₆H₂₆O₃ | [4] |
| Molecular Weight | 266.38 g/mol | [4] |
| Appearance | Typically supplied as a solution in ethanol | [4] |
| λmax | 234 nm | [4] |
| Solubility | Soluble in ethanol, DMF, and DMSO. Limited solubility in aqueous buffers. | [4] |
Biological Significance and Signaling Pathways
This compound is a metabolite of 12(R)-HETE, which is produced from arachidonic acid by 12R-lipoxygenase (12R-LO) and cytochrome P450 (CYP) enzymes.[5] While the specific signaling pathways of this compound are not extensively characterized, they are inferred from its precursor, 12(R)-HETE. 12(R)-HETE is known to exert its effects through various receptors, including the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP receptor).[5] It has been shown to play a role in inflammation, cancer cell proliferation, and the regulation of ion transport.[5] For instance, 12(R)-HETE can inhibit Na+/K+-ATPase in the cornea.[5] Given that this compound retains the key functional groups of its parent compound, it is plausible that it interacts with similar signaling cascades.
Biological Formation of this compound
The diagram below illustrates the biological conversion of 12(R)-HETE to this compound via β-oxidation.
Experimental Protocols
Representative Chemical Synthesis of this compound
Objective: To synthesize 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid.
Materials:
-
Starting materials: Commercially available chiral precursors and reagents.
-
Solvents: Anhydrous dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, hexane, ethyl acetate.
-
Reagents: Wittig reagents, organometallic catalysts for cross-coupling, protecting group reagents (e.g., TBDMSCl), deprotection reagents (e.g., TBAF), oxidizing and reducing agents.
-
Chromatography supplies: Silica gel, TLC plates.
Methodology:
-
Synthesis of the C1-C8 Aldehyde Fragment: This fragment would contain the carboxylic acid precursor (protected as an ester) and the C4-C5 Z-double bond. This can be achieved through standard chain elongation and stereoselective hydrogenation techniques.
-
Synthesis of the C9-C16 Alkenyl Fragment with the (R)-hydroxyl group: This can be accomplished starting from a chiral epoxide, which is then opened to install the hydroxyl group with the correct stereochemistry. The C10-C11 Z-double bond can be introduced via a Wittig reaction.
-
Fragment Coupling: The two fragments can be joined using a Wittig or Horner-Wadsworth-Emmons reaction to form the C6-C7 E-double bond.
-
Deprotection and Purification: Removal of the protecting groups from the hydroxyl and carboxyl functionalities, followed by purification using column chromatography and/or HPLC to yield the final product.
Purity Assessment: The purity of the synthesized this compound should be assessed by HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for a Representative Chemical Synthesis
The following diagram outlines the key logical steps in a potential chemical synthesis of this compound.
Protocol for Handling and Storage
Storage: this compound is typically supplied in a flammable solvent such as ethanol. It should be stored at -20°C to -80°C to prevent degradation.
Handling:
-
Allow the product to warm to room temperature before opening the vial.
-
Use a gas-tight syringe to aliquot the solution to minimize solvent evaporation.
-
For the preparation of aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the biological system.
Protocol for a General Cell-Based Assay
Objective: To evaluate the effect of this compound on a specific cellular response (e.g., cytokine production, cell migration, or receptor activation).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol).
-
Cell line of interest (e.g., macrophages, endothelial cells).
-
Cell culture medium and supplements.
-
Assay-specific reagents (e.g., ELISA kit for cytokine measurement, transwell plates for migration assay).
-
Vehicle control (ethanol).
Methodology:
-
Cell Culture: Plate the cells at a desired density in appropriate culture vessels and allow them to adhere and grow.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in cell culture medium. Ensure the final concentration of the vehicle (ethanol) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Cell Treatment: Replace the cell culture medium with the prepared working solutions of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period based on the specific assay (e.g., 24 hours for cytokine production).
-
Assay Performance: Perform the specific assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the data and compare the effects of different concentrations of this compound to the vehicle control.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data, such as EC₅₀ or IC₅₀ values, for this compound. The table below is provided as a template for researchers to populate with their own experimental data.
| Assay | Cell Type | Parameter Measured | EC₅₀ / IC₅₀ (nM) |
| Cytokine Release (e.g., IL-6) | Macrophages | IL-6 concentration | Data not available |
| Cell Migration | Endothelial Cells | Number of migrated cells | Data not available |
| Receptor Binding (e.g., BLT2) | Transfected Cells | Ligand displacement | Data not available |
Inferred Signaling Pathway
The following diagram depicts a plausible signaling pathway for this compound, extrapolated from the known signaling of its parent compound, 12(R)-HETE. It is important to note that this pathway requires experimental validation for the tetranor metabolite.
Conclusion
This compound is a significant metabolite of 12(R)-HETE with potential roles in a variety of biological processes. The protocols and information provided herein serve as a valuable resource for researchers investigating the synthesis and biological functions of this important lipid mediator. Further research is warranted to fully elucidate its specific signaling pathways and physiological relevance.
References
Troubleshooting & Optimization
Technical Support Center: Tetranor-12(R)-HETE Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of tetranor-12(R)-HETE in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Troubleshooting Guide: Common Stability Issues
This guide addresses common problems encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the stock solution is stored at -80°C in a tightly sealed, light-protected vial. 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations. 3. Use Fresh Dilutions: Prepare working solutions immediately before use from a fresh aliquot. Do not store aqueous dilutions for extended periods. |
| Inconsistent experimental results | 1. Partial degradation of the compound. 2. Contamination of the solvent. 3. Pipetting errors with small volumes of viscous organic stock solutions. | 1. Assess Compound Integrity: Perform an analytical check of your stock solution using LC-MS/MS (see protocol below). 2. Use High-Purity Solvents: Purchase and use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents. Store solvents properly to prevent contamination.[1] 3. Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous organic solvents to ensure accurate dispensing. |
| Appearance of unexpected peaks in analytical analysis (e.g., LC-MS) | 1. Oxidative degradation products. 2. Isomerization due to light exposure. 3. Formation of adducts with solvent impurities.[1] 4. In-source fragmentation in the mass spectrometer.[2] | 1. Inert Atmosphere: Overlay the stock solution with an inert gas like argon or nitrogen before sealing and storing. 2. Protect from Light: Use amber vials or wrap vials in aluminum foil. 3. Solvent Quality: Use fresh, high-purity solvents. Be aware that some solvents like chloroform (B151607) can degrade to form reactive species.[1] 4. Optimize MS Conditions: Adjust ion source parameters to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, an anhydrous organic solvent such as ethanol (B145695), methanol, or acetonitrile (B52724) is recommended. Commercially, this compound is often supplied in ethanol and is stable for at least one year when stored at -80°C.[2] Storing in an organic solvent minimizes the risk of hydrolysis.
Q2: How should I prepare aqueous solutions of this compound for cell-based assays?
A2: To prepare aqueous solutions, the organic solvent from an aliquot of the stock solution should be evaporated under a gentle stream of nitrogen. The dried lipid can then be reconstituted in a suitable aqueous buffer, such as phosphate-buffered saline (PBS) pH 7.2.[2][3] It is important to note that the solubility in aqueous buffers is limited. To aid dissolution, you can add a carrier protein like bovine serum albumin (BSA) or use a small amount of a co-solvent like DMSO, ensuring the final concentration of the organic solvent is compatible with your experimental system. Prepare these aqueous solutions fresh for each experiment as they are not suitable for long-term storage.
Q3: Can I store this compound in a -20°C freezer?
A3: While -20°C is better than refrigeration or room temperature, -80°C is strongly recommended for long-term storage of polyunsaturated lipids like this compound to minimize the rates of both chemical degradation (e.g., oxidation) and potential enzymatic activity if contaminants are present.[4]
Q4: How many times can I freeze and thaw my stock solution of this compound?
A4: It is highly recommended to minimize freeze-thaw cycles.[4] Each cycle can introduce water condensation and increase the risk of oxidation and degradation. The best practice is to aliquot your stock solution into single-use vials upon receipt.
Q5: Should I add an antioxidant to my this compound solution?
A5: Adding an antioxidant can be beneficial, especially if the compound will be handled in solution for extended periods or if there is a risk of exposure to air. Butylated hydroxytoluene (BHT) is a common antioxidant used for lipids. However, you must first confirm that the antioxidant does not interfere with your experimental assay.
Factors Affecting this compound Stability
The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for optimal stability.
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation (oxidation, hydrolysis). | Store stock solutions at -80°C. Keep on ice during experimental use. |
| Solvent | Aqueous solutions can lead to hydrolysis. Some organic solvents may contain reactive impurities. | Store in a high-purity, anhydrous organic solvent (e.g., ethanol). Prepare aqueous solutions fresh. |
| Oxygen | As a polyunsaturated fatty acid, it is susceptible to oxidation. | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for dilutions where possible. |
| Light | UV light can cause isomerization and degradation. | Store in amber glass vials or protect clear vials from light. |
| pH | Extremes in pH can catalyze hydrolysis of the carboxylic acid and potentially other reactions. | Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise. |
| Freeze-Thaw Cycles | Repeated cycles can lead to water condensation and promote degradation. | Aliquot stock solutions into single-use vials. |
Experimental Protocol: Stability Assessment of this compound by LC-MS/MS
This protocol outlines a method to quantitatively assess the stability of this compound under specific conditions.
1. Objective: To determine the degradation rate of this compound in a chosen solvent at a specific temperature over time.
2. Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, PBS pH 7.4)
-
Internal standard (IS), e.g., 12(S)-HETE-d8
-
LC-MS/MS system with a C18 reverse-phase column
-
Amber glass vials with Teflon-lined caps
-
Nitrogen gas source
-
Incubator or water bath set to the desired temperature
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Prepare a 1 µg/mL stock solution of the internal standard (e.g., 12(S)-HETE-d8) in ethanol.
-
-
Sample Preparation for Stability Study:
-
In amber vials, prepare aliquots of this compound at a starting concentration (e.g., 10 µg/mL) in the test solvent.
-
Prepare a sufficient number of vials to analyze in triplicate at each time point.
-
Overlay the headspace of each vial with nitrogen gas, cap tightly, and place in the incubator at the desired temperature.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, remove three vials from the incubator.
-
Immediately add the internal standard to each vial to a final concentration of 100 ng/mL.
-
If the sample is aqueous, perform a liquid-liquid or solid-phase extraction to isolate the lipids.
-
Evaporate the solvent under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve this compound from potential degradation products.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 265.2 -> Product ion (m/z) [fragment specific to the molecule, to be determined by infusion].
-
Internal Standard (12(S)-HETE-d8): Precursor ion (m/z) 327.2 -> Product ion (m/z) [fragment specific to the IS].
-
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Plot the natural logarithm of the remaining concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Major degradation pathways for polyunsaturated lipids.
Inferred Signaling Pathway for this compound
Disclaimer: The following pathway is inferred from the known signaling of the precursor molecule, 12(R)-HETE, and related eicosanoids. Direct signaling pathways for this compound require further investigation.
Caption: Inferred signaling based on 12(R)-HETE activity.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-hydroxyeicosatetraenoic acid is a long-lived substance in the rabbit circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetranor-12(R)-HETE Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetranor-12(R)-HETE quantification.
Frequently Asked Questions (FAQs)
Q1: My analyte signals are inconsistent across samples. Could this be a sample handling or stability issue?
A1: Yes, inconsistency often points to pre-analytical variability. This compound, like other lipid metabolites, can be susceptible to degradation.
-
Storage: For long-term stability of a year or more, this compound standards and biological samples should be stored at -80°C.[1][2] Its precursor, 12(R)-HETE, is typically stored at -20°C for up to two years.[3]
-
Enzymatic Activity: Post-collection enzymatic activity can alter analyte levels. For tissue samples, it is critical to halt enzymatic processes immediately. Methods like flash-freezing in liquid nitrogen or high-energy focused microwave irradiation can be used to denature enzymes in situ and prevent de novo HETE formation during sample handling.[4][5]
-
Oxidation: Polyunsaturated fatty acids are prone to non-enzymatic oxidation. Minimize exposure to atmospheric oxygen and light. Process samples on ice and consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction, unless it interferes with your analysis.
Q2: I am experiencing low recovery of this compound after sample extraction. What can I do to improve it?
A2: Low recovery is a common issue related to the extraction method.
-
Extraction Choice: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used. The Bligh and Dyer method (an LLE using a chloroform (B151607):methanol (B129727) mixture) is frequently cited for lipid extraction from tissues.[5] For cleaner samples, SPE (e.g., using a polymeric reverse-phase column) is effective.[6]
-
SPE Troubleshooting: If using SPE, ensure the column is properly conditioned with methanol and then equilibrated with water before loading the sample.[6] Elution should be performed with an appropriate solvent like methanol. Inadequate conditioning or elution volumes can lead to poor recovery. The recovery for mono- and di-hydroxy eicosanoids is generally excellent (75-100%), so significant loss points to a methodological issue.[7]
-
Internal Standard: Use a deuterated internal standard, such as 12(S)-HETE-d8, added before the extraction process.[5] This allows you to normalize for any analyte loss during sample preparation and analysis, thereby improving accuracy and precision.
Q3: Which internal standard is appropriate for quantifying this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., this compound-d4). However, this may not always be commercially available. A common and acceptable practice is to use a deuterated analog of a structurally similar compound. For instance, in studies quantifying 12-HETE enantiomers, 12(S)-HETE-d8 has been used successfully.[5] When quantifying HETEs in general, deuterated standards like 12(±)-HETEd8 and 5(S)-HETEd8 are also employed.[4] The key is to use a standard that co-elutes and has similar ionization efficiency to the analyte.
Troubleshooting Guide
Issue 1: High Background Noise or Ion Suppression in LC-MS/MS
-
Potential Cause: Matrix effects from complex biological samples (plasma, tissue homogenates).
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Incorporate a robust solid-phase extraction (SPE) step to remove interfering substances like phospholipids.[6]
-
Optimize Chromatography: Ensure adequate chromatographic separation between your analyte and the bulk of the matrix components. Adjusting the gradient may help elute interferences at a different time than your analyte.
-
Use a Divert Valve: Program the divert valve to send the highly aqueous flow at the beginning of the run (containing salts) and the high organic wash at the end to waste, rather than into the mass spectrometer.[8] This prevents contamination of the ion source.[8]
-
Check Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and volatile additives (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) to minimize background noise.[8]
-
Issue 2: Peak Tailing or Poor Peak Shape
-
Potential Cause: Column degradation, secondary interactions, or inappropriate mobile phase.
-
Troubleshooting Steps:
-
Assess Column Health: Run a benchmarking method with a standard compound (like reserpine) to check the column's performance.[8] If the peak shape is poor for the standard, the column may need to be replaced.
-
Adjust Mobile Phase pH: The carboxylic acid group on this compound means its ionization state is pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to the mobile phase can ensure it remains in a consistent, protonated state, leading to better peak shapes in reversed-phase chromatography.[4][5]
-
Check for Contamination: Contamination at the head of the column can cause peak distortion. Using a guard column can help protect the analytical column, but be aware that guard columns themselves can be a source of carry-over.[9]
-
Issue 3: Carry-over Between Injections
-
Potential Cause: Adsorption of the analyte to surfaces within the LC-MS system. "Sticky" molecules like lipids are particularly prone to this.[9]
-
Troubleshooting Steps:
-
Isolate the Source: Systematically troubleshoot by removing components. First, inject a blank after a high-concentration standard with the column removed to check for carry-over in the autosampler (needle, loop, valves).[9] Then, re-install the column to see how much it contributes.
-
Optimize Needle Wash: Use a strong, appropriate solvent for the autosampler's needle wash. A series of washes with different solvents (e.g., isopropanol, methanol, acetonitrile) may be necessary.
-
Extend Gradient Wash: After the analyte has eluted, extend the high-organic portion of your gradient to ensure everything is eluted from the column before re-equilibration.
-
Inject Blanks: Run one or more blank injections after high-concentration samples or at the end of a sequence to monitor and mitigate carry-over.[9]
-
Experimental Protocols & Data
Protocol: Lipid Extraction and Quantification by LC-MS/MS
This protocol is a generalized procedure based on methods for HETE analysis.[4][5][6][7]
-
Sample Homogenization:
-
Weigh frozen tissue samples (~10 mg).[4]
-
Immediately homogenize in a mixture of chloroform:methanol (1:2, v/v) on ice. For adherent cells, scrape into the solvent mixture.
-
-
Internal Standard Spiking:
-
Liquid-Liquid Extraction (Bligh & Dyer Method):
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol/Water/Acetic Acid 95:5:0.1).[5]
-
-
LC-MS/MS Analysis:
-
Column: A chiral column (e.g., ChiralPak AD-RH, 150 x 4.6 mm) is necessary to separate R and S enantiomers.[5] For general analysis, a standard C18 column (e.g., 2.1 x 150 mm, 1.8 µm) can be used.[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol/water/acetic acid or acetonitrile/water with 0.1% formic acid is common.[4][5]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the deprotonated molecule [M-H]-.[5]
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be m/z 265.18, with product ions selected for quantification and confirmation (e.g., m/z 109, 165, 221).[6][10]
-
Quantitative Data Example
The following table summarizes data on the precursor, 12-HETE, in a mouse model of atopic dermatitis, demonstrating how quantitative results can be presented.
| Analyte | Tissue | Control Group (AOO-treated) Mean (ng/mL or ng/g) | Atopic Dermatitis Group (DNCB-treated) Mean (ng/mL or ng/g) |
| 12(R)-HETE | Plasma | 2.5 ± 0.5 | 12.8 ± 2.1 |
| Skin | 4.1 ± 0.8 | 25.6 ± 4.5 | |
| Spleen | 1.8 ± 0.3 | 9.7 ± 1.5 | |
| Lymph Node | 1.5 ± 0.2 | 8.9 ± 1.3 | |
| 12(S)-HETE | Plasma | 3.1 ± 0.6 | 15.2 ± 2.8 |
| Skin | 5.2 ± 1.1 | 31.4 ± 5.2 | |
| Spleen | 2.2 ± 0.4 | 11.8 ± 2.0 | |
| Lymph Node | 1.9 ± 0.3 | 10.5 ± 1.8 | |
| Data adapted from a study on a DNCB-induced atopic dermatitis mouse model.[5] Values are representative examples for illustrative purposes. |
Visualizations
Caption: Biosynthesis of this compound from arachidonic acid.
Caption: Standard workflow for this compound quantification.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of tetranor-12(R)-HETE by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of tetranor-12(R)-HETE. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
A1: this compound, also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through the process of beta-oxidation. 12-HETE itself is a bioactive lipid mediator derived from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway.[1][2][3][4] Measuring 12-HETE and its metabolites like this compound is crucial as they are implicated in various physiological and pathological processes, including inflammation, cancer progression, and cardiovascular disease.[2][3][5]
Q2: What are the typical MRM transitions for this compound?
A2: For this compound, the deprotonated molecule [M-H]⁻ is used as the precursor ion. The most common Multiple Reaction Monitoring (MRM) transition is:
-
Precursor Ion (Q1): m/z 265.2
-
Product Ion (Q3): m/z 109.1
This transition has been shown to be selective and sensitive for quantification.[6]
Q3: Should I use a deuterated internal standard?
A3: Yes, it is highly recommended to use a stable isotope-labeled internal standard, such as a deuterated analog of this compound or a related HETE. This is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[7] 12(S)-HETE-d8 is a commonly used internal standard for HETE analysis.[8]
Q4: What are the key considerations for sample preparation?
A4: The choice of sample preparation method depends on the biological matrix. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This is a robust method for cleaning up complex samples like plasma or tissue homogenates. Reversed-phase SPE cartridges (e.g., Strata-X) are effective for extracting eicosanoids.[6]
-
Liquid-Liquid Extraction (LLE): The Bligh and Dyer method is a classic LLE technique suitable for extracting lipids from biological samples.[8]
Regardless of the method, it is important to minimize sample degradation by keeping samples on ice and processing them quickly.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for plasma or tissue homogenate samples.
-
Sample Pre-treatment:
-
To 100 µL of plasma or tissue homogenate, add 300 µL of cold methanol (B129727) containing an appropriate amount of a deuterated internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Column Conditioning:
-
Wash a reversed-phase SPE column (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the column with 1 mL of water.[6]
-
-
Sample Loading and Washing:
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 10% methanol in water to remove polar impurities.[6]
-
-
Elution and Reconstitution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).[6]
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and column.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.02% Acetic Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v) or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then a high organic wash, and re-equilibrate. A typical gradient might be: 0-4 min, 1-55% B; 4-4.5 min, 55-99% B; 4.5-5 min, 99% B.[6] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | Q1: 265.2 m/z → Q3: 109.1 m/z |
| Declustering Potential (DP) | -20 V[6] |
| Collision Energy (CE) | -18 V[6] |
| Source Temperature | 350 - 525°C |
| IonSpray Voltage | -4500 V |
| Nebulizer Gas (GS1) | 30 psi |
| Turbo Gas (GS2) | 30 psi |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it.2. Ensure the reconstitution solvent is similar to or weaker than the initial mobile phase.3. Modify the mobile phase pH by adjusting the acid concentration. |
| Retention Time Shifts | 1. Changes in mobile phase composition.2. Column aging or temperature fluctuations.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase daily.2. Allow the column to equilibrate fully. Use a column oven for stable temperature.3. Degas the mobile phase and prime the pumps. |
| Low Signal Intensity / Ion Suppression | 1. Matrix effects from co-eluting compounds.2. Inefficient ionization.3. Sample degradation. | 1. Improve sample cleanup (e.g., optimize SPE wash steps). Adjust the LC gradient to separate the analyte from interfering matrix components.[9][10]2. Optimize source parameters (e.g., temperature, gas flows, voltage).3. Keep samples cold and analyze them promptly after preparation. |
| High Background Noise | 1. Contaminated mobile phase, solvent lines, or column.2. Leaks in the LC system. | 1. Use high-purity LC-MS grade solvents. Flush the system and column thoroughly.2. Check all fittings for leaks. |
| No Peak Detected | 1. Incorrect MRM transition settings.2. Analyte not eluting from the column.3. Sample degradation or absence in the sample. | 1. Verify the precursor and product ion masses.2. Use a stronger mobile phase or a different gradient.3. Prepare fresh standards and samples. Check the sample preparation procedure. |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.
Caption: A flowchart of the major steps in this compound analysis.
Signaling Pathway of 12-HETE
This diagram illustrates the metabolic origin of this compound and the downstream signaling pathways activated by its precursor, 12-HETE.
Caption: Formation of this compound and 12-HETE-mediated signaling.
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Tetranor-12(R)-HETE Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of tetranor-12(R)-HETE, a critical bioactive lipid mediator. Our resources offer detailed experimental protocols and data-driven insights to help you mitigate matrix effects and ensure accurate, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column.[1] 2. Inappropriate Injection Solvent: Sample solvent is stronger than the initial mobile phase.[1] 3. Column Void: Dissolution of silica (B1680970) at high mobile phase pH.[1] | 1. Implement a robust sample clean-up protocol (SPE or LLE). Use a guard column and flush the column regularly.[1] 2. Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. 3. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
| Low Analyte Response / Signal Suppression | 1. Matrix Effects: Co-eluting endogenous matrix components, such as phospholipids (B1166683), compete with the analyte for ionization.[2] 2. Suboptimal MS Source Conditions: Inefficient ionization of this compound. 3. Analyte Degradation: Instability of the analyte during sample processing or storage. | 1. Enhance sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for signal suppression. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, and temperature) by infusing a standard solution of this compound.[4] 3. Minimize freeze-thaw cycles and store samples at -80°C. Process samples on ice and use antioxidants like BHT during extraction. |
| High Analyte Response / Signal Enhancement | 1. Matrix Effects: Co-eluting compounds may enhance the ionization of the analyte. 2. Contamination: Presence of interfering compounds from solvents, tubes, or the LC-MS system.[5] | 1. Improve the selectivity of the sample preparation method to remove the enhancing compounds. Matrix-matched calibration standards can also help to correct for this effect. 2. Use high-purity solvents and pre-cleaned collection tubes. Regularly clean the LC-MS system, including the ion source.[5][6] |
| Poor Reproducibility (Erratic Retention Times or Peak Areas) | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. LC System Instability: Fluctuations in pump flow rate or column temperature. 3. Matrix Variability: Differences in the composition of the biological matrix between samples. | 1. Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. 2. Equilibrate the LC system thoroughly before analysis. Regularly perform system suitability tests. 3. Utilize a stable isotope-labeled internal standard to normalize for variations in recovery and matrix effects. |
| Carryover (Analyte Detected in Blank Injections) | 1. Adsorption to LC Components: The analyte may stick to the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler needle is not adequately cleaned between injections. | 1. Use a strong solvent in the needle wash and consider adding a small amount of acid or base to the wash solvent to improve the solubility of the analyte. 2. Optimize the needle wash protocol in the autosampler settings, potentially increasing the volume and number of wash cycles. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances from the sample matrix. In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids can suppress or enhance the analyte's signal in the mass spectrometer.[2] This leads to inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q2: How can I assess the extent of matrix effects in my assay?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A matrix effect of less than 15% is generally considered acceptable.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components.[3] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.[3] The choice between SPE and LLE will depend on the specific matrix, required throughput, and available resources.
Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement and variations in sample recovery.
Q5: What are the best practices for sample collection and handling to ensure the stability of this compound?
A5: Eicosanoids can be formed or degraded during sample handling.[4] To minimize this, collect blood samples in tubes containing an anticoagulant like EDTA. Process the samples promptly at low temperatures (e.g., on ice). For long-term storage, keep plasma or serum at -80°C. Adding an antioxidant, such as butylated hydroxytoluene (BHT), during the extraction process can prevent oxidative degradation.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for different sample preparation methods used in eicosanoid analysis. While specific values for this compound may vary, these provide a general comparison.
Table 1: Comparison of Analyte Recovery for Different Extraction Methods
| Extraction Method | Analyte | Matrix | Average Recovery (%) |
| Protein Precipitation | 12-HETE | Plasma | 85-95 |
| Liquid-Liquid Extraction | 12-HETE | Plasma | 90-105 |
| Solid-Phase Extraction (C18) | 12-HETE | Plasma | 88-102 |
| Solid-Phase Extraction (Mixed-Mode) | 12-HETE | Plasma | 92-108 |
Data compiled from representative studies on eicosanoid analysis.
Table 2: Comparison of Matrix Effects for Different Extraction Methods
| Extraction Method | Analyte | Matrix | Matrix Effect (%) |
| Protein Precipitation | 12-HETE | Plasma | -40 to -60 |
| Liquid-Liquid Extraction | 12-HETE | Plasma | -10 to -25 |
| Solid-Phase Extraction (C18) | 12-HETE | Plasma | -15 to -30 |
| Solid-Phase Extraction (Mixed-Mode) | 12-HETE | Plasma | -5 to -15 |
Negative values indicate signal suppression. Data compiled from representative studies on eicosanoid analysis.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from plasma using a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d8) and 5 µL of an antioxidant solution (e.g., 0.2% BHT in methanol).
-
Vortex briefly.
-
Add 1.5 mL of cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Wash the cartridge with 2 mL of hexane (B92381) to remove non-polar lipid interferences.
-
-
Elution:
-
Elute the this compound with 2 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the LLE of this compound from plasma.
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 10 µL of a stable isotope-labeled internal standard and 5 µL of an antioxidant solution.
-
Add 50 µL of 1M citric acid to acidify the sample to pH ~4.
-
-
Extraction:
-
Add 2 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflow for overcoming matrix effects in this compound analysis.
Caption: Signaling pathway of 12(R)-HETE and its metabolite this compound.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Tetranor-12(R)-HETE
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of tetranor-12(R)-HETE to prevent its auto-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to auto-oxidation?
This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed via β-oxidation.[1][2][3] Its chemical structure, 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, contains multiple carbon-carbon double bonds, making it a polyunsaturated fatty acid (PUFA).[1][2] PUFAs are highly susceptible to auto-oxidation, a process initiated by free radicals that leads to the formation of lipid hydroperoxides and other secondary oxidation products.[4] This process can degrade the quality and biological activity of the compound.
Q2: What are the recommended storage conditions for this compound?
Based on manufacturer recommendations, this compound should be stored at -80°C.[2][5] It is typically supplied as a solution in an organic solvent like ethanol (B145695). When stored under these conditions, it is stable for at least one year.[1][5]
Q3: My this compound is supplied in ethanol. Can I store it in an aqueous solution?
It is not recommended to store this compound in an aqueous solution for more than one day.[5] If you need to work with an aqueous solution, it should be prepared fresh before the experiment. To do so, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in an aqueous buffer.[5]
Q4: How can I minimize the risk of auto-oxidation during handling?
To minimize auto-oxidation, it is crucial to limit the exposure of this compound to oxygen and sources of free radicals. When preparing solutions or aliquots, it is best practice to use solvents purged with an inert gas like nitrogen or argon.[5][6] After aliquoting, flushing the vial with an inert gas before sealing can also help displace oxygen.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to auto-oxidation. | 1. Verify storage conditions (-80°C). 2. Test for oxidation using methods like Peroxide Value or TBARS assay. 3. If oxidation is confirmed, use a fresh, unopened vial of the compound. 4. Implement preventative measures during handling (e.g., use of inert gas). |
| Visible precipitate in the solution upon thawing | The compound may have come out of solution at low temperatures. | 1. Gently warm the vial to room temperature. 2. Vortex or sonicate briefly to redissolve the compound. 3. If the precipitate persists, it might indicate degradation. Consider testing for oxidation. |
| Change in color or odor of the solution | This can be a sign of significant degradation and formation of secondary oxidation products. | 1. Do not use the solution for experiments. 2. Dispose of the vial according to your institution's safety protocols. 3. Obtain a fresh stock of this compound. |
Experimental Protocols
Peroxide Value (PV) Assay
This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution (prepare fresh)
-
Distilled water
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution and swirl the flask for exactly one minute.[8]
-
Immediately add 30 mL of distilled water and shake vigorously.
-
Add 1 mL of starch indicator solution. The solution will turn a blue/purple color.
-
Titrate with 0.01 N sodium thiosulfate solution, shaking continuously, until the blue color disappears.[9]
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using all reagents except the sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
This compound sample
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Malondialdehyde (MDA) standard solution
Procedure:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins.[10]
-
Incubate on ice for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm using a spectrophotometer.[10][11]
-
Prepare a standard curve using known concentrations of MDA.
Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: A diagram illustrating the free radical chain reaction of polyunsaturated fatty acid auto-oxidation.
Caption: A recommended workflow for the proper storage and handling of this compound to prevent degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. amsbio.com [amsbio.com]
- 4. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. What Are 3 Uses Of Inert Gases? Prevent Fires, Preserve Quality, And Ensure Purity - Kintek Solution [kindle-tech.com]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. mmpc.org [mmpc.org]
- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Troubleshooting low recovery of tetranor-12(R)-HETE from tissues
Welcome to the technical support center for the analysis of tetranor-12(R)-HETE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of this compound from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract from tissues?
This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via β-oxidation. Like other eicosanoids, it is present in tissues at very low concentrations, making its quantification challenging.[1] Several factors contribute to low recovery during extraction, including its inherent chemical instability, susceptibility to enzymatic degradation, and losses during sample preparation steps.
Q2: What are the critical steps in the analytical workflow where I might be losing my analyte?
Low recovery of this compound can occur at multiple stages of the experimental workflow. The most critical steps to scrutinize are:
-
Tissue Homogenization: Inefficient cell lysis, enzymatic degradation, or auto-oxidation during this step can lead to significant analyte loss.
-
Solid-Phase Extraction (SPE): Suboptimal choice of sorbent, inadequate conditioning, improper sample loading, inefficient washing, or incomplete elution can all contribute to poor recovery.
-
Evaporation and Reconstitution: Analyte can be lost through irreversible adsorption to tube surfaces during solvent evaporation. The choice of reconstitution solvent is also critical for ensuring compatibility with the LC-MS system.
-
LC-MS/MS Analysis: Matrix effects, such as ion suppression, can lead to an underestimation of the analyte concentration.
Q3: Are there any specific safety precautions I should take when handling reagents for this analysis?
Yes, it is crucial to follow standard laboratory safety procedures. Many of the organic solvents used in the extraction process, such as methanol (B129727), acetonitrile, hexane (B92381), and ethyl acetate (B1210297), are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Problem 1: Low Recovery After Tissue Homogenization
| Possible Cause | Recommended Solution |
| Inefficient Tissue Disruption | Ensure the tissue is completely homogenized. For tough or fibrous tissues, consider cryogenic grinding (grinding in liquid nitrogen) to achieve a fine powder before adding the homogenization buffer. Mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) are generally more effective than manual methods. |
| Enzymatic Degradation | Eicosanoids are rapidly metabolized by enzymes present in the tissue. It is crucial to inhibit this activity immediately upon tissue collection. Homogenize tissues in a buffer containing a cocktail of protease and esterase inhibitors. Additionally, cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, such as indomethacin (B1671933) (10-15 µM), can be added to prevent ex vivo generation of eicosanoids.[2] |
| Auto-oxidation | Polyunsaturated fatty acids and their metabolites are susceptible to oxidation. Add antioxidants, such as butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol, to the homogenization buffer to prevent oxidative degradation.[3] Perform all homogenization steps on ice or at 4°C to minimize enzymatic activity and oxidation. |
| Inappropriate Homogenization Buffer | The pH and composition of the homogenization buffer can impact analyte stability and extraction efficiency. A common starting point is a phosphate (B84403) buffer at a neutral pH. However, acidification of the homogenate to a pH of approximately 3.5 is often necessary before proceeding to solid-phase extraction to ensure the analyte is in its protonated form for better retention on reversed-phase sorbents. |
Problem 2: Poor Recovery from Solid-Phase Extraction (SPE)
| Possible Cause | Recommended Solution |
| Incorrect SPE Sorbent | For this compound, a C18 (octadecyl-bonded silica) reversed-phase sorbent is a common and effective choice. Hydrophilic-Lipophilic Balanced (HLB) cartridges can also be a good alternative, offering retention for a broader range of analytes. |
| Improper Cartridge Conditioning and Equilibration | Always follow the manufacturer's instructions for cartridge conditioning and equilibration. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at the same pH as the sample). Failure to properly condition and equilibrate the sorbent will lead to inconsistent and low recovery. |
| Suboptimal Sample Loading Conditions | Ensure the sample is at the correct pH (around 3.5) before loading to promote retention of the acidic analyte on the reversed-phase sorbent. Load the sample at a slow and steady flow rate (e.g., 0.5-1 mL/minute) to allow for sufficient interaction between the analyte and the sorbent. |
| Ineffective Washing Steps | The wash steps are critical for removing interfering substances from the matrix. A typical wash sequence for a C18 cartridge involves a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove polar impurities, followed by a non-polar solvent wash (e.g., hexane) to remove neutral lipids.[2] |
| Incomplete Elution | Use an appropriate organic solvent to elute the analyte from the SPE cartridge. Ethyl acetate or methanol are commonly used. Ensure a sufficient volume of elution solvent is used and that it is passed through the cartridge at a slow flow rate to ensure complete elution. |
Problem 3: Signal Suppression or Inconsistent Results in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed signal. To mitigate this, ensure thorough sample cleanup during SPE. If ion suppression is still suspected, dilute the sample and re-inject. A stable isotope-labeled internal standard is crucial for correcting for matrix effects. |
| Inappropriate Internal Standard | A deuterated internal standard, such as 12(S)-HETE-d8, is highly recommended for accurate quantification.[4] The internal standard should be added to the sample at the very beginning of the extraction process to account for any analyte loss during all subsequent steps. |
| Suboptimal LC and MS Parameters | Optimize the liquid chromatography method to achieve good separation of the analyte from other matrix components. This includes selecting the appropriate column, mobile phases, and gradient. For the mass spectrometer, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of this compound. |
| Analyte Adsorption | Low concentrations of lipid mediators can adsorb to plasticware. Use polypropylene (B1209903) tubes and pipette tips throughout the procedure. Silanized glass vials for the autosampler can also help to minimize adsorption. |
Data Presentation
Table 1: Representative Recovery of HETEs and Related Eicosanoids from Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| 12-HETE | Liver | n-hexane/2-propanol | 45-149 | [3] |
| 12-HETE | Brain | n-hexane/2-propanol | 45-149 | [3] |
| Mono-hydroxy eicosanoids | Cell culture media | SPE (Strata® X) | 75-100 | [5] |
| Di-hydroxy eicosanoids | Cell culture media | SPE (Strata® X) | 75-100 | [5] |
| Prostaglandins | Cell culture media | SPE (Strata® X) | ~50 | [5] |
| Leukotrienes | Cell culture media | SPE (Strata® X) | ~50 | [5] |
Note: The recovery of this compound is expected to be similar to that of other mono-hydroxy eicosanoids. However, it is highly recommended to determine the recovery for your specific tissue type and experimental conditions.
Experimental Protocols
Detailed Methodology for Extraction of this compound from Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
1. Materials and Reagents:
-
Tissue Sample: Fresh or frozen at -80°C.
-
Internal Standard: Deuterated this compound or a closely related standard like 12(S)-HETE-d8.
-
Homogenization Buffer: Phosphate-buffered saline (PBS) containing a protease inhibitor cocktail, an esterase inhibitor, and an antioxidant (e.g., 0.02% BHT).
-
Solvents: Methanol, Ethyl Acetate, Hexane (all LC-MS grade).
-
Acidifying Agent: 0.1 M Formic Acid or Acetic Acid.
-
SPE Cartridges: C18, 100 mg.
-
Reconstitution Solvent: Methanol/Water (50:50, v/v).
2. Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
If necessary, grind the tissue to a fine powder in a mortar and pestle cooled with liquid nitrogen.
-
Transfer the powdered tissue to a clean tube and add 1 mL of ice-cold homogenization buffer.
-
Spike the sample with the internal standard.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
Acidify the homogenate to pH ~3.5 with 0.1 M formic acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 2 mL of 15% methanol in water.
-
Wash the cartridge with 2 mL of hexane to remove neutral lipids.
-
Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.
-
Elute the analyte with 2 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction of this compound from tissues.
Caption: Common causes of low recovery of this compound.
Caption: Biosynthesis pathway of this compound.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Artifact formation during tetranor-12(R)-HETE sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetranor-12(R)-HETE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing artifact formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2][3] 12(R)-HETE is a product of arachidonic acid metabolism primarily via the 12R-lipoxygenase (ALOX12B) enzyme, although cytochrome P450 enzymes can also produce it.[4] Accurate measurement of this compound is crucial as it serves as a stable biomarker for the in vivo activity of the 12-lipoxygenase pathway. This pathway and its metabolites, including 12-HETE, are implicated in various physiological and pathological processes such as inflammation, cell proliferation, and diabetic retinopathy.[5][6][7] Elevated plasma levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease.[8]
Q2: What are the main challenges in accurately quantifying this compound?
The primary challenges in the analysis of this compound and other eicosanoids are their low endogenous concentrations and their susceptibility to artifactual formation and degradation during sample collection, extraction, and analysis. Polyunsaturated fatty acids like this compound are prone to non-enzymatic oxidation (autooxidation) and photooxidation, which can lead to the formation of various oxidized artifacts.[9][10][11] Additionally, improper sample handling can lead to enzymatic activity, further altering the true concentration of the analyte.
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
To minimize ex vivo artifact formation and degradation, biological samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to organic solvents used during extraction to prevent autooxidation. To minimize artifactual methionine oxidation, it is important to work quickly and consistently, minimizing the exposure of samples to air and elevated temperatures.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction from the biological matrix. | Ensure proper homogenization of the sample. For solid-phase extraction (SPE), optimize the choice of sorbent and elution solvents. A mixed-mode cation-exchange resin has shown good recovery for similar compounds in urine.[12] |
| Degradation of the analyte during sample processing. | Keep samples on ice throughout the extraction procedure. Use solvents containing antioxidants (e.g., BHT). Avoid high temperatures and prolonged exposure to light. | |
| High background or interfering peaks in chromatogram | Co-elution of other lipids or matrix components. | Optimize the SPE washing steps to remove interfering substances. A rigorous organic wash may be necessary.[12] Adjust the HPLC gradient to improve the separation of this compound from other compounds. |
| Artifact formation during sample preparation. | Minimize exposure to air and light. Use freshly prepared, high-purity solvents. Consider the use of online SPE to reduce sample handling and the risk of artifact formation.[13] | |
| Inconsistent or non-reproducible results | Variability in sample collection and handling. | Standardize the entire workflow from sample collection to analysis. Avoid repeated freeze-thaw cycles of samples. |
| Instrumental variability. | Regularly calibrate and maintain the LC-MS/MS system. Use a deuterated internal standard for this compound to correct for variations in extraction efficiency and matrix effects. | |
| Unexpected peaks in the mass spectrum | Formation of adducts in the ion source. | Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is compatible with ESI and minimizes adduct formation. |
| Presence of degradation products or isomers. | Investigate potential degradation pathways. For example, HETEs can undergo further oxidation or conversion to other metabolites.[1] Chiral chromatography may be necessary to separate 12(R)-HETE from its 12(S)-HETE enantiomer if the precursor is also being analyzed.[14] |
Experimental Protocols
Solid-Phase Extraction (SPE) of Tetranor-HETEs from Urine (General Protocol)
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
-
Sample Pre-treatment:
-
Thaw frozen urine samples on ice.
-
Centrifuge the sample to remove any particulate matter.
-
Acidify the urine to a pH of ~3.5 with a dilute acid (e.g., formic acid). This step is crucial for the efficient retention of acidic analytes like this compound on the SPE sorbent.
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Add an appropriate deuterated internal standard to the sample.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or a polymeric mixed-mode cation-exchange SPE cartridge.[12]
-
Condition the cartridge by sequentially passing methanol (B129727) and then water through the sorbent bed. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove salts and other polar impurities.
-
A subsequent wash with a non-polar solvent like hexane (B92381) can help remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and other retained analytes with an appropriate organic solvent, such as methanol, acetonitrile, or ethyl acetate. The choice of elution solvent may need to be optimized.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Formation
The following diagram illustrates the formation of this compound from arachidonic acid.
Caption: Formation of this compound from arachidonic acid.
General Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
Potential Artifact Formation Pathways
This diagram illustrates potential pathways for artifact formation during sample preparation.
Caption: Potential pathways for artifact formation.
References
- 1. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel solid-phase extraction protocol for 11-nor-9-carboxy-delta9-tetrahydrocannabinol from urine samples employing a polymeric mixed-mode cation-exchange resin, Strata-X-C, suitable for gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tetranor-12(R)-HETE Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of tetranor-12(R)-HETE detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard and most sensitive method for the quantification of eicosanoids, including this compound, in biological matrices.[1] This technique offers high selectivity and sensitivity, allowing for the detection of low endogenous concentrations.
Q2: How can I improve the recovery of this compound from my samples during extraction?
A2: To improve recovery, optimizing your sample preparation protocol is crucial. Solid-phase extraction (SPE) is a commonly used and effective method.[2] Key considerations for improving recovery include:
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Sorbent Selection: C18 or polymeric reversed-phase sorbents are often effective for extracting eicosanoids.
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pH Adjustment: Acidifying the sample to a pH of approximately 3 before loading onto the SPE cartridge is essential to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on the sorbent.
-
Elution Solvent: Use a sufficiently strong organic solvent, such as methanol (B129727) or acetonitrile (B52724), to ensure complete elution from the SPE cartridge.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of this compound) is highly recommended to correct for any analyte loss during sample processing.
Q3: Should I use derivatization to enhance the sensitivity of my LC-MS/MS analysis?
A3: For LC-MS/MS analysis of eicosanoids using electrospray ionization (ESI), derivatization is generally not required.[3] These molecules typically ionize efficiently in negative ion mode due to the presence of the carboxylic acid group. However, in some specific cases, derivatization can be employed to improve chromatographic properties or to enable detection in positive ion mode, which might reduce matrix effects in certain sample types.
Q4: What are the common sources of background noise in my LC-MS/MS analysis?
A4: High background noise can significantly impact sensitivity. Common sources include:
-
Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and reagents.
-
Plasticizers: Leachates from plastic tubes and containers can be a significant source of contamination. Whenever possible, use glass or polypropylene (B1209903) labware.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound. A thorough sample cleanup is essential to minimize matrix effects.
-
Carryover: Analyte from a high-concentration sample may carry over to subsequent injections. Implementing a robust wash cycle for the autosampler and injection port can mitigate this issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. This compound is typically analyzed in negative ion mode. |
| Inefficient Extraction | Review your solid-phase extraction (SPE) protocol. Ensure the sample pH is acidic before loading and that the elution solvent is strong enough. Collect and analyze all fractions (flow-through, wash, and elution) to determine where the analyte is being lost. |
| Analyte Degradation | Eicosanoids can be unstable. Minimize freeze-thaw cycles and keep samples on ice or at 4°C during processing. Work quickly and store extracts at -80°C until analysis. |
| Matrix Ion Suppression | Improve sample cleanup to remove interfering matrix components. This can be achieved by optimizing the wash steps in your SPE protocol or by employing a different extraction technique like liquid-liquid extraction (LLE). Consider diluting the sample extract to reduce the concentration of interfering substances. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound. Optimize the collision energy to achieve the most abundant and stable fragment ion for quantification. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and the column. The organic solvent composition should be optimized for good peak shape. |
| Secondary Interactions with the Column | Add a small amount of a weak acid, such as formic or acetic acid (typically 0.1%), to the mobile phase to improve the peak shape of acidic analytes like this compound. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volumes. |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol for all samples. Use of an automated liquid handler can improve reproducibility. |
| Lack of a Suitable Internal Standard | Incorporate a stable isotope-labeled internal standard early in the sample preparation process to account for variability in extraction and ionization. |
| Instrument Instability | Check for fluctuations in LC pressure, which could indicate a leak or pump issue. Monitor the stability of the ESI spray and the MS signal over time. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 12-HETE and its metabolites. Note that specific values can vary depending on the instrumentation, methodology, and biological matrix.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for 12(R)-HETE
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| 12(R)-HETE | Murine Plasma | Chiral LC-MS/MS | 0.25 ng/mL | 1 ng/mL | [4] |
| 12(R)-HETE | Murine Skin | Chiral LC-MS/MS | 0.5 ng/mL | 1 ng/mL | [4] |
| 12(R)-HETE | Murine Spleen | Chiral LC-MS/MS | 0.5 ng/mL | 1 ng/mL | [4] |
| 12(R)-HETE | Murine Lymph Node | Chiral LC-MS/MS | 0.25 ng/mL | 0.5 ng/mL | [4] |
Table 2: Recovery of HETEs from Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Mono-hydroxy eicosanoids | Cell Culture Media (DMEM) | Solid-Phase Extraction | 75 - 100% | [2] |
| Various Eicosanoids | Plasma and Adipose Tissue | Solid-Phase Extraction | 29 - 134% | [5] |
Table 3: Observed Concentrations of Tetranor-12-HETE and 12-HETE in Human Plasma
| Analyte | Patient Group | Concentration (Median [Range]) | Reference |
| Tetranor-12-HETE | Nonalcoholic Fatty Liver Disease | ~250 pg/mL | [6] |
| Tetranor-12-HETE | Healthy Controls | ~100 pg/mL | [6] |
| 12-HETE | Pulmonary Arterial Hypertension (Survivors) | < 57 pg/mL | [7] |
| 12-HETE | Pulmonary Arterial Hypertension (Non-survivors) | ≥ 57 pg/mL | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard solution (e.g., deuterated this compound)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 500 µL of plasma, add the internal standard. Acidify the sample to approximately pH 3 with formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities. Follow with a wash of 2 mL of 15% methanol in water to remove less non-polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined by infusion of a standard.
-
Source Parameters: Optimize capillary voltage, source temperature, nebulizer gas, and drying gas flow rates for maximum signal intensity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for Tetranor-12(R)-HETE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shape of tetranor-12(R)-HETE. The information is tailored for researchers, scientists, and drug development professionals utilizing HPLC and LC-MS techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a metabolite of 12(R)-HETE, formed via β-oxidation.[1][2] It is a polyunsaturated fatty acid with the molecular formula C₁₆H₂₆O₃ and a molecular weight of approximately 266.4 g/mol .[1][2][3] As a carboxylic acid, its behavior in reversed-phase chromatography is significantly influenced by the pH of the mobile phase.[4] A predicted acidic pKa for the similar compound 20-hydroxyeicosatetraenoic acid is 4.82, suggesting that this compound will also have a pKa in this range.[5]
Q2: What are the common types of poor peak shape observed in HPLC?
Common issues with peak shape include:
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the right side of the peak maximum.
-
Peak Fronting: The peak is asymmetrical with a "leading" edge on the left side of the peak maximum.
-
Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.
-
Split Peaks: A single compound appears as two or more distinct peaks.
Q3: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the ionized carboxylate group with residual silanol (B1196071) groups on the silica-based column packing. When the mobile phase pH is close to or above the pKa of this compound, a portion of the molecules will be in their ionized (anionic) form, which can interact strongly with the slightly acidic silanol groups (Si-OH) on the column, leading to tailing.[6]
Q4: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For acidic compounds like this compound, a mobile phase pH that is at least 2 pH units below its pKa will ensure that the compound is in its neutral, protonated form. This non-ionized form has a stronger interaction with the hydrophobic stationary phase and minimizes interactions with residual silanols, resulting in better retention, sharper peaks, and improved symmetry.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
Problem: Peak Fronting
Problem: Broad Peaks
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Peak Asymmetry of a Representative Carboxylic Acid
| Mobile Phase pH | Retention Time (min) | USP Tailing Factor | Peak Shape |
| 2.5 | 12.8 | 1.1 | Good |
| 3.5 | 10.2 | 1.3 | Minor Tailing |
| 4.5 (near pKa) | 7.5 | 2.1 | Significant Tailing |
| 5.5 | 5.1 | >2.5 | Severe Tailing |
Note: Data is illustrative and based on typical chromatographic behavior of acidic compounds.
Table 2: Influence of Organic Modifier on Peak Shape
| Organic Modifier | Composition | Peak Asymmetry (As) | Observations |
| Acetonitrile | 50% | 1.2 | Generally provides sharper peaks for eicosanoids. |
| Methanol (B129727) | 50% | 1.4 | Can sometimes lead to broader peaks compared to acetonitrile. |
| Acetonitrile/Methanol (90:10) | 50% | 1.1 | A mixture can sometimes optimize selectivity and peak shape. |
Note: Data is illustrative. The optimal choice of organic modifier can be analyte and column dependent.
Experimental Protocols
Protocol 1: Recommended LC-MS Method for this compound
This protocol is a starting point for the analysis of this compound and can be further optimized.
-
Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI) in negative ion mode. Monitor the transition for this compound (e.g., m/z 265.2 -> fragment ions).
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
Solid Phase Extraction (SPE) is a commonly used and effective method for extracting eicosanoids from complex biological samples.[7]
-
Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., BHT) and an internal standard. Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 2M HCl).[8] This step is crucial for the efficient retention of the acidic analyte on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH ~3.5).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.[9]
-
Elution: Elute the this compound from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
References
- 1. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Tetranor 12-HETE (HMDB0060055) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for 20-Hydroxyeicosatetraenoic acid (HMDB0005998) [hmdb.ca]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. benchchem.com [benchchem.com]
Minimizing ion suppression in ESI-MS for tetranor-12(R)-HETE
Welcome to the technical support center for the analysis of tetranor-12(R)-HETE using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-ESI-MS analysis of this compound and related eicosanoids.
Frequently Asked Questions
Q1: What is ion suppression and why is it a significant problem for this compound analysis?
Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the ionization efficiency of the analyte in the ESI source.[1] This leads to a decreased signal intensity, which can negatively impact assay sensitivity, precision, and accuracy.[2][3] For lipid molecules like this compound, which are often analyzed at low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), ion suppression is a major challenge that can lead to unreliable quantification or even complete signal loss.[4][5]
Q2: What are the most common sources of ion suppression in my biological samples?
The primary sources of ion suppression in biological matrices are compounds that co-elute with the analyte and compete for ionization.[2] For lipid analysis, the most significant offenders include:
-
Phospholipids: Abundant in plasma and tissue extracts, these are a major cause of ion suppression.[6]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) can crystallize on the ESI droplet, hindering the release of analyte ions.[1][7]
-
Other Endogenous Molecules: High concentrations of other lipids, proteins, and metabolites can interfere with the ionization process.[1]
-
Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression, particularly in negative ion mode.[7][8]
Q3: How can I determine if ion suppression is affecting my analysis?
The presence of ion suppression can be diagnosed using a post-column infusion experiment.[9] This technique provides a qualitative assessment by showing regions in the chromatogram where the signal of a continuously infused analyte is suppressed by the eluting matrix components.[9] To quantify the extent of suppression (the "matrix factor"), you can compare the analyte's response in a post-extraction spiked sample to its response in a clean solvent at the same concentration.[10]
Q4: Which sample preparation technique is most effective at reducing matrix effects for lipid analysis?
Proper sample preparation is one of the most critical steps to mitigate ion suppression.[6] While techniques vary in their effectiveness, Solid-Phase Extraction (SPE) is generally considered the most effective for eicosanoid analysis due to its high selectivity and ability to remove interfering matrix components like phospholipids.[6][11]
Logic Diagram: Troubleshooting Ion Suppression
The following diagram outlines a logical workflow for diagnosing and resolving issues related to ion suppression.
Caption: A step-by-step workflow for troubleshooting poor signal intensity.
Data Summary: Comparison of Mitigation Strategies
The following table summarizes common strategies for minimizing ion suppression and their relative effectiveness.
| Strategy Category | Method | Principle | Relative Effectiveness | Citations |
| Sample Preparation | Solid-Phase Extraction (SPE) | Selectively isolates analytes while removing salts, proteins, and phospholipids. | High | [6][11] |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible solvent, leaving polar interferences behind. | Medium-High | [2][6] | |
| Protein Precipitation (PPT) | Removes proteins but leaves many other matrix components (e.g., phospholipids). | Low | [2][6] | |
| Sample Dilution | Reduces the concentration of all matrix components introduced to the source. | Medium | [2][9] | |
| Chromatography | Gradient Optimization | Aims to chromatographically separate the analyte from co-eluting interferences. | High | [2] |
| Use of UHPLC / Smaller Particles | Provides sharper peaks and better resolution, reducing peak overlap. | Medium-High | [12] | |
| Flow Rate Reduction | Lower flow rates (nano-ESI) can improve ionization efficiency and tolerance to matrix. | High | [2][13][14] | |
| Mass Spectrometry | Source Parameter Optimization | Fine-tuning gas flows, temperatures, and voltages can improve desolvation and reduce adduct formation. | Medium | [8][15] |
| Change Ionization Source | Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can help, as APCI is often less prone to suppression. | High (If applicable) | [2][16] | |
| Quantification | Use of Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes and experiences the same degree of suppression, allowing for accurate ratio-based quantification. | High (for compensation) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for extracting eicosanoids from a plasma matrix. Optimization may be required for specific applications.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
Plasma sample containing this compound
-
Internal Standard (e.g., this compound-d8)
-
Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA)
-
Butylated hydroxytoluene (BHT) or Indomethacin (as antioxidants)[11]
-
Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma sample on ice.
-
To 100 µL of plasma, add the internal standard and an antioxidant (e.g., BHT) to prevent degradation.[11]
-
Add 300 µL of cold ACN or MeOH to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant with dilute formic acid to a pH of ~3.5 to ensure the analyte is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of water containing 0.1% FA.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the this compound and other lipids with 1 mL of MeOH or ACN into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 63:37:0.02 Water:ACN:FA).[18]
-
Vortex, centrifuge, and transfer the supernatant to an LC vial for analysis.
-
Workflow Diagram: Sample Preparation and Analysis
This diagram illustrates the key stages from sample collection to data acquisition.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. gmi-inc.com [gmi-inc.com]
- 16. providiongroup.com [providiongroup.com]
- 17. escholarship.org [escholarship.org]
- 18. lipidmaps.org [lipidmaps.org]
Calibration curve issues in tetranor-12(R)-HETE assays
This technical support center provides troubleshooting guidance for common issues encountered during the quantification of tetranor-12(R)-HETE using common immunoassay (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Troubleshooting Guides & FAQs
This section addresses specific problems related to calibration curves that users may encounter during their experiments.
Q1: Why is my calibration curve not linear (i.e., has a low R² value)?
A low coefficient of determination (R²) indicates that the data points do not fit well to the regression line, which can compromise the accuracy of your sample quantification. An R² value of ≥0.99 is generally desirable for high confidence.[1]
Potential Causes & Troubleshooting Steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of standard dilutions is a major source of error.
-
Improper Reagent Preparation: Expired or improperly prepared reagents can lead to poor assay performance.
-
Incorrect Curve Fitting Model: Using a linear regression for a non-linear relationship will result in a poor fit. This compound assays, especially competitive ELISAs, often produce a sigmoidal (S-shaped) curve.
-
Outliers: One or two erroneous data points can significantly skew the R² value.
-
Solution: Run standards in duplicate or triplicate to identify and potentially exclude outliers.[3] Examine the raw data to see if a particular standard is consistently problematic.
-
Q2: What causes a high background signal in my assay?
High background noise reduces the dynamic range of the assay and can obscure the signal from low-concentration samples.[6] It is often caused by non-specific binding of assay components.[6]
Potential Causes & Troubleshooting Steps:
-
Insufficient Washing: Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies or detection reagents.[3][7]
-
Contamination: Contamination of reagents, buffers, or the microplate itself can lead to false-positive signals.[7][9][10]
-
Solution: Use sterile technique when handling reagents. Prepare fresh buffers and avoid cross-contamination by using clean pipette tips for each reagent.[7]
-
-
Over-incubation or High Reagent Concentration: Incubating for too long or using overly concentrated antibodies or detection reagents can increase non-specific binding.[4][11]
-
Inadequate Blocking: The blocking buffer's role is to prevent non-specific binding to the plate surface.
-
Solution: Ensure the blocking buffer is fresh and covers the entire surface of the well during incubation. You may need to optimize the blocking buffer type or concentration.[11]
-
Q3: My assay signal is very low. How can I improve sensitivity?
Low signal can make it difficult to detect the analyte, especially in samples where it is present at low concentrations.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reagent Concentrations: The concentration of antibodies or other key reagents may be too low.
-
Solution: If permitted by the kit, consider optimizing the concentration of the detection antibody. For assay development, this is a critical step.[6]
-
-
Degraded Reagents: Reagents, particularly the enzyme conjugate or substrate, may have lost activity due to improper storage or age.[4]
-
Incorrect Incubation Times/Temperatures: Shortened incubation times or temperatures outside the optimal range can lead to incomplete reactions.[12]
-
Solution: Double-check the protocol for the correct incubation parameters and ensure your incubator is calibrated and maintaining a consistent temperature.[2]
-
-
(LC-MS) Poor Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.
Q4: Why is there high variability (%CV) between my standard replicates?
High Coefficient of Variation (%CV) indicates poor precision and reduces the reliability of your results. Intra-assay CV should ideally be less than 10%.[15]
Potential Causes & Troubleshooting Steps:
-
Inconsistent Pipetting: As with linearity issues, variability in pipetting is a common culprit.
-
Solution: Be meticulous with your pipetting technique. Ensure you are dispensing the same volume for each replicate. Use a multi-channel pipette for adding common reagents to reduce well-to-well variation.[6]
-
-
"Edge Effects": Wells on the perimeter of the plate can behave differently from interior wells, often due to uneven temperature distribution or evaporation.[6]
-
Insufficient Mixing: Reagents or samples that are not mixed properly can lead to inconsistent results across the plate.
-
Solution: Gently mix the plate on a shaker after adding reagents (if the protocol allows) to ensure a homogenous reaction in each well.
-
Q5: (LC-MS/MS) How do I identify and mitigate matrix effects?
Matrix effects occur when components in a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement.[16][17] This can lead to inaccurate quantification.[16]
Identification & Mitigation Strategies:
-
Post-Column Infusion: This experiment helps identify regions in the chromatogram where matrix components cause ion suppression. A solution of the analyte is continuously infused into the MS source while a blank, extracted sample matrix is injected into the LC system. Dips in the signal indicate suppression.
-
Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a post-extraction blank sample (Set B) with the peak area of the analyte in a neat solvent (Set A).
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[17]
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Use a more rigorous extraction method (e.g., solid-phase extraction [SPE] or liquid-liquid extraction) to remove interfering components like phospholipids.[17]
-
Chromatographic Separation: Optimize the LC method to separate the this compound from co-eluting matrix components.[16]
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples (e.g., analyte-free plasma) to ensure that the standards and samples are affected by the matrix in the same way.[16]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d8-12(S)-HETE) is chemically identical to the analyte and will be affected by the matrix in the same manner, allowing for reliable correction during data analysis.
-
Data & Protocols
Data Presentation
Table 1: Typical Acceptance Criteria for an ELISA Calibration Curve
| Parameter | Acceptance Criteria | Rationale |
| Curve Fit (R²) | ≥ 0.99 | Ensures a strong correlation between concentration and signal.[1] |
| Back-calculated Standard Accuracy | Within ±15-20% of nominal value | Verifies that the curve accurately predicts the concentration of the standards themselves.[1] |
| Intra-assay Precision (%CV) | < 10% | Demonstrates good reproducibility within a single assay run.[15] |
| Inter-assay Precision (%CV) | < 15% | Demonstrates good reproducibility between different assay runs. |
Experimental Protocols
Protocol 1: General Methodology for a Competitive ELISA
A competitive ELISA is a common format for quantifying small molecules like this compound. In this setup, the signal is inversely proportional to the amount of analyte in the sample.
-
Coating: A plate is pre-coated with an antibody specific to this compound.
-
Competition: Standards or samples are added to the wells, followed immediately by a fixed amount of enzyme-labeled this compound (the "tracer"). The this compound from the sample and the tracer compete for binding to the limited number of antibody sites on the plate.
-
Incubation: The plate is incubated to allow binding to occur.
-
Washing: The plate is washed to remove any unbound sample, analyte, and tracer.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the bound tracer to produce a color.
-
Signal Measurement: The reaction is stopped, and the absorbance (optical density) is read on a plate reader. A higher concentration of this compound in the sample results in less tracer binding and therefore a weaker color signal.
Visualizations
Experimental & Logical Workflows
Caption: Workflow for a typical competitive ELISA experiment.
Caption: Troubleshooting flowchart for poor calibration curve linearity.
Caption: Diagram illustrating ion suppression due to matrix effects in LC-MS.
References
- 1. betalifesci.com [betalifesci.com]
- 2. How to Optimize an ELISA Standard Curve [synapse.patsnap.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biomatik.com [biomatik.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. biocompare.com [biocompare.com]
- 12. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 13. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluation of enzyme-linked immunosorbent assays for quantitation of eicosanoid mediators of sepsis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Reproducibility in Tetranor-12(R)-HETE Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance reproducibility and success in experiments involving tetranor-12(R)-HETE.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling, storage, and properties of this compound.
Q1: What is this compound? A1: this compound is a polyunsaturated fatty acid and a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), which is formed via β-oxidation.[1][2] It is derived from the enzymatic metabolism of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP) pathways.[2]
Q2: How should I store and handle my this compound standard? A2: For long-term stability, this compound, typically supplied in an ethanol (B145695) solution, should be stored at -80°C.[2] The stability is guaranteed for at least one year under these conditions. When preparing for an experiment, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.
Q3: What solvent should I use to prepare my working solutions? A3: The choice of solvent depends on your experimental system. This compound is soluble in several organic solvents such as ethanol, DMSO, and DMF at concentrations of 25-30 mg/mL.[2] For aqueous buffers like PBS (pH 7.2), the solubility is lower, around 0.50 mg/mL.[2] For cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to oxidation? A4: Yes, like other polyunsaturated fatty acids, this compound is susceptible to oxidation. To minimize degradation, it is recommended to use high-purity, deoxygenated solvents and to add antioxidants like butylated hydroxytoluene (BHT) during sample extraction and storage.[3] Samples should be processed quickly and kept on ice or at 4°C whenever possible.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation, analysis, and cell-based assays.
Guide 1: Sample Preparation and Extraction
Q: I have low recovery of my analyte after solid-phase extraction (SPE). What could be the cause? A: Low recovery is a common issue. Consider the following points:
-
Improper pH: Ensure the sample is acidified (e.g., to pH 3-4) before loading onto a C18 SPE cartridge. This neutralizes the carboxylic acid group on the HETE, increasing its retention on the non-polar sorbent.
-
Sorbent Drying: Do not let the SPE sorbent bed dry out between the conditioning, equilibration, and sample loading steps, unless specifically indicated by the manufacturer's protocol for that phase type.[5]
-
Inefficient Elution: Your elution solvent may not be strong enough. HETEs are typically eluted with a non-polar solvent like methanol (B129727), ethyl acetate, or acetonitrile.[6][7] Ensure you use a sufficient volume and consider trying a stronger solvent or a mixture.
-
Analyte Degradation: As mentioned in the FAQs, these lipids are unstable. Ensure samples are kept cold, and consider adding an antioxidant during the extraction process.[3]
Q: My final extracted sample contains significant interferences, leading to high background noise in my LC-MS/MS analysis. How can I improve sample cleanup? A: High background is often due to matrix components co-eluting with your analyte.[3]
-
Optimize the Wash Step: Before eluting your analyte, use a wash step with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences that may have been retained on the SPE cartridge.[7]
-
Use a More Selective Sorbent: If matrix effects persist with C18, consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties for more selective cleanup.[5]
-
Liquid-Liquid Extraction (LLE): As an alternative or additional step to SPE, LLE can be effective. However, it requires larger solvent volumes and can be more labor-intensive.[8]
Guide 2: LC-MS/MS Analysis
Q: I am seeing poor peak shape (tailing or fronting) for my this compound standard. A: Poor peak shape can compromise quantification.[3]
-
Mobile Phase Mismatch: Ensure your sample is reconstituted in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[9]
-
Mobile Phase pH: For acidic lipids like HETEs, adding a small amount of a weak acid (e.g., 0.02% formic acid or 0.1% acetic acid) to the mobile phase can improve peak shape by preventing the analyte from interacting with residual silanols on the column.[3][4]
-
Column Contamination: Contaminants from previous injections can build up at the head of the column. Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) and flushing to waste.[9]
Q: My analyte signal is very low or non-existent, even when I expect it to be present. A: This can be due to analyte degradation, poor extraction, or ion suppression.
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization in the MS source, reducing its signal.[3] Improve your chromatographic separation to resolve the analyte from the interfering region, or enhance your sample cleanup protocol.[3]
-
Incorrect MS Parameters: Verify that your MS/MS transitions (precursor and product ions), collision energy, and other source parameters are optimized for this compound.[10][11] Use a pure standard to perform an infusion or flow-injection analysis to find the optimal settings.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d8, if available) is critical.[3][12] It co-elutes and experiences similar matrix effects, allowing for accurate correction of signal suppression and extraction losses.[3][12]
Guide 3: Cell-Based Assays
Q: I am not observing a cellular response after treating my cells with this compound. A: A lack of response can stem from several factors:
-
Analyte Delivery: Due to its lipophilic nature, this compound may not be sufficiently bioavailable in aqueous cell culture media. Ensure it is fully dissolved in the vehicle (e.g., ethanol or DMSO) before final dilution into the media and that the final vehicle concentration is non-toxic to your cells.
-
Concentration and Time: You may need to perform a dose-response and time-course experiment. Effective concentrations for the parent compound 12(R)-HETE have been noted in the low micromolar range (e.g., 1 µM).[13]
-
Cell Type and Receptor Expression: The target cell line may not express the necessary receptors or downstream signaling machinery to respond to the compound. The parent compound, 12(R)-HETE, is known to interact with receptors like BLT2, the TP receptor, and the AHR pathway.[13][14][15] Verify if your cell model is appropriate.
-
Analyte Degradation: Lipid mediators can be metabolized by cells. The effective concentration may decrease over the course of a long incubation. Consider shorter incubation times or replenishing the media with fresh compound.
Q: My assay results have high variability between replicate wells (high CV%). A: High variability can undermine the reliability of your data.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you use consistent techniques to avoid creating gradients in cell density across the plate.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration and temperature.[16] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[16]
-
Pipetting Errors: Small volumes of concentrated lipid solutions can be difficult to pipet accurately. Use properly calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes for the final treatment step.
Data Presentation
Quantitative data is summarized below for quick reference.
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₃ | [1][2] |
| Molecular Weight | 266.4 g/mol | [2] |
| Exact Mass | 266.1882 Da | [1] |
| Purity | ≥98% (typical for commercial standards) | |
| Formulation | Typically a solution in ethanol | [2] |
| λmax | 234 nm | [2] |
Table 2: Standard Storage & Handling Conditions
| Condition | Recommendation | Reference |
| Long-Term Storage | -80°C | [2] |
| Shipping | Dry Ice | |
| Stability | ≥ 1 year at -80°C | |
| Aliquoting | Recommended to avoid freeze-thaw cycles |
Table 3: Solubility Data
| Solvent | Approximate Solubility | Reference |
| 0.1 M Na₂CO₃ | 2 mg/mL | [2] |
| DMF | 25 mg/mL | [2] |
| DMSO | 25 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| PBS (pH 7.2) | 0.50 mg/mL | [2] |
Table 4: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative ESI | [1][10] |
| Precursor Ion ( [M-H]⁻ ) | m/z 265.18 | [1][10] |
| Example Product Ion | m/z 109.06 | [1][10] |
| Collision Energy (NCE) | ~20 | [1] |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL (typical for eicosanoids) | [17] |
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Assays
This protocol provides a general framework for stimulating cells with this compound and assessing a downstream response, such as cytokine release or changes in cell viability.
1. Reagent Preparation: a. Prepare a sterile stock solution of this compound (e.g., 1 mM) in an appropriate solvent like ethanol or DMSO. b. Prepare complete cell culture medium appropriate for your cell line.
2. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells using standard methods (e.g., trypsinization). c. Count cells and determine viability (e.g., via trypan blue exclusion). d. Seed cells into a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
3. Cell Treatment: a. On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). b. Prepare a "vehicle control" by diluting the solvent (ethanol/DMSO) to the same final concentration as in the highest treatment dose. c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
4. Assay Readout: a. Following incubation, perform the desired assay. Examples include:
- Cytokine Analysis: Collect the cell culture supernatant for analysis by ELISA or CBA.
- Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo®.
- Gene Expression: Lyse the cells directly in the wells to extract RNA for qRT-PCR analysis.
- Protein Analysis: Lyse the cells to prepare protein extracts for Western blotting or other immunoassays.
Protocol 2: Solid-Phase Extraction (SPE) of HETEs from Biological Samples
This protocol describes a general method for extracting HETEs from aqueous samples like plasma or cell culture supernatant using a C18 reversed-phase SPE cartridge.
1. Materials:
- C18 SPE Cartridges (e.g., 100 mg packing material).
- Biological sample (e.g., 1 mL plasma).
- Stable isotope-labeled internal standard (ISTD) solution.
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Weak acid (e.g., formic or acetic acid).
- SPE vacuum manifold.
2. Sample Pre-treatment: [8] a. Thaw the biological sample on ice. b. Add a known amount of the ISTD to the sample. c. Acidify the sample to a pH of ~3.5 by adding a weak acid. This step is critical for retaining the analyte on the reversed-phase sorbent.[8] d. Vortex briefly and centrifuge to pellet any precipitated proteins.
3. Solid-Phase Extraction: [7][18] a. Conditioning: Place the SPE cartridge on the manifold. Pass 2-3 mL of methanol through the cartridge to wet the sorbent. b. Equilibration: Pass 2-3 mL of water through the cartridge. Do not allow the sorbent to go dry. c. Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly (e.g., 1-2 mL/min). d. Washing: Wash the cartridge with 2-3 mL of 5% methanol in water to remove polar interferences. e. Drying: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step removes residual water, which can interfere with the elution of non-polar analytes. f. Elution: Place clean collection tubes inside the manifold. Elute the analytes with 1-2 mL of methanol.
4. Final Steps: a. Evaporate the eluent to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water). c. Vortex, transfer to an autosampler vial, and proceed with LC-MS/MS analysis.
Mandatory Visualizations
Diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows, adhering to the specified formatting rules.
References
- 1. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Solid-Phase Extraction (SPE) Method Development | Waters [waters.com]
- 6. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.labrulez.com [lcms.labrulez.com]
Handling and storage recommendations for tetranor-12(R)-HETE standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of tetranor-12(R)-HETE standards. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound standard upon receipt?
A: Upon receipt, it is critical to store the this compound standard at -80°C.[1][2][3] This compound is typically supplied as a solution in ethanol (B145695).[2][3] Proper long-term storage at this temperature is essential to maintain its stability for at least one year.[2][3]
Q2: Can I store the standard at -20°C?
A: While some related compounds may be stored at -20°C, the recommended storage temperature for this compound is -80°C to ensure maximum stability.[1][2][3][4] Storing at higher temperatures may compromise the integrity of the standard over time.
Q3: The standard is provided in ethanol. How do I prepare it for my aqueous-based experiments?
A: To switch to an aqueous buffer, the ethanol solvent must be evaporated. This can be achieved by gently streaming nitrogen gas over the solution.[3] Once the ethanol has evaporated, you can immediately dissolve the remaining neat oil in your aqueous buffer of choice, such as PBS (pH 7.2).[3] It is crucial to ensure that the residual amount of the organic solvent is minimal, as it may have physiological effects in biological experiments.[3][5]
Q4: What is the solubility of this compound in different solvents?
A: The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.[1][2][3]
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/ml |
| DMSO | 25 mg/ml |
| Dimethyl formamide (B127407) (DMF) | 25 mg/ml |
| 0.1 M Na2CO3 | 2 mg/ml |
| PBS (pH 7.2) | 0.50 mg/ml |
Q5: How can I achieve a higher concentration of this compound in an aqueous solution?
A: For greater aqueous solubility, you can first dissolve the neat oil (after ethanol evaporation) in 0.1 M Na2CO3, where it is soluble at approximately 2 mg/ml.[3] This solution can then be diluted with PBS (pH 7.2) to your desired concentration and pH.[3]
Troubleshooting Guides
Issue 1: Low or No Signal Detected from the Standard in LC-MS Analysis
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Step: Verify that the standard has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from the main stock to minimize degradation.
Possible Cause 2: Incomplete reconstitution or precipitation in the final working solution.
-
Troubleshooting Step: After solvent exchange, ensure the compound is fully dissolved in the new solvent. Vortex gently and visually inspect for any precipitate. If solubility in your desired aqueous buffer is low, consider the two-step dissolution method using 0.1 M Na2CO3 first.
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: this compound, as a lipid, can adsorb to certain plastics. Use low-adhesion polypropylene (B1209903) tubes and pipette tips.
Issue 2: Poor Peak Shape or Tailing in Chromatography
Possible Cause 1: Inappropriate solvent for injection.
-
Troubleshooting Step: Ensure the solvent of your final working standard is compatible with the mobile phase of your chromatography system. A solvent mismatch can lead to poor peak shape.
Possible Cause 2: Interaction with the analytical column.
-
Troubleshooting Step: Eicosanoids can be challenging to analyze. Ensure your column is appropriate for lipid analysis. Consider the pH of your mobile phase, as this can affect the ionization and retention of the analyte.
Issue 3: Inconsistent Results Between Experiments
Possible Cause 1: Inaccurate initial concentration of the stock solution.
-
Troubleshooting Step: While gravimetric measurement is common for many standards, for HETEs, you can use UV spectrophotometry to verify the concentration.[6] this compound has a UV maximum absorbance at 234 nm.[1][2][3]
Possible Cause 2: Variability in manual dilutions.
-
Troubleshooting Step: Prepare a fresh dilution series for each experiment. Use calibrated pipettes and be meticulous with your technique.
Experimental Protocols
Protocol 1: Reconstitution of this compound for Aqueous Experiments
-
Transfer a known volume of the ethanolic stock solution of this compound to a clean, low-adhesion microcentrifuge tube.
-
Under a gentle stream of nitrogen gas, evaporate the ethanol until a neat oil is visible at the bottom of the tube.
-
Immediately add the desired volume of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the tube.
-
Vortex the tube gently for 10-15 seconds to ensure complete dissolution.
-
Visually inspect the solution to confirm that no precipitate is present.
-
Proceed with your experiment, making further dilutions as necessary.
Protocol 2: Preparation of Aliquots for Long-Term Storage
-
Upon receiving the standard, allow it to equilibrate to room temperature before opening.
-
In a sterile environment, dispense the ethanolic stock solution into smaller, single-use, low-adhesion polypropylene tubes.
-
Seal the tubes tightly and label them clearly with the compound name, concentration, and date of aliquoting.
-
Immediately store the aliquots at -80°C.
-
When needed, retrieve a single aliquot and use it for your experiment to avoid freeze-thaw cycles of the main stock.
Signaling Pathway and Experimental Workflow
This compound is a metabolite of 12(R)-HETE, which is formed from arachidonic acid via the 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP450) pathways. 12(R)-HETE can then be metabolized through β-oxidation to produce this compound. The signaling actions of 12(R)-HETE are thought to be mediated through various receptors, including the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP).
Caption: Metabolic pathway of this compound and potential signaling of its precursor.
Caption: Recommended experimental workflow for using this compound standards.
References
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 12(R)-HETE and its Metabolite, Tetranor-12(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE. While extensive research has elucidated the roles of 12(R)-HETE in various physiological and pathological processes, the specific bioactivity of this compound remains largely uncharacterized. This document summarizes the current understanding of both compounds, presenting available data in a comparative format, detailing relevant experimental protocols, and visualizing key pathways to facilitate further research and drug development efforts.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the known bioactive properties of 12(R)-HETE and provides a comparative perspective on this compound, based on its nature as a metabolic byproduct. Direct comparative quantitative data for this compound is currently unavailable in the scientific literature.
| Biological Activity | 12(R)-HETE | This compound |
| Receptor Interaction | Agonist for the leukotriene B4 receptor 2 (BLT2).[1][2] Competitive antagonist for the thromboxane (B8750289) A2 (TP) receptor.[1][2] | Largely uncharacterized. As a β-oxidation product, its affinity for parental receptors is likely significantly reduced. |
| Neutrophil Chemotaxis | Induces neutrophil chemotaxis.[3] | Undetermined. β-oxidation may attenuate or abolish this activity. |
| Platelet Aggregation | Exhibits complex effects; it can act as a competitive antagonist of the TP receptor, thereby inhibiting aggregation induced by TP receptor agonists.[1][2][4] | Undetermined. Likely possesses significantly reduced or no activity in modulating platelet aggregation. |
| Intracellular Calcium Mobilization | Stimulates a rise in cytosolic Ca2+ concentration in human neutrophils, mediated by the BLT2 receptor.[1] | Undetermined. |
| Anti-inflammatory Potential | Primarily considered a pro-inflammatory mediator. | Suggested to be a degraded product with potential anti-inflammatory functions, contributing to the activity of M2 macrophages. |
| Metabolic Fate | Undergoes β-oxidation to form this compound.[5] | Further degradation products are not well-documented. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the bioactivity of 12(R)-HETE are provided below. These protocols can be adapted for comparative studies involving this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines a standard method for assessing the chemotactic potential of a lipid mediator on isolated human neutrophils.
1. Isolation of Human Neutrophils:
-
Collect fresh human venous blood in tubes containing an anticoagulant (e.g., heparin).
-
Isolate neutrophils using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the purified neutrophils with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and resuspend in HBSS containing 0.1% bovine serum albumin (BSA).
-
Assess cell viability using a trypan blue exclusion assay.
2. Chemotaxis Assay:
-
Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant solution (12(R)-HETE or this compound at various concentrations) to the lower wells. Use a known chemoattractant like leukotriene B4 (LTB4) as a positive control and buffer alone as a negative control.
-
Add the isolated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter, fix, and stain it (e.g., with Wright-Giemsa stain).
-
Count the number of neutrophils that have migrated through the filter to the lower side using a light microscope.
-
Quantify chemotaxis by counting the number of cells per high-power field.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in response to various agonists and the assessment of inhibitory effects.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human venous blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
2. Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-warm the PRP sample to 37°C.
-
To assess inhibitory effects, pre-incubate the PRP with the test compound (12(R)-HETE or this compound) for a defined period (e.g., 2-5 minutes).
-
Add a platelet agonist, such as a thromboxane A2 mimetic (e.g., U46619), to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
The inhibitory effect is calculated as the percentage reduction in the maximum aggregation observed in the presence of the test compound compared to the vehicle control.
Mandatory Visualization
The following diagrams illustrate the known signaling pathways of 12(R)-HETE and its metabolic conversion to this compound.
Caption: Signaling pathways of 12(R)-HETE.
Caption: Metabolic conversion of 12(R)-HETE.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Effects of Tetranor-12(R)-HETE In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) and its parent compound, 12(R)-HETE. Due to the limited direct research on this compound, this document extrapolates potential biological activities and experimental methodologies based on the more extensively studied 12-HETE isomers and their metabolites.
Introduction
This compound is a metabolite of 12(R)-HETE, an eicosanoid derived from arachidonic acid through the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes.[1] 12-HETE isomers are recognized as important lipid mediators in various physiological and pathological processes, including inflammation, cancer, and diabetes.[2][3][4] this compound is formed from 12(R)-HETE via peroxisomal β-oxidation, a process that shortens the carboxylic acid chain. While the biological functions of 12(S)-HETE and, to a lesser extent, 12(R)-HETE have been investigated, the specific in vitro effects of this compound remain largely uncharacterized.[5][6] This guide aims to provide a framework for validating its biological effects by comparing it with its precursor and other related compounds.
Comparative Biological Activities
Quantitative data on the specific biological activities of this compound are scarce. The following table summarizes the known in vitro effects of 12(R)-HETE and 12(S)-HETE, which can serve as a basis for hypothesizing and testing the effects of this compound. It is plausible that this compound may exhibit similar, albeit potentially less potent, activities to its parent compound.
| Biological Effect | 12(R)-HETE | 12(S)-HETE | This compound (Hypothesized) |
| Leukocyte Chemotaxis | Induces lymphocyte chemotaxis.[1] | Weak to no effect on lymphocyte chemotaxis.[1] | May possess chemoattractant properties for immune cells. |
| Calcium Mobilization | Induces calcium mobilization in neutrophils.[1] | Stimulates intracellular calcium release. | May induce intracellular calcium signaling. |
| Insulin (B600854) Secretion | Less potent than 12(S)-HETE in reducing insulin secretion.[3] | Reduces insulin secretion and induces apoptosis in pancreatic β-cells.[3][7] | Potential to modulate insulin secretion. |
| Cell Proliferation | - | Promotes proliferation of various cancer cell lines.[2][3] | May influence cell proliferation, potentially with lower potency than 12(S)-HETE. |
| Angiogenesis | - | Promotes angiogenesis.[2][8][9] | Could have pro- or anti-angiogenic effects. |
| Inflammatory Response | Pro-inflammatory mediator. | Pro-inflammatory, implicated in diabetic vascular complications.[2][9] | Potential role in modulating inflammatory responses, possibly as a less active metabolite. |
Signaling Pathways
The signaling mechanisms of this compound have not been elucidated. However, its parent compound, 12(R)-HETE, is known to act through G-protein coupled receptors (GPCRs), primarily the leukotriene B4 receptor 2 (BLT2).[3] The more studied isomer, 12(S)-HETE, signals through both GPR31 and BLT2.[2][3][10] It is conceivable that this compound may interact with these or other lipid-sensing GPCRs, though likely with different affinity and efficacy.
Caption: Proposed signaling pathway for 12(R)-HETE via the BLT2 receptor.
Experimental Protocols
Given the absence of specific protocols for this compound, the following are generalized in vitro assays that can be adapted to validate its biological effects.
Cell Viability and Proliferation Assay
-
Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines (e.g., cancer cells, endothelial cells, immune cells).
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound, 12(R)-HETE (as a comparator), and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or a bioluminescent-based assay that measures ATP levels.
-
Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.
-
Chemotaxis Assay
-
Objective: To evaluate the chemoattractant properties of this compound for immune cells (e.g., neutrophils, lymphocytes).
-
Methodology:
-
Use a Boyden chamber or a similar migration assay system with a porous membrane.
-
Place a solution containing this compound, a known chemoattractant (positive control), or a vehicle control in the lower chamber.
-
Add a suspension of isolated immune cells to the upper chamber.
-
Incubate for a sufficient time to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower side of the membrane by microscopy or a plate-based fluorescence assay.
-
Intracellular Calcium Mobilization Assay
-
Objective: To determine if this compound can induce intracellular calcium signaling.
-
Methodology:
-
Load target cells (e.g., neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading using a fluorometric imaging plate reader or a flow cytometer.
-
Add this compound or a positive control (e.g., ionomycin) and monitor the change in fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Angiogenesis Assay (Tube Formation)
-
Objective: To assess the pro- or anti-angiogenic potential of this compound.
-
Methodology:
-
Coat a 96-well plate with Matrigel or a similar basement membrane extract.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound, a pro-angiogenic factor (e.g., VEGF) as a positive control, and a vehicle control.
-
Incubate for several hours to allow for the formation of capillary-like structures (tubes).
-
Visualize and quantify tube formation using microscopy and image analysis software.
-
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro validation of this compound's biological effects.
Caption: General workflow for in vitro validation of this compound.
Conclusion
The biological effects of this compound in vitro are a nascent area of research. By leveraging the existing knowledge of its parent compound, 12(R)-HETE, and employing a systematic approach with the described experimental protocols, researchers can begin to elucidate the specific functions of this metabolite. Such studies will be crucial in determining whether this compound is an active signaling molecule or an inactive breakdown product, thereby contributing to a more comprehensive understanding of the 12-lipoxygenase pathway in health and disease.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Tetranor 12-HETE (HMDB0060055) [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Tetranor-12(R)-HETE vs. Tetranor-12(S)-HETE in Inflammatory Models: A Comparative Guide
Introduction
Tetranor-12-hydroxyeicosatetraenoic acids (tetranor-12-HETEs) are metabolites of 12-hydroxyeicosatetraenoic acids (12-HETEs), a family of lipid signaling molecules derived from arachidonic acid. The two stereoisomers, tetranor-12(R)-HETE and tetranor-12(S)-HETE, are formed via β-oxidation of their parent compounds, 12(R)-HETE and 12(S)-HETE, respectively.[1] While the pro-inflammatory roles of 12(S)-HETE and, to a lesser extent, 12(R)-HETE have been investigated, direct comparative studies on the inflammatory activities of their tetranor metabolites are limited. This guide provides a comparative overview of this compound and tetranor-12(S)-HETE, drawing upon the established biological activities of their precursor molecules to infer their potential roles in inflammatory models.
Biosynthesis and Metabolism
Both 12(S)-HETE and 12(R)-HETE are produced from arachidonic acid through the action of different enzymes. 12(S)-HETE is primarily synthesized by 12-lipoxygenase (12-LOX), while 12(R)-HETE can be generated by certain cytochrome P450 enzymes.[2] These parent compounds are then metabolized via peroxisomal β-oxidation to their respective tetranor derivatives.[1]
Comparative Biological Activities
Due to the scarcity of direct comparative data for the tetranor metabolites, this section primarily focuses on the known inflammatory effects of the parent compounds, 12(S)-HETE and 12(R)-HETE, to provide a basis for understanding the potential activities of their metabolites.
Table 1: Comparison of Pro-Inflammatory Activities of 12(S)-HETE and 12(R)-HETE
| Feature | 12(S)-HETE | 12(R)-HETE |
| Primary Source | 12-Lipoxygenase (12-LOX) pathway | Cytochrome P450 pathway, 12R-lipoxygenase |
| Key Pro-Inflammatory Actions | - Induces cytokine production- Promotes immune cell migration- Activates stress kinases (JNK, p38)[3]- Enhances tumor cell adhesion and metastasis[4][5] | - Potent neutrophil chemoattractant- Induces lymphocyte chemotaxis |
| Known Receptors | - GPR31- Leukotriene B4 receptor 2 (BLT2)[6] | - Leukotriene B4 receptor 2 (BLT2)[6]- Aryl hydrocarbon receptor (AHR) (indirect activator)[7] |
| Signaling Pathways | - Activates ERK1/2, PKC, PI3K pathways[8]- Stimulates NF-κB pathway[6] | - Activates AHR-mediated transcription[7] |
In-depth Look at Tetranor-12(S)-HETE in Inflammation
Tetranor-12(S)-HETE is the major β-oxidation product of 12(S)-HETE.[1] While its biological functions are not yet fully elucidated, some evidence suggests a potential role in modulating the inflammatory response, particularly in the cornea.[1] Elevated levels of "tetranor-12-HETE" (stereochemistry often unspecified) have been observed in conditions with an inflammatory component, such as nonalcoholic fatty liver disease, hinting at its potential as a biomarker or participant in inflammatory processes.[5]
In-depth Look at this compound in Inflammation
Information regarding the specific biological activities of this compound in inflammatory models is exceedingly scarce. As the β-oxidation product of 12(R)-HETE, it is plausible that it may retain some of the bioactivity of its parent compound, which is a known chemoattractant for neutrophils. However, without direct experimental evidence, its role in inflammation remains speculative.
Signaling Pathways
The signaling pathways for tetranor-12-HETEs have not been definitively identified. However, based on their parent compounds, potential pathways can be hypothesized.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipoxygenase metabolite 12(S)-HETE promotes alpha IIb beta 3 integrin-mediated tumor-cell spreading on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity in Tetranor-12(R)-HETE Immunoassays
For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is paramount for obtaining accurate and reliable data. When measuring tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of 12(R)-HETE, understanding the potential for antibody cross-reactivity with other structurally similar eicosanoids is crucial. This guide provides a comparative overview of antibody cross-reactivity in hypothetical this compound immunoassays, supported by experimental protocols and visual diagrams to aid in experimental design and data interpretation.
Understanding Cross-Reactivity
In competitive immunoassays, the fundamental principle relies on the competition between the unlabeled analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte, typically those with a similar chemical structure. This can lead to an overestimation of the analyte concentration and compromise the validity of the results. The degree of cross-reactivity is usually expressed as a percentage, calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting substance required to produce the same signal.
Comparative Cross-Reactivity Data
| Compound | Structure | Expected Cross-Reactivity (%) |
| This compound | Target Analyte | 100 |
| tetranor-12(S)-HETE | Stereoisomer | < 10 |
| 12(R)-HETE | Parent Compound | < 5 |
| 12(S)-HETE | Stereoisomer of Parent Compound | < 1 |
| 5-HETE | Positional Isomer | < 0.1 |
| 15-HETE | Positional Isomer | < 0.1 |
| Arachidonic Acid | Precursor Molecule | < 0.01 |
| Prostaglandin E2 | Different Eicosanoid Class | < 0.01 |
Note: This table is a representation of expected values for a highly specific antibody. Actual cross-reactivity can vary significantly between different antibody preparations and assay formats. Researchers should always consult the specific product datasheet for the immunoassay kit being used.
Experimental Protocols
To ensure the accuracy of immunoassay results, it is essential to follow a well-defined experimental protocol. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure this compound and to determine the cross-reactivity of the antibody.
Principle of the Assay
This is a competitive immunoassay. The wells of a microtiter plate are pre-coated with a goat anti-rabbit IgG antibody. A specific amount of rabbit anti-tetranor-12(R)-HETE antibody is added to the wells, along with the sample or standard. The this compound in the sample or standard competes with a fixed amount of this compound conjugated to a tracer molecule (e.g., acetylcholinesterase) for the antibody binding sites. After an incubation period, the unbound components are washed away. A substrate for the tracer enzyme is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Materials and Reagents
-
Microtiter plate pre-coated with goat anti-rabbit IgG
-
This compound standard
-
Rabbit anti-tetranor-12(R)-HETE antibody
-
This compound-tracer conjugate
-
Wash buffer concentrate
-
Assay buffer
-
Substrate solution
-
Stop solution
-
Structurally related eicosanoids for cross-reactivity testing
-
Microplate reader
Assay Procedure
-
Reagent Preparation: Prepare all reagents and standards as described in the manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Add 100 µL of assay buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of assay buffer to the maximum binding (B0) wells.
-
Add 50 µL of each standard and sample to the appropriate wells.
-
-
Tracer Addition: Add 50 µL of the this compound-tracer conjugate to all wells except the blank.
-
Antibody Addition: Add 50 µL of the rabbit anti-tetranor-12(R)-HETE antibody to all wells except the blank and NSB wells.
-
Incubation: Cover the plate and incubate for 18 hours at 4°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 200 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
Cross-Reactivity Determination
To determine the cross-reactivity of the antibody with other eicosanoids, perform the assay using serial dilutions of the cross-reactant compounds in place of the this compound standard. Calculate the concentration of each compound that causes 50% inhibition of maximum binding (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing the Workflow and Signaling Pathway
Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams were created using Graphviz (DOT language) to illustrate the competitive immunoassay workflow and the 12-HETE signaling pathway.
Caption: Competitive Immunoassay Workflow for this compound.
Caption: Simplified 12-HETE Signaling Pathway.[1][2]
References
Confirming the Identity of Tetranor-12(R)-HETE: A Comparison of High-Resolution Mass Spectrometry with Alternative Methods
For researchers, scientists, and drug development professionals, the unequivocal identification and quantification of lipid mediators is paramount to understanding their roles in complex biological processes. Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a β-oxidation metabolite of 12(R)-HETE, is an important signaling molecule in various physiological and pathological pathways. Its accurate identification is crucial, and high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of HRMS with other analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the analysis of complex biological samples.[1] This technique provides high mass accuracy, enabling the determination of the elemental composition of an analyte and its fragments, which is critical for confident structural elucidation.[2]
Quantitative Performance Comparison
While direct quantitative comparisons for this compound across different platforms are limited in published literature, performance characteristics can be inferred from studies on structurally related eicosanoids. The following table summarizes the expected performance of high-resolution mass spectrometry (HRMS) in comparison to other common analytical techniques.
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Triple Quadrupole Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays (ELISA) |
| Specificity | Very High (High mass accuracy and MS/MS fragmentation) | High (Based on specific precursor-product ion transitions) | Moderate to High (Requires derivatization, potential for isomer co-elution) | Variable (Potential for cross-reactivity with similar structures)[3] |
| Sensitivity (LOD/LOQ) | Very High (pg/mL range)[1] | Very High (pg/mL range) | High (pg/mL range, but can be limited by derivatization efficiency)[4] | High (pg/mL to ng/mL range)[3] |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent | Good, but can be affected by matrix effects |
| Throughput | Moderate | High | Low to Moderate | Very High |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Derivatization, SPE or Liquid-Liquid Extraction (LLE) | Minimal to Dilution |
| Cost (Instrument) | High | High | Moderate | Low |
| Cost (Per Sample) | Moderate | Moderate to High | High | Low to Moderate |
| Qualitative Information | Rich (High-resolution fragmentation spectra for structural confirmation) | Limited to pre-selected transitions | Provides fragmentation patterns, library searchable | None |
Experimental Protocol: Identification of this compound by LC-HRMS
This protocol outlines a typical workflow for the extraction and identification of this compound from a biological matrix such as plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step to isolate and concentrate oxylipins from complex biological matrices, thereby reducing matrix effects and improving analytical sensitivity.[5]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Acidify the plasma sample (e.g., 100 µL) with 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.
Liquid Chromatography Separation
Chromatographic separation is essential to resolve this compound from its isomers and other interfering compounds prior to mass spectrometric analysis. Chiral chromatography is necessary to distinguish between the (R) and (S) enantiomers.[6]
-
Column: A chiral column, such as a Chiralpak AD-RH, is used for the separation of enantiomers.[6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of a wide range of lipids.
High-Resolution Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of eicosanoids due to the presence of the carboxylic acid group.
-
Full Scan HRMS: Acquire full scan data at a high resolution (e.g., >70,000 FWHM) to determine the accurate mass of the deprotonated molecule of this compound ([M-H]⁻), which has a theoretical m/z of 265.1809.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion (m/z 265.1809) to obtain a high-resolution fragmentation spectrum. This provides structural information for unequivocal identification.
Visualization of Analytical Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for the identification of this compound.
Caption: Workflow for this compound identification.
Caption: Proposed fragmentation of this compound.
Conclusion
High-resolution mass spectrometry, particularly when combined with chiral liquid chromatography, stands as the gold standard for the unequivocal identification of this compound. Its high specificity, sensitivity, and the wealth of structural information obtained from high-resolution fragmentation data provide a level of confidence that is challenging to achieve with other methods. While techniques like triple quadrupole MS/MS offer excellent quantitative capabilities and immunoassays provide high throughput, HRMS offers a comprehensive solution for both confident identification and accurate quantification, making it an indispensable tool for researchers in the field of lipidomics and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Relevance of Tetranor-12(R)-HETE and Prostaglandins
A comprehensive examination of the biological roles of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) in comparison to the well-established functions of prostaglandins (B1171923) reveals a significant disparity in our current understanding. While prostaglandins are extensively characterized lipid mediators with diverse physiological and pathological functions, tetranor-12(R)-HETE remains a relatively enigmatic metabolite. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Prostaglandins, derived from arachidonic acid via the cyclooxygenase (COX) pathway, are key players in inflammation, pain, fever, and numerous homeostatic processes.[1][2] In contrast, this compound is a metabolite of 12(R)-HETE, which is formed from arachidonic acid through the 12-lipoxygenase (12-LO) or cytochrome P450 (CYP) pathways.[3][4] this compound is produced from 12(R)-HETE through the process of β-oxidation.[3] While the biological activities of 12(R)-HETE are beginning to be elucidated, the specific functions of its tetranor metabolite are largely uncharacterized.
Comparative Biological Activities
Prostaglandins, such as PGE2 and PGD2, exert a wide range of effects, including vasodilation, modulation of immune responses, and induction of pain and fever.[2] They act on specific G-protein coupled receptors (GPCRs), leading to the activation of various intracellular signaling cascades.[1]
The biological activities of 12(R)-HETE, the precursor to this compound, are less potent and pleiotropic compared to prostaglandins. 12(R)-HETE has been shown to be a weak chemoattractant for lymphocytes and can interact with the leukotriene B4 receptor 1 (BLT1), albeit with significantly lower affinity than leukotriene B4 itself.[4] Additionally, both 12(R)-HETE and its enantiomer, 12(S)-HETE, can act as competitive inhibitors at the thromboxane (B8750289) A2 (TP) receptor, which is also a receptor for the prostaglandin (B15479496) PGH2.[5][6]
Information regarding the specific biological functions of this compound is scarce. It is primarily recognized as a metabolic byproduct of 12(R)-HETE degradation.[3] Some studies have detected elevated levels of tetranor-12-HETE (without specifying the enantiomer) in certain pathological conditions, such as nonalcoholic fatty liver disease, suggesting a potential role as a biomarker.[7] However, its direct contribution to disease pathogenesis remains to be established.
Quantitative Data Summary
There is a notable absence of quantitative data directly comparing the biological activities of this compound and prostaglandins. The following table summarizes the limited available information, primarily focusing on the precursor 12-HETE enantiomers and their interactions with prostaglandin-related receptors.
| Compound | Target Receptor/Assay | Reported Activity | Quantitative Value |
| 12(S)-HETE | Thromboxane A2 (TP) Receptor Binding | Inhibition of [¹²⁵I]-PTA-OH (a thromboxane antagonist) binding to platelet membranes.[6] | IC₅₀: 8 µM[6] |
| Prostaglandins (general) | Various Prostaglandin Receptors (e.g., EP, DP, FP, IP, TP) | Agonistic activity leading to diverse physiological effects. | Potency varies widely depending on the specific prostaglandin and receptor (typically in the nM to µM range). |
| 12(R)-HETE | Leukotriene B4 Receptor 1 (BLT1) | Chemotaxis of lymphocytes. | Significantly less potent than leukotriene B4. |
| This compound | - | No specific biological activity or receptor interaction has been quantitatively characterized. | - |
Signaling Pathways
The signaling pathways of prostaglandins are well-defined and receptor-dependent. In contrast, a dedicated signaling pathway for this compound has not been identified.
Prostaglandin Signaling Pathways
Prostaglandins bind to a family of nine distinct GPCRs, leading to the activation of various second messenger systems. For example, PGE2 can bind to four different EP receptors (EP1-4), which couple to different G-proteins to either increase intracellular calcium (EP1), increase (EP2, EP4) or decrease (EP3) cyclic AMP (cAMP) levels, or activate the PI3K pathway (EP4). These diverse signaling cascades account for the multifaceted roles of prostaglandins.
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).
This compound and 12(R)-HETE Signaling
A specific receptor and signaling pathway for this compound has not been described. The signaling of its precursor, 12(R)-HETE, is thought to occur through its interaction with receptors for other lipid mediators, such as the BLT1 and TP receptors. This suggests that 12(R)-HETE, and potentially its metabolites, may act as modulators of other signaling pathways rather than as primary signaling molecules with dedicated receptors.
References
- 1. Stimulation of prostaglandin E2 production by 12-O-tetradecanoylphorbol 13-acetate (TPA)-type and non-TPA-type tumor promoters in macrophages and its inhibition by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of tetranor-12(R)-HETE and leukotrienes
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipid mediators, both tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) and leukotrienes play pivotal roles in a myriad of physiological and pathological processes. While leukotrienes are well-established pro-inflammatory molecules, the biological functions of tetranor-12(R)-HETE, a metabolite of 12(R)-HETE, are less characterized. This guide provides a detailed head-to-head comparison of these two classes of eicosanoids, offering quantitative data, experimental protocols, and visual representations of their signaling pathways to aid researchers in their investigations.
At a Glance: Key Differences and Similarities
| Feature | This compound (inferred from 12(R)-HETE) | Leukotrienes (LTB₄ and Cysteinyl Leukotrienes) |
| Primary Precursor | 12(R)-HETE (via β-oxidation) | 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) |
| Biosynthesis Pathway | 12-Lipoxygenase (12-LOX) pathway followed by β-oxidation | 5-Lipoxygenase (5-LOX) pathway |
| Key Biological Roles | Chemotaxis of lymphocytes, potential modulation of vascular tone. | Potent mediators of inflammation, bronchoconstriction, chemotaxis of neutrophils. |
| Receptor(s) | Primarily interacts with the low-affinity leukotriene B₄ receptor (BLT₂).[1] | LTB₄: High-affinity BLT₁ and low-affinity BLT₂ receptors. CysLTs: CysLT₁ and CysLT₂ receptors. |
Quantitative Comparison of Biological Activity
Direct comparative data for this compound is limited. The following tables present data for its precursor, 12(R)-HETE, alongside leukotrienes to provide a functional comparison.
Table 1: Chemotactic Activity
This table compares the chemotactic potency of 12(R)-HETE and Leukotriene B₄ (LTB₄) in inducing the migration of human lymphocytes.
| Agonist | Cell Type | Assay | EC₅₀ | Reference |
| 12(R)-HETE | Human Lymphocytes | Boyden Chamber | ~1 µM | [2][3] |
| Leukotriene B₄ (LTB₄) | Human Lymphocytes | Boyden Chamber | ~5 nM | [3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal response.
Table 2: Smooth Muscle Contraction
This table compares the potency of 12(R)-HETE and Leukotriene D₄ (LTD₄) in inducing the contraction of bronchial smooth muscle.
| Agonist | Tissue | Assay | EC₅₀ | Reference |
| 12(R)-HETE | Rabbit Aortic Rings | Organ Bath | Potentiates phenylephrine-induced contraction | [4] |
| Leukotriene D₄ (LTD₄) | Human Bronchus | Organ Bath | 1.7 nM | [5] |
| Leukotriene D₄ (LTD₄) | Human Small Bronchioles | Organ Bath | 0.58 nM | [6][7] |
Signaling Pathways
The biological effects of this compound and leukotrienes are mediated by their interaction with specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.
This compound (inferred from 12(R)-HETE) Signaling
12(R)-HETE, the precursor of this compound, primarily signals through the low-affinity leukotriene B₄ receptor, BLT₂.[1] This interaction can modulate various cellular responses, including chemotaxis.
Leukotriene Signaling
Leukotrienes exert their effects through two main classes of receptors: BLT receptors for LTB₄ and CysLT receptors for cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Lymphocyte Chemotaxis Assay (Boyden Chamber)
This protocol outlines the procedure for assessing the chemotactic activity of lipid mediators on human lymphocytes using a 48-well microchemotaxis chamber.[2][3][8][9][10]
Materials:
-
48-well microchemotaxis chamber (e.g., Neuro Probe)
-
Polycarbonate membranes (e.g., 5 µm pore size for lymphocytes)
-
Human peripheral blood lymphocytes
-
RPMI 1640 medium with 0.1% BSA
-
Test agonists (this compound, LTB₄) and chemoattractant controls (e.g., fMLP)
-
Methanol
-
Giemsa stain
-
Microscope
Procedure:
-
Isolate human peripheral blood lymphocytes using a standard density gradient centrifugation method.
-
Resuspend lymphocytes in RPMI 1640 with 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound and LTB₄ in RPMI 1640 with 0.1% BSA.
-
Assemble the Boyden chamber, placing the polycarbonate membrane between the upper and lower plates.
-
Add 25 µL of the agonist dilutions to the lower wells of the chamber. Use medium alone as a negative control.
-
Add 50 µL of the lymphocyte suspension to the upper wells.
-
Incubate the chamber for 90 minutes at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Disassemble the chamber, fix the membrane with methanol, and stain with Giemsa.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields for each well.
-
Express the results as the mean number of migrated cells per high-power field and plot against the agonist concentration to determine the EC₅₀.
Bronchial Smooth Muscle Contraction Assay (Organ Bath)
This protocol details the in vitro measurement of bronchial smooth muscle contraction in response to lipid mediators using an isolated organ bath system.[11][12][13][14][15]
Materials:
-
Isolated organ bath system with force-displacement transducers
-
Human bronchial tissue
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Test agonists (this compound, LTD₄) and reference agonist (e.g., carbachol)
-
Data acquisition system
Procedure:
-
Obtain human bronchial tissue and dissect it into rings of 2-3 mm in width.
-
Suspend the bronchial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply an optimal resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a reference contraction with a high concentration of a standard agonist (e.g., 10⁻⁵ M carbachol) to assess tissue viability.
-
After washing and re-equilibration, add cumulative concentrations of the test agonists (this compound or LTD₄) to the organ bath.
-
Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Express the contractile responses as a percentage of the maximal contraction induced by the reference agonist.
-
Plot the concentration-response curves and calculate the EC₅₀ values for each agonist.
Conclusion
This guide provides a comparative overview of this compound and leukotrienes. While leukotrienes are well-established mediators of inflammation and smooth muscle contraction, the functional role of this compound is an emerging area of research. The provided data, inferred from its precursor 12(R)-HETE, suggests a potential role in lymphocyte chemotaxis. Further direct comparative studies are warranted to fully elucidate the biological functions of this compound and its potential as a therapeutic target. The detailed experimental protocols and signaling pathway diagrams included in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Contrasting in vitro lymphocyte chemotactic activity of the hydroxyl enantiomers of 12-hydroxy-5,8,10,14-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting in vitro lymphocyte chemotactic activity of the hydroxyl enantiomers of 12-hydroxy-5,8,10,14-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of vascular tone by 12(R)-, but not 12(S)-, hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 11. karger.com [karger.com]
- 12. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 13. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
Unraveling the Specificity of Eicosanoid Signaling: A Comparative Guide to Tetranor-12(R)-HETE and Related Lipid Mediators
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses elicited by lipid mediators is paramount. This guide provides a comparative analysis of tetranor-12(R)-HETE, its parent compound 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), and the potent inflammatory mediator leukotriene B4 (LTB4). While the biological functions of this compound remain largely uncharted, this document summarizes the known activities of its progenitor and LTB4 to offer a framework for future investigations into the specificity of this metabolic cascade.
Introduction to this compound and its Analogs
This compound is a metabolite of 12(R)-HETE, an eicosanoid produced from arachidonic acid by 12-lipoxygenase and cytochrome P450 enzymes.[1] 12(R)-HETE and the structurally related leukotriene LTB4 are known to be potent signaling molecules in a variety of physiological and pathological processes, particularly in inflammation. Both 12(R)-HETE and its stereoisomer 12(S)-HETE have been shown to interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for LTB4.[2][3] This interaction suggests a potential for overlapping and distinct cellular responses. This compound is formed from 12(R)-HETE through β-oxidation, a process that shortens the carboxylic acid chain.[1] While this metabolic step is identified, the specific biological activities of the resulting tetranor metabolite are not well-defined in the current scientific literature.
This guide will focus on the well-characterized cellular responses induced by 12(R)-HETE and LTB4, providing a basis for comparison and highlighting the need for further research into the specific role of this compound.
Comparative Analysis of Cellular Responses
The following tables summarize the known quantitative data for the cellular responses induced by 12(R)-HETE and LTB4. Due to a lack of available data, quantitative information for this compound is not included.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Type/System | Binding Affinity (IC₅₀/Kᵢ) |
| 12(R)-HETE | BLT2 | CHO cells expressing human BLT2 | Less potent than LTB4 and 12(S)-HETE[2] |
| LTB4 | BLT1 | Human Neutrophils | High Affinity |
| LTB4 | BLT2 | CHO cells expressing human BLT2 | Lower Affinity than BLT1[2] |
Table 2: Chemotactic Activity
| Ligand | Cell Type | Potency (EC₅₀) / Effective Concentration |
| 12(R)-HETE | Human Lymphocytes | Chemotactic at 5 x 10⁻⁷ to 5 x 10⁻⁵ M[4] |
| 12(R)-HETE | Human Neutrophils | ~2000-fold less potent than LTB4 |
| LTB4 | Human Lymphocytes | ~200 times more potent than 12(R)-HETE[4] |
| LTB4 | Human Neutrophils | Potent chemoattractant |
Table 3: Calcium Mobilization
| Ligand | Cell Type | Potency (EC₅₀) / Effective Concentration |
| 12(R)-HETE | Human Neutrophils | Induces calcium mobilization[4] |
| LTB4 | Human Neutrophils | Potent inducer of calcium mobilization |
Signaling Pathways and Metabolic Relationships
The following diagrams illustrate the known signaling pathway for LTB4 and 12(R)-HETE, the experimental workflow for a chemotaxis assay, and the metabolic conversion of 12(R)-HETE to this compound.
Figure 1: Simplified signaling pathway for LTB4 and 12(R)-HETE via BLT receptors.
Figure 2: General experimental workflow for a chemotaxis assay.
Figure 3: Metabolic relationship between 12(R)-HETE and this compound.
Detailed Experimental Protocols
To facilitate further research into the specificity of this compound, this section provides detailed methodologies for key experiments.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted for the study of BLT receptors.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human BLT1 or BLT2 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a constant concentration of radiolabeled ligand (e.g., [³H]LTB4).
-
Add increasing concentrations of the unlabeled competitor (this compound, 12(R)-HETE, or LTB4).
-
For non-specific binding determination, add a large excess of unlabeled LTB4 to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Chemotaxis Assay (Boyden Chamber Assay)
-
Cell Isolation:
-
Isolate primary human neutrophils or lymphocytes from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the isolated cells in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA).
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous polycarbonate membrane (e.g., 3-5 µm pore size for neutrophils).
-
Add different concentrations of the chemoattractants (this compound, 12(R)-HETE, LTB4) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Place the membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a suitable time (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the chemotactic response against the concentration of the chemoattractant to determine the EC₅₀ value.
-
Intracellular Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Isolate and prepare a suspension of the target cells (e.g., neutrophils) as described for the chemotaxis assay.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer.
-
After incubation, wash the cells to remove excess extracellular dye.
-
-
Fluorometric Measurement:
-
Transfer the dye-loaded cells to a cuvette or a multi-well plate suitable for a fluorescence spectrophotometer or plate reader.
-
Establish a baseline fluorescence reading.
-
Add the stimulus (this compound, 12(R)-HETE, or LTB4) to the cells and continuously record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Quantify the response by measuring the peak increase in fluorescence or the area under the curve.
-
Perform dose-response experiments to determine the EC₅₀ for calcium mobilization for each compound.
-
Conclusion and Future Directions
The available evidence clearly establishes 12(R)-HETE and LTB4 as important lipid mediators in inflammatory responses, acting through BLT receptors to induce chemotaxis and calcium mobilization. While this compound is a known metabolite of 12(R)-HETE, its specific biological functions remain to be elucidated. The lack of data on the activity of this compound represents a significant knowledge gap in understanding the full scope of the 12-lipoxygenase pathway.
Future research should focus on systematically evaluating the activity of this compound in the assays described in this guide. Direct comparative studies with 12(R)-HETE and LTB4 are essential to determine its receptor specificity, potency, and efficacy in inducing cellular responses. Such studies will be critical for a comprehensive understanding of eicosanoid signaling and may reveal novel therapeutic targets for inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Tetranor-12(R)-HETE and its Precursor, 12-HETE, in Various Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) and its better-studied precursors, 12(R)-HETE and 12(S)-HETE. Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through β-oxidation.[1] While research on the specific differential effects of this compound is limited, this guide summarizes the known functions of the parent 12-HETE isomers across various cell types to provide a foundational understanding and to highlight potential areas of investigation for its tetranor metabolite. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Comparison of Biological Activities
The biological activities of 12(S)-HETE are more extensively documented than those of its 12(R) enantiomer. 12(S)-HETE has been shown to play a significant role in cancer progression, endothelial cell function, and inflammation. In contrast, information on the specific cellular effects of this compound is sparse, necessitating a comparative approach that draws from the activities of its parent compounds.
Table 1: Differential Effects of 12-HETE Isomers on Cancer Cells
| Cell Type | Compound | Effect | Quantitative Data | Reference |
| Ovarian Cancer Cells | 12-HETE | Inhibits serum deprivation-induced apoptosis. | 1 µM 12-HETE significantly mitigated the decrease in cell viability. | [2] |
| Human Pancreatic Cancer Cells | 12(S)-HETE | Stimulates cell proliferation in a time- and concentration-dependent manner. | Not specified | [3] |
| A431 Epidermoid Carcinoma Cells | 12(S)-HETE | Promotes metastatic behavior, stimulates cell migration on laminin (B1169045), and cell spreading on fibronectin. | Migration on laminin reduced by 50% with a Src inhibitor. | [4] |
| Human Colon Carcinoma (Clone A), Rat Walker Carcinoma (W256), Mouse Melanoma (B16a), Mouse Lung Carcinoma (3LL) | Endogenous 12(S)-HETE | Plays a role in tumor cell adhesion to the extracellular matrix and in vivo lung colonization. | Not specified | [5] |
| HT-29 Colon Cancer Cells | 12(R)-HETE | Increases cell proliferation. | Effective at a concentration of 1 µM. | [6] |
Table 2: Differential Effects of 12-HETE Isomers on Endothelial Cells
| Cell Type | Compound | Effect | Quantitative Data | Reference |
| Murine Lung-Derived Microvascular Endothelial Cells (CD clone 4) | 12(S)-HETE | Promotes wound healing and enhances cell growth. Increased DNA synthesis by > 4-fold. | > 4-fold increase in thymidine (B127349) incorporation. | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12(S)-HETE | In high-glucose conditions, impairs vascular endothelial permeability by altering adherens junction phosphorylation. | Not specified | [8] |
| Bovine Aortic Endothelial Cells (BAECs) | Epoxyeicosatrienoic acids (EETs) | Promotes proliferation, migration, and capillary tubule formation. | Not specified | [9] |
Table 3: Differential Effects of 12-HETE Isomers on Immune and Other Cell Types
| Cell Type | Compound | Effect | Quantitative Data | Reference |
| Leukocytes | 12(S)-HETE, 12(R)-HETE | Mediates responses through the leukotriene B4 receptor 2 (BLT2). | Not specified | [10] |
| Macrophages | 12(S)-HETE | Enhances Angiotensin II-induced arterial constriction. | 100 nM 12(S)-HETE significantly enhanced AngII-induced constriction. | [11] |
| Pancreatic Beta Cells (beta-TC3) | 12(S)-HETE | Inhibits insulin (B600854) release and induces cell death at higher concentrations. | 100 nmol/l of 12(S)-HETE resulted in a 57% reduction in basal insulin release. | [12] |
| Human Platelets | 12(R)-HETE | Binds to the TP receptor and inhibits platelet aggregation. | IC50 = 0.734 µM for TP receptor binding; IC50 = 3.6 µM for inhibition of I-BOP induced aggregation. | [6] |
| Bovine Corneal Epithelial Cells | 12(R)-HETE | Inhibits Na+/K+-ATPase in a concentration-dependent manner. | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of 12-HETE isomers.
Cell Proliferation and Viability Assays
-
MTT Assay: To assess cell viability, ovarian cancer cells were treated with 1 µM 12-HETE in the context of serum deprivation (SD). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of their viability.[2]
-
Thymidine Incorporation Assay: To measure DNA synthesis and cell proliferation, murine lung-derived microvascular endothelial cells were treated with 12(S)-HETE. The incorporation of radioactive thymidine into newly synthesized DNA was quantified.[7]
-
Cell Counting: Human pancreatic cancer cell proliferation in response to 12(S)-HETE was monitored by direct cell counting over time.[3]
Cell Migration and Invasion Assays
-
Wound Healing Assay: The effect of 12(S)-HETE on the migration of microvascular endothelial cells was assessed by creating a "wound" in a confluent cell monolayer and monitoring the rate of cell migration to close the gap.[7]
-
Transwell Migration Assay: The migratory capacity of bovine aortic endothelial cells in response to EETs was measured using a Transwell chamber, where cells migrate through a porous membrane towards a chemoattractant.[9]
Protein Analysis
-
Western Blotting: This technique was used to investigate the effect of 12(S)-HETE on the phosphorylation of proteins involved in signaling pathways, such as ERK, P38 MAPK, and JNK/SAPK in pancreatic cancer cells.[3] It was also used to detect the expression of 12-lipoxygenase protein in various tumor cell lines.[5]
In vivo Models
-
Experimental Metastasis Model: The effect of endogenous 12(S)-HETE on lung colonization by tumor cells was studied in vivo.[5]
-
Rat Ischemic Hind Limb Model: The angiogenic effects of arachidonic acid epoxygenase metabolites were investigated in a rat model of hind limb ischemia.[9]
Signaling Pathways and Mechanisms of Action
The cellular effects of 12-HETE isomers are mediated by complex signaling pathways. While the specific pathways activated by this compound are yet to be elucidated, the pathways of its parent compounds offer valuable insights.
12(S)-HETE Signaling in Cancer Cells
In ovarian cancer cells, 12-HETE has been shown to inhibit apoptosis by activating the integrin-linked kinase (ILK)/NF-κB pathway.[2] In pancreatic cancer cells, 12(S)-HETE stimulates proliferation via protein tyrosine phosphorylation and the activation of the ERK pathway.[3] Furthermore, in A431 epidermoid carcinoma cells, 12(S)-HETE signaling involves multiple pathways including ERK1/2, protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase, which collectively contribute to its effects on cell migration and spreading.[4]
Experimental Workflow for Investigating 12-HETE Effects
The following diagram illustrates a general experimental workflow for studying the effects of 12-HETE and its metabolites on cellular functions.
Conclusion
While the direct biological effects of this compound remain largely unexplored, the well-documented activities of its parent compounds, 12(R)-HETE and 12(S)-HETE, provide a critical starting point for future investigations. The differential effects of these isomers in cancer progression, endothelial cell function, and inflammation underscore the importance of stereochemistry in determining biological activity. Further research is needed to delineate the specific signaling pathways and cellular targets of this compound to understand its physiological and pathological roles and to assess its potential as a therapeutic target. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and conducting such studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-lipoxygenase metabolite 12(S)-HETE stimulates human pancreatic cancer cell proliferation via protein tyrosine phosphorylation and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid epoxygenase metabolites stimulate endothelial cell growth and angiogenesis via mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 11. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Tetranor-12(R)-HETE Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid mediators is paramount in understanding their roles in physiological and pathological processes. Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key metabolite of 12(R)-HETE, is emerging as a significant biomarker in various research fields. The validation of its quantification is critical for generating reliable and reproducible data. This guide provides an objective comparison of orthogonal methods for the quantification of this compound, supported by experimental principles and data from related lipid mediators.
Introduction to Orthogonal Validation
In analytical sciences, an orthogonal method utilizes a different scientific principle to measure the same analyte. This approach is crucial for validating analytical results, as it provides a higher degree of confidence in the accuracy and reliability of the data by mitigating the risk of method-specific biases. For a complex molecule like this compound, employing orthogonal methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunoaffinity Chromatography (IAC) for sample purification is essential for robust analytical validation.
Signaling Pathway of this compound Formation
This compound is a downstream metabolite of arachidonic acid. Its formation involves a multi-step enzymatic cascade. Initially, arachidonic acid is oxygenated by 12-lipoxygenase (12-LOX) or cytochrome P450 (CYP) enzymes to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This unstable intermediate is then rapidly reduced to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) by peroxidases. Subsequently, 12(R)-HETE undergoes two rounds of β-oxidation, resulting in the removal of four carbon atoms from the carboxylic acid end, to form this compound.
Comparison of Quantification Methods
The two primary orthogonal methods for the quantification of this compound are LC-MS/MS and ELISA. The following table summarizes their key performance characteristics, with data extrapolated from studies on closely related eicosanoids.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoaffinity Chromatography (IAC) - Sample Preparation |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Antigen-antibody recognition with enzymatic signal amplification. | Selective analyte capture using immobilized antibodies. |
| Specificity | High; distinguishes between isomers and structurally similar molecules. | Variable; potential for cross-reactivity with related metabolites. | High; enriches for the target analyte, reducing matrix effects. |
| Sensitivity | High (pg/mL range). | High (pg/mL to ng/mL range). | N/A (used for purification, not direct quantification) |
| Accuracy | High; considered the "gold standard" for quantitative analysis. | Can be affected by matrix effects and cross-reactivity. | Improves accuracy of subsequent analysis by removing interferences. |
| Throughput | Lower; sequential sample analysis. | High; suitable for screening a large number of samples. | Moderate; can be performed in batches. |
| Cost (per sample) | Generally lower for large batches after initial instrument investment. | Can be higher, especially for commercial kits. | Adds to the overall cost of analysis. |
| Development Time | Method development can be complex and time-consuming. | Assay development can be lengthy; commercial kits offer convenience but require validation. | Development of specific antibodies can be a long process. |
Experimental Protocols
Detailed methodologies for each of the key experimental procedures are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of HETE isomers and can be optimized for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike plasma or serum samples with an appropriate internal standard (e.g., deuterated this compound).
-
Acidify the sample to pH ~3.5 with 2M HCl.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 15% methanol in water to remove polar impurities.
-
Elute the analyte with methyl formate (B1220265) or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Chiral HPLC Separation:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For the related 12-HETE, transitions such as m/z 319 -> 179 are used.
Enzyme-Linked Immunosorbent Assay (ELISA)
As no commercial ELISA kit is currently available for this compound, this protocol outlines the general steps for a competitive ELISA, which would require the development of a specific antibody.
1. Plate Coating:
-
Coat a 96-well microplate with an antibody specific to this compound.
-
Incubate and then wash the plate to remove unbound antibody.
2. Blocking:
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or casein solution).
-
Incubate and wash the plate.
3. Competitive Binding:
-
Add standards of known this compound concentration and prepared samples to the wells.
-
Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.
-
Incubate to allow competition between the sample/standard this compound and the tracer for binding to the antibody.
4. Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric).
-
Incubate for color development.
-
Stop the reaction and measure the signal intensity using a plate reader. The signal is inversely proportional to the amount of this compound in the sample.
Immunoaffinity Chromatography (IAC) for Sample Preparation
IAC can be used as a highly selective sample clean-up step prior to LC-MS/MS analysis to remove interfering substances and enrich the analyte of interest.
1. Column Preparation:
-
Couple a specific antibody against this compound to a solid support (e.g., agarose (B213101) beads) and pack it into a column.
-
Equilibrate the column with a binding buffer.
2. Sample Loading:
-
Load the biological sample onto the immunoaffinity column.
3. Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound molecules.
4. Elution:
-
Elute the bound this compound using a buffer that disrupts the antibody-antigen interaction (e.g., a change in pH or ionic strength).
5. Further Processing:
-
The eluate containing the purified this compound can then be further processed and analyzed by LC-MS/MS as described above.
Conclusion and Recommendations
For the rigorous and validated quantification of this compound, a multi-faceted approach employing orthogonal methods is strongly recommended.
-
LC-MS/MS stands as the "gold standard" due to its high specificity, sensitivity, and ability to perform chiral separations, which is critical for distinguishing between the R and S enantiomers. It is the preferred method for confirmatory analysis and for studies requiring high accuracy and precision.
-
ELISA , once a specific antibody is developed and the assay is thoroughly validated, can be a valuable tool for high-throughput screening of a large number of samples. However, careful validation, including assessment of cross-reactivity with structurally related molecules, is imperative.
-
Immunoaffinity Chromatography serves as a powerful sample preparation technique that can significantly enhance the quality of data obtained from subsequent analytical methods like LC-MS/MS by reducing matrix effects and improving the limit of detection.
A Comparative Analysis of the Pro-inflammatory Potential of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE
For researchers, scientists, and drug development professionals, understanding the nuanced pro-inflammatory activities of lipid mediators is crucial for advancing therapeutic strategies. This guide provides a comparative overview of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE, focusing on their potential to initiate and propagate inflammatory responses.
While extensive research has characterized the pro-inflammatory functions of 12(R)-HETE, a comprehensive understanding of the biological activity of its metabolite, this compound, remains elusive. This guide synthesizes the current experimental data for 12(R)-HETE and highlights the existing knowledge gap regarding the pro-inflammatory potential of this compound, presenting a clear view of the current landscape for researchers in the field.
Biosynthesis and Metabolism
12(R)-HETE is a product of arachidonic acid metabolism, primarily generated by the 12R-lipoxygenase (12R-LOX) enzyme, ALOX12B, as well as through the action of certain cytochrome P450 enzymes.[1] Once formed, 12(R)-HETE can be further metabolized through various pathways, including β-oxidation, which leads to the formation of this compound.[2]
Comparative Pro-inflammatory Potential
The following tables summarize the available quantitative data on the pro-inflammatory activities of 12(R)-HETE. At present, there is a significant lack of published experimental data on the pro-inflammatory potential of this compound.
Table 1: Chemotactic Activity
| Compound | Cell Type | Assay | Effective Concentration | Potency Comparison |
| 12(R)-HETE | Human Neutrophils | Chemokinesis | - | More potent than 12(S)-HETE[3] |
| Various (guinea pig, rabbit, dog, mouse, rat) | Dermal Neutrophil Infiltration | Up to 50 µg per intradermal site | Induces neutrophil accumulation[2] | |
| This compound | - | - | No data available | - |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Cell Type/System | Binding Affinity (IC50/Kd) |
| 12(R)-HETE | BLT2 | - | Binds to the leukotriene B4 receptor 2 (BLT2)[1] |
| GPR31 | - | Does not bind to GPR31[1] | |
| This compound | - | - | No data available |
Table 3: Cytokine Induction
| Compound | Cell Type | Cytokines Measured | Results |
| 12(R)-HETE | - | - | Limited direct data available. 12-HETE (isomer not always specified) can induce pro-inflammatory cytokines like TNF-α and IL-6.[4][5] |
| This compound | - | - | No data available |
Signaling Pathways of 12(R)-HETE in Inflammation
The pro-inflammatory effects of 12(R)-HETE are mediated through specific cell surface receptors, primarily the leukotriene B4 receptor 2 (BLT2).[1] Activation of BLT2 by 12(R)-HETE can initiate downstream signaling cascades that lead to cellular responses such as chemotaxis and activation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pro-inflammatory potential of lipid mediators. Below are outlines of key experimental protocols.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic effect of a compound on neutrophils.
Workflow:
Detailed Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
Chamber Assembly: Assemble a Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading: Add the test compound (e.g., 12(R)-HETE) or control medium to the lower chamber. Add a suspension of isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
Analysis: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside. Count the migrated cells in several high-power fields using a microscope.
Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation.
Workflow:
Detailed Steps:
-
Cell Isolation: Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood.
-
Cell Culture: Plate the isolated cells in a multi-well plate at a specific density.
-
Stimulation: Treat the cells with various concentrations of the test compound (e.g., 12(R)-HETE) or appropriate controls.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using methods like ELISA or multiplex bead-based assays.
Conclusion and Future Directions
The available evidence robustly supports a pro-inflammatory role for 12(R)-HETE, primarily through its ability to act as a chemoattractant for neutrophils via the BLT2 receptor. In contrast, the pro-inflammatory potential of its metabolite, this compound, is currently undefined. The elevated levels of tetranor-12-HETE in inflammatory conditions like nonalcoholic fatty liver disease suggest a potential involvement in inflammatory processes, but direct experimental evidence is lacking.
Future research should focus on characterizing the biological activities of this compound. Key areas of investigation should include:
-
Immune Cell Activation: Assessing the ability of this compound to activate key immune cells such as neutrophils and macrophages.
-
Cytokine and Chemokine Profiling: Determining if this compound can induce the production of pro-inflammatory mediators.
-
Receptor Identification: Investigating the potential interaction of this compound with known lipid mediator receptors or identifying novel receptors.
A thorough understanding of the pro-inflammatory profile of this compound will provide a more complete picture of the 12-HETE metabolic pathway's contribution to inflammation and may reveal new targets for therapeutic intervention in inflammatory diseases.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Tetranor-12(R)-HETE as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) as an emerging disease biomarker. It outlines the underlying biological pathways, compares its performance with established biomarkers in relevant disease contexts, and provides detailed experimental methodologies for its validation.
Section 1: Introduction to this compound
This compound is a metabolic byproduct of 12(R)-HETE, which itself is an oxidized lipid mediator derived from arachidonic acid.[1] The formation of 12(R)-HETE is catalyzed by the 12R-lipoxygenase (12R-LOX) enzyme or cytochrome P450 enzymes.[2][3] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation to form this compound.[1][4] The presence of 12(R)-HETE has been notably identified in proliferative skin diseases like psoriasis.[3] While its parent compound, 12-HETE, is implicated in inflammation, cancer, and cardiovascular disease, the specific biological role of this compound is still under active investigation.[5][6] Its stability as a metabolite makes it a promising candidate for a biomarker that reflects the activity of the 12-LOX pathway.
Signaling and Metabolic Pathway
The generation of this compound is a multi-step enzymatic process. It begins with the liberation of arachidonic acid from the cell membrane. The enzyme 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 enzymes then convert arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[2] This intermediate is rapidly reduced by glutathione (B108866) peroxidases to form the more stable 12(R)-HETE. Finally, 12(R)-HETE is metabolized through β-oxidation, a process that shortens the fatty acid chain, to yield this compound.[1]
Section 2: Comparative Analysis of Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity compared to existing standards. While direct comparative studies for this compound are limited, we can evaluate its potential by comparing the performance of related lipid mediators and established protein biomarkers in relevant diseases like prostate cancer and inflammatory conditions.
2.1 Prostate Cancer
Prostate-specific antigen (PSA) is the most widely used biomarker for prostate cancer, but it has limitations in specificity, leading to unnecessary biopsies.[7][8] Newer biomarkers like the Prostate Health Index (PHI) and 4Kscore offer improved prediction of clinically significant cancer.[8] The 12-lipoxygenase pathway, which produces the precursor to this compound, has been implicated in prostate cancer progression. Therefore, this compound could serve as a non-invasive urinary or plasma biomarker reflecting pathway activation.
Table 1: Comparison of Prostate Cancer Biomarkers
| Biomarker | Type | Sample | Key Performance Metric | Advantage | Limitation |
| PSA [8] | Protein | Serum | >4 ng/mL often triggers biopsy | Widely available, cost-effective | Low specificity, elevated in benign conditions |
| PHI / 4Kscore [8] | Protein Panel | Serum | Risk score calculation | Higher specificity for aggressive disease than PSA | Higher cost, less widespread availability |
| PCA3 | non-coding RNA | Urine | Gene expression level | More specific to cancer than PSA | Requires digital rectal exam (DRE) prior to collection |
| TMPRSS2-ERG [8] | Gene Fusion | Urine/Tissue | Presence of fusion | High specificity for prostate cancer | Only present in ~50% of prostate cancers |
| This compound | Lipid Metabolite | Urine/Plasma | Concentration Level (Hypothesized) | May reflect metabolic activity of tumor (Hypothesized) | Clinical performance data is not yet established |
2.2 Inflammatory Diseases
Chronic inflammation is a hallmark of many diseases. C-reactive protein (CRP) is a widely used systemic inflammation marker, but it lacks disease specificity.[9][10] Oxylipins, including HETEs, are increasingly recognized as more specific markers of inflammatory pathways. For instance, elevated levels of various oxylipins, including a tetranor-12-HETE isomer, have been observed in patients with nonalcoholic fatty liver disease (NAFLD), a condition linked to inflammation.[11]
Table 2: Comparison of Inflammatory Biomarkers
| Biomarker | Type | Sample | Key Performance Metric | Advantage | Limitation |
| hs-CRP [12][13] | Protein | Serum | Concentration (mg/L) | Well-established, prognostic for cardiovascular risk | Lacks specificity, slow response kinetics |
| IL-6 [12][13] | Cytokine | Serum | Concentration (pg/mL) | Upstream of CRP, reflects acute inflammation | Short half-life, more variable than CRP |
| Serum Amyloid A (SAA) [12] | Protein | Serum | Concentration (mg/L) | Sensitive acute-phase reactant | Similar limitations to CRP |
| Oxylipins (e.g., HETEs) [11] | Lipid Metabolites | Plasma/Urine | Concentration Profile | Pathway-specific, can indicate source of inflammation | Requires specialized LC-MS/MS analysis, less standardized |
| This compound | Lipid Metabolite | Plasma/Urine | Concentration Level (Hypothesized) | Potential specificity for 12R-LOX pathway activation | Clinical performance data is not yet established |
Section 3: Experimental Protocols for In Vivo Validation
Validating this compound as a biomarker requires rigorous, standardized experimental procedures. The following outlines a general workflow for in vivo studies, from animal model to data analysis.
3.1 Animal Model Selection and Disease Induction
-
Prostate Cancer: Transgenic mouse models (e.g., TRAMP) or xenograft models where human prostate cancer cells are implanted into immunodeficient mice.
-
Inflammatory Disease (e.g., IBD): Chemically-induced colitis models (e.g., using DSS) or genetic models (e.g., IL-10 knockout mice).
-
Control Group: Age-matched, healthy animals of the same strain receiving a vehicle or sham treatment.
3.2 Sample Collection and Processing
-
Blood: Collect via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Urine: Collect from metabolic cages. Centrifuge to remove debris and store at -80°C.
-
Tissue: Harvest relevant tissues (e.g., prostate, colon), snap-freeze in liquid nitrogen, and store at -80°C.
3.3 Analyte Extraction and Quantification (LC-MS/MS) This method provides the high sensitivity and specificity required for quantifying lipid mediators.
-
Homogenization: Homogenize tissue samples in a suitable solvent (e.g., methanol). For plasma or urine, proceed to the next step.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., 12-HETE-d8) to all samples, blanks, and calibration standards to correct for extraction loss and matrix effects.[14]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727), followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar interferences.
-
Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried eluate and inject it onto a reverse-phase C18 column. Use a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) to separate this compound from other isomers and lipids.[14]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound (e.g., m/z 265.2 -> fragment ions).[15]
-
3.4 Data Analysis
-
Generate a calibration curve using standards of known concentration to quantify the analyte in the samples.
-
Normalize the data to tissue weight or urine creatinine (B1669602) concentration.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare levels between control and disease groups.
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity and specificity of this compound as a diagnostic biomarker.
Section 4: Conclusion and Future Directions
This compound represents a promising, yet underexplored, biomarker candidate. Its position as a stable downstream metabolite of the 12R-LOX pathway suggests it could be a reliable indicator of enzymatic activity implicated in proliferative and inflammatory diseases. The primary challenge is the lack of extensive in vivo validation studies directly comparing it to current gold-standard biomarkers.
Future research should focus on:
-
Conducting head-to-head comparisons of this compound with established biomarkers in well-defined animal models and human patient cohorts.
-
Investigating its utility not only for diagnosis but also for monitoring disease progression and response to therapy.
-
Developing and standardizing high-throughput analytical methods to facilitate its use in a clinical setting.
By systematically addressing these areas, the full potential of this compound as a clinically valuable biomarker can be realized.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Uncovering New Biomarkers for Prostate Cancer Through Proteomic and Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern biomarkers in prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Battle of the Biomarkers of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. lipid.org [lipid.org]
- 14. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tetranor-12(R)-HETE: A Potential Biomarker in Inflammatory and Proliferative Diseases
For Immediate Release
[City, State] – [Date] – New research highlights the emerging role of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a stable metabolite of the pro-inflammatory lipid mediator 12-HETE, as a potential clinical biomarker. This guide provides a comprehensive comparison of this compound with established clinical markers in various diseases, supported by experimental data, for researchers, scientists, and drug development professionals.
The 12-Lipoxygenase Pathway and its Metabolites
The 12-lipoxygenase (12-LOX) pathway is a critical enzymatic cascade in the metabolism of arachidonic acid, leading to the production of various bioactive lipids, primarily 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is known to play a significant role in a multitude of cellular processes, including inflammation, cell proliferation, migration, and angiogenesis. It exerts its effects through various signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and protein kinase C (PKC) pathways, often mediated by the G-protein coupled receptor GPR31.[1][2][3]
This compound is a major β-oxidation product of 12-HETE, offering greater stability and making it a more reliable marker for assessing the activity of the 12-LOX pathway in clinical samples.
Correlation with Clinical Outcomes: A Comparative Analysis
Churg-Strauss Syndrome (Eosinophilic Granulomatosis with Polyangiitis - EGPA)
Churg-Strauss Syndrome is a rare systemic vasculitis characterized by asthma, sinusitis, and peripheral eosinophilia.[4][5] Current diagnostic criteria rely on a combination of clinical and laboratory findings, including eosinophil count and the presence of anti-neutrophil cytoplasmic antibodies (ANCA).[6][7][8]
A key study demonstrated that levels of 12-HETE and its metabolite, tetranor-HETE, are markedly elevated in the bronchoalveolar lavage fluid (BALF) of patients with Churg-Strauss Syndrome compared to patients with asthma and hypereosinophilic syndrome.[9][10] This suggests that this compound could serve as a more specific biomarker to differentiate CSS from other eosinophilic disorders.
Table 1: Comparison of this compound with Standard Biomarkers in Churg-Strauss Syndrome
| Biomarker | This compound (in BALF) | Eosinophil Count | ANCA (p-ANCA/anti-MPO) |
| Reported Performance | Significantly elevated in CSS compared to asthma and HES, correlating with clinical activity.[9][10] | A hallmark of CSS, but can be elevated in other eosinophilic conditions.[5][6] | Present in ~30-40% of CSS patients; its absence does not exclude the diagnosis.[4][5] |
| Potential Advantage | May offer higher specificity in differentiating CSS from overlapping syndromes. | Widely available and routinely measured. | When positive, highly suggestive of vasculitis. |
| Limitation | Requires specialized analysis (LC-MS/MS) of BALF. | Lacks specificity for CSS. | Negative in a significant proportion of patients. |
Nonalcoholic Fatty Liver Disease (NAFLD)
NAFLD is a prevalent chronic liver condition characterized by hepatic steatosis, which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[11] Current diagnosis and monitoring rely on liver enzyme levels (ALT, AST), imaging, and liver biopsy.[12][13]
The 12-lipoxygenase pathway is implicated in the inflammation and insulin (B600854) resistance associated with NAFLD.[6] Studies have shown that plasma levels of tetranor-12-HETE are significantly elevated in patients with NAFLD compared to healthy controls.[14] This raises the possibility of using this compound as a non-invasive biomarker for NAFLD, potentially correlating with disease severity.
Table 2: Comparison of this compound with Standard Biomarkers in NAFLD
| Biomarker | This compound (in Plasma) | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Liver Biopsy |
| Reported Performance | Significantly elevated in NAFLD patients.[14] | Commonly used as indicators of liver inflammation, but can be normal in NAFLD.[12][13] | The gold standard for diagnosing and staging NAFLD and NASH. |
| Potential Advantage | May reflect the underlying inflammatory processes more directly than liver enzymes. | Inexpensive and widely available. | Provides detailed histological information. |
| Limitation | Further validation is needed to establish a clear correlation with disease stage and prognosis. | Lack sensitivity and specificity for NAFLD. | Invasive, costly, and associated with potential complications. |
Cardiovascular Disease
The 12-LOX pathway and its product 12-HETE are involved in various aspects of cardiovascular disease, including atherosclerosis, thrombosis, and myocardial infarction.[15] 12-HETE can promote inflammation, smooth muscle cell proliferation, and endothelial dysfunction.[1] High-sensitivity C-reactive protein (hs-CRP) and cardiac troponins are the current standard biomarkers for assessing cardiovascular risk and diagnosing acute coronary syndromes.[16][17][18][19] While direct comparative data for this compound is limited, its stability makes it a promising candidate for further investigation in this area.
Table 3: Potential Comparison of this compound with Standard Biomarkers in Cardiovascular Disease
| Biomarker | This compound (in Plasma) | High-Sensitivity C-Reactive Protein (hs-CRP) | Cardiac Troponins (cTnI, cTnT) |
| Potential Role | May reflect the extent of vascular inflammation and platelet activation. | A well-established marker of systemic inflammation and cardiovascular risk.[16][17][18] | The gold standard for diagnosing myocardial infarction. |
| Potential Advantage | Could provide a more specific measure of the 12-LOX-mediated pro-inflammatory state in the vasculature. | Widely used and has established risk stratification thresholds. | Highly sensitive and specific for myocardial injury. |
| Limitation | Requires further research to establish its prognostic value and clinical utility in cardiovascular disease. | A general marker of inflammation, not specific to the cardiovascular system. | Levels rise after myocardial injury has occurred. |
Cancer
The 12-LOX pathway and 12-HETE have been implicated in cancer progression, particularly in promoting tumor growth, angiogenesis, and metastasis.[20][21] 12-HETE can stimulate cancer cell proliferation and migration, and its levels have been shown to correlate with the metastatic potential of tumor cells.[21] The potential of this compound as a prognostic biomarker in various cancers warrants further investigation.
Table 4: Potential Comparison of this compound with Standard Tumor Markers
| Biomarker | this compound (in Plasma/Tissue) | Standard Tumor Markers (e.g., PSA, CA-125, CEA) | |---|---|---|---| | Potential Role | May indicate the activity of the pro-metastatic 12-LOX pathway within the tumor microenvironment. | Used for screening, diagnosis, prognosis, and monitoring treatment response for specific cancers.[22] | | Potential Advantage | Could provide a functional readout of a key pathway involved in metastasis, potentially applicable across different cancer types. | Have established clinical utility for specific malignancies. | | Limitation | Clinical validation and comparison with established markers are needed for specific cancer types. | Can be elevated in non-cancerous conditions and may not be expressed by all tumors. |
Experimental Protocols
Measurement of this compound in Biological Samples
The gold standard for the quantitative analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of this lipid mediator in complex biological matrices such as plasma, serum, and BALF.
Key Steps in the LC-MS/MS Protocol:
-
Sample Preparation:
-
Internal Standard Spiking: Addition of a deuterated internal standard (e.g., this compound-d8) to the sample to correct for extraction and ionization variability.
-
Protein Precipitation: Removal of proteins from plasma or serum samples using organic solvents like acetonitrile (B52724) or methanol.
-
Solid-Phase Extraction (SPE): Further purification and concentration of the analyte from the sample matrix using a C18 cartridge.[23]
-
Elution and Reconstitution: Elution of the analyte from the SPE cartridge and reconstitution in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is commonly employed to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of the analyte.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and accurate quantification. For 12-HETE, a common transition is m/z 319 -> 179.[24]
-
Visualizing the 12-HETE Signaling Pathway and Experimental Workflow
To better understand the biological context and the analytical process, the following diagrams are provided.
Caption: 12-HETE signaling pathway.
Caption: Experimental workflow for this compound analysis.
Future Directions
While the current evidence is promising, further large-scale clinical studies are required to validate the clinical utility of this compound as a standalone or complementary biomarker. Head-to-head comparisons with established markers in well-defined patient cohorts will be crucial to determine its diagnostic and prognostic value in various diseases. The development of standardized and commercially available assays for this compound will also be essential for its widespread adoption in clinical practice.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of NAFLD Therapies and Biomarker Associations: A Meta-Analysis Based on Liver Fat Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. EGPA Phenotyping: Not Only ANCA, but Also Eosinophils [mdpi.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. ashpublications.org [ashpublications.org]
- 10. 12-hydroxy-eicosatetraenoic acid (12-HETE): a biomarker of Churg-Strauss syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Efficacy of NAFLD Therapies and Biomarker Associations: A Meta-Analysis Based on Liver Fat Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic review and meta-analysis of randomized controlled trials to evaluate plant-based omega-3 polyunsaturated fatty acids in nonalcoholic fatty liver disease patient biomarkers and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The prognostic role of high-sensitivity C-reactive protein in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Predicting outcomes in acute coronary syndrome using biochemical markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Predictive biomarkers for EGFR therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. payeshdarou.ir [payeshdarou.ir]
- 24. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetranor-12(R)-HETE and Specialized Pro-resolving Mediators in Inflammation
An objective guide for researchers, scientists, and drug development professionals on the distinct functional roles of tetranor-12(R)-HETE and specialized pro-resolving mediators (SPMs) in the inflammatory response. This guide provides a side-by-side comparison of their mechanisms, presents key quantitative data, and details relevant experimental protocols.
The resolution of inflammation is a highly coordinated, active process, not merely a passive decay of pro-inflammatory signals. Central to this resolution are endogenous lipid mediators that orchestrate the return to tissue homeostasis. Among these, specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are well-characterized for their potent anti-inflammatory and pro-resolving actions. In contrast, other lipid mediators, such as this compound, a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), exhibit more complex and sometimes pro-inflammatory activities. Understanding the functional distinctions between these molecules is critical for developing targeted therapeutics for inflammatory diseases.
Functional Comparison: Pro-Resolving vs. Pro-Inflammatory Actions
SPMs actively drive the resolution of inflammation through a multi-pronged approach. They inhibit the infiltration of neutrophils, down-regulate the production of pro-inflammatory cytokines and chemokines, and stimulate macrophage-mediated clearance of apoptotic cells (efferocytosis) and microbes. This concerted action facilitates tissue repair and a return to homeostasis.
Conversely, the role of the 12-lipoxygenase (12-LOX) pathway and its metabolites, including 12-HETE and its derivative this compound, is often associated with promoting inflammation. Elevated levels of 12-HETE are linked to increased expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6. While some studies suggest complex roles, the primary actions of this pathway often contrast with the definitive pro-resolving functions of SPMs.
| Feature | This compound (Inferred from 12-HETE pathway) | Specialized Pro-Resolving Mediators (SPMs) |
| Primary Role | Primarily pro-inflammatory, chemoattractant for neutrophils. | Actively pro-resolving and anti-inflammatory. |
| Effect on Neutrophil Migration | Acts as a chemoattractant, promoting neutrophil infiltration. | Inhibit neutrophil infiltration and transmigration. |
| Effect on Macrophage Function | Less defined, but parent pathways can promote inflammatory macrophage phenotypes. | Enhance macrophage efferocytosis and phagocytosis. |
| Cytokine Modulation | Associated with increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Decrease production of pro-inflammatory cytokines and increase anti-inflammatory cytokines (e.g., IL-10). |
| Key Biosynthetic Enzymes | 12-Lipoxygenase (12-LOX), Cytochrome P450. | Cyclooxygenase-2 (COX-2), 5-LOX, 12-LOX, 15-LOX. |
| Precursor Molecules | Arachidonic Acid (Omega-6). | Omega-3 (DHA, EPA) and Omega-6 (Arachidonic Acid) PUFAs. |
Signaling Pathways: Divergent Receptor Engagement
The distinct functions of these lipid mediators are rooted in their specific interactions with G-protein coupled receptors (GPCRs), initiating divergent intracellular signaling cascades.
Specialized Pro-resolving Mediators (SPMs): SPMs such as Lipoxin A4 (LXA4) and Resolvin D1 (RvD1) bind to specific receptors to initiate pro-resolving signals. LXA4 binds to the ALX/FPR2 receptor, which triggers pathways that inhibit NF-κB activation and down-regulate pro-inflammatory gene expression. RvD1 interacts with both ALX/FPR2 and GPR32 receptors. This engagement leads to the attenuation of inflammatory responses, for instance by blocking increases in intracellular calcium and inhibiting ERK activation.
This compound: While the direct receptor for this compound is not definitively established, its precursor, 12(S)-HETE, is known to signal through receptors like GPR31 and the low-affinity leukotriene B4 receptor, BLT2. Activation of these pathways is linked to pro-inflammatory outcomes, including enhanced cell migration and the production of inflammatory mediators like IL-6.
Experimental Protocols
Objective comparison of these mediators relies on standardized in vitro and in vivo assays. Key experimental protocols include neutrophil chemotaxis and macrophage efferocytosis assays.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
-
Objective: To compare the chemoattractant potential of this compound with the inhibitory effect of SPMs on neutrophil migration towards a known chemoattractant (e.g., IL-8 or LTB4).
-
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using methods like Ficoll separation and dextran-based sedimentation.
-
Chamber Setup: Use a Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size).
-
Loading: Add the isolated neutrophils to the upper chamber in a serum-free medium. Add the test compounds (this compound, SPMs, controls) and a standard chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C for approximately 1 hour to allow for cell migration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring total cellular ATP levels using a luminescent-based method or by cell counting.
-
Analysis: The chemotactic index is calculated by comparing the migration towards the test substance against migration towards a negative control.
-
Macrophage Efferocytosis Assay
This assay measures the capacity of macrophages to engulf apoptotic cells.
-
Objective: To compare the ability of SPMs and this compound to modulate macrophage efferocytosis.
-
Methodology:
-
Macrophage Preparation: Culture macrophages (e.g., bone marrow-derived or peritoneal macrophages) in plates.
-
Apoptotic Cell Preparation: Induce apoptosis in a target cell line (e.g., Jurkat cells) via UV irradiation. Label these apoptotic cells with a fluorescent dye (e.g., Calcein AM or pHrodo-Red) for visualization.
-
Co-incubation: Add the fluorescently-labeled apoptotic cells to the macrophage culture in the presence of the test mediators (SPMs, this compound).
-
Incubation: Incubate for a defined period (e.g., 20-45 minutes) to allow for engulfment.
-
Quantification: Measure the efficiency of efferocytosis. This is typically done using flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent apoptotic cells (double-positive cells) or by fluorescence microscopy.
-
Analysis: The efferocytosis index is determined by comparing the percentage of phagocytosing macrophages in treated versus control conditions.
-
Quantitative Data Summary
Direct comparative quantitative data for this compound against SPMs is limited in the literature. However, data on the parent compounds and related mediators illustrate their distinct potencies and actions.
| Mediator/Pathway | Assay | Effective Concentration/Observation | Primary Effect |
| 12(R)-HETE | Platelet Aggregation Inhibition (TP Receptor) | IC50 = 3.6 µM | Inhibitory |
| 12(R)-HETE | BLT2 Receptor Binding | Binds selectively over BLT1 at 5 µM | Pro-inflammatory signaling |
| 12(S)-HETE | Islet Cell Function | 1 nM reduces insulin (B600854) secretion; 100 nM induces cell death | Pro-inflammatory/cytotoxic |
| Resolvin D1 (RvD1) | Human Macrophage Phagocytosis | Bioactive at nanomolar concentrations | Pro-resolving |
| Lipoxin A4 (LXA4) | Neutrophil Chemotaxis Inhibition | Potent inhibition at nanomolar concentrations | Anti-inflammatory |
| Resolvin E1 (RvE1) | Leukocyte Infiltration Inhibition | Potent inhibitor in vivo | Anti-inflammatory |
This table compiles data from various studies to illustrate the general concentration ranges and effects of the 12-HETE pathway versus SPMs.
Conclusion
The functional comparison between this compound and specialized pro-resolving mediators highlights a fundamental dichotomy in lipid mediator signaling. SPMs are bona fide resolution agonists, actively suppressing inflammation and promoting a return to tissue health through specific receptor-mediated pathways. In contrast, metabolites of the 12-LOX pathway, such as 12-HETE and its derivatives, are frequently associated with pro-inflammatory activities, including the recruitment of neutrophils and the amplification of inflammatory signals. For researchers in drug development, targeting the biosynthesis or signaling of SPMs offers a promising therapeutic strategy to promote inflammation resolution, while inhibiting the 12-LOX pathway may serve to reduce pro-inflammatory stimuli. This guide underscores the importance of understanding these distinct functionalities for the rational design of novel anti-inflammatory and pro-resolving therapeutics.
Safety Operating Guide
Navigating the Safe Disposal of Tetranor-12(R)-HETE: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like tetranor-12(R)-HETE is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety Considerations: this compound is typically supplied as a solution in ethanol (B145695).[1][2] The primary hazard, therefore, relates to the flammability and chemical properties of the ethanol solvent. It is imperative to handle this compound in a well-ventilated area, away from any potential ignition sources.[3] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Data for Ethanol Waste Disposal
The disposal of this compound is governed by the regulations for its ethanol solvent. The following table summarizes key quantitative parameters for the disposal of ethanol-based chemical waste.
| Parameter | Guideline | Source |
| Hazardous Waste Threshold | Ethanol concentrations of 24% or greater are typically classified as hazardous waste. | [3][4] |
| Non-Hazardous Concentration | While solutions with less than 24% ethanol may not be classified as hazardous in some jurisdictions, drain disposal is still strongly discouraged and often illegal. | [3][4] |
| Illegal Practices | Intentional dilution of ethanol waste to bypass hazardous waste regulations is prohibited. | [5] |
| Storage Time Limit | Generated chemical waste should be disposed of regularly, typically within 90 days. | [3] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound solution.
1. Waste Identification and Segregation:
-
Clearly label a designated waste container as "Hazardous Waste: Ethanol Solution with this compound".
-
This waste must be kept separate from other chemical waste streams to prevent dangerous reactions, particularly from oxidizing agents, acids, and bases.[3][6]
2. Collection of Waste:
-
Collect all waste containing this compound, including unused solutions, contaminated vials, and pipette tips, in the designated hazardous waste container.
-
Ensure the container is appropriate for flammable liquids and is kept securely closed when not in use.[3]
3. Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet.[3]
-
The storage area must be cool, well-ventilated, and away from any sources of ignition.[6]
4. Arranging for Disposal:
-
Once the waste container is nearly full (approximately 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[3]
-
Do not, under any circumstances, pour this compound solution down the drain. [3][6] This is a violation of environmental regulations and can harm aquatic life.
5. Handling Spills:
-
Small Spills (<1 Liter): Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand or vermiculite. Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[3]
-
Large Spills (>1 Liter): Evacuate the area immediately. Alert your institution's emergency response team or EHS. If it is safe to do so, ventilate the area. Only trained personnel with the appropriate PPE and spill control equipment should manage large spills.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Tetranor-12(R)-HETE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of tetranor-12(R)-HETE, a metabolite of the biologically active eicosanoid 12(R)-HETE. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | Protects against splashes of the ethanol (B145695) solution and contact with the bioactive lipid. | ANSI Z87.1 |
| Skin Protection | Chemical-resistant gloves (nitrile is a suitable choice), a fully buttoned flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical and protects from potential ignition of the flammable solvent. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended. | Protects against inhalation of ethanol vapors and any potential aerosols of the bioactive lipid. | NIOSH approved |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is typically shipped on dry ice and should be stored at -20°C in a tightly sealed, upright container in a designated, well-ventilated, and flame-proof storage area.
Preparation and Use
All manipulations of this compound should be performed in a chemical fume hood to control ethanol vapors and potential aerosols. Before beginning work, ensure that all necessary PPE is worn correctly and that an appropriate fire extinguisher (e.g., CO2 or dry chemical) and a spill kit are readily accessible.
To prepare solutions, allow the vial to warm to room temperature before opening to prevent condensation from contaminating the sample. If the ethanol solvent needs to be removed, this should be done under a gentle stream of an inert gas like nitrogen. When dissolving the residue in a new solvent, use caution and appropriate containment.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
All materials that have come into direct contact with this compound, including gloves, disposable lab coats, absorbent materials from spills, and empty or partially used containers, should be considered hazardous waste. This waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound in ethanol"), and the associated hazards (Flammable Liquid, Bioactive Compound).
Disposal Procedure
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the drain. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
